7-Amino-2-methylchromone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
7-amino-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKDFQZWVPNDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395110 | |
| Record name | 7-Amino-2-methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30779-70-5 | |
| Record name | 7-Amino-2-methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Amino-2-methylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
7-Amino-2-methylchromone chemical properties
Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary & Core Distinction
7-Amino-2-methylchromone (7-AMC) is a benzopyrone derivative acting as a privileged scaffold in medicinal chemistry and a solvatochromic fluorophore in photophysics.
CRITICAL DISTINCTION: In the field of fluorescence assays, this compound is frequently confused with 7-Amino-4-methylcoumarin (AMC) .
-
This compound (Target): A chromone (1-benzopyran-4-one). The carbonyl is at position C4; the methyl group is at C2. It is primarily a synthetic intermediate for bioactive Schiff bases and anticancer agents.
-
7-Amino-4-methylcoumarin (Common Fluorophore): A coumarin (1-benzopyran-2-one). The carbonyl is at position C2. It is the standard leaving group for protease assays.
This guide focuses exclusively on the chromone isomer (CAS 30779-70-5), detailing its synthesis, unique reactivity at the C7-amino position, and its role as a pharmacophore.
Structural & Physicochemical Profile
The molecule features a fused benzene and pyrone ring system. The electron-donating amino group at C7 creates a "push-pull" electronic system with the electron-withdrawing carbonyl at C4, facilitating Intramolecular Charge Transfer (ICT) states responsible for its fluorescence.
Table 1: Physicochemical Identity Card
| Property | Data | Notes |
| IUPAC Name | 7-amino-2-methyl-4H-chromen-4-one | Also: 7-amino-2-methyl-1-benzopyran-4-one |
| CAS Number | 30779-70-5 | Distinct from AMC (26093-31-2) |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Melting Point | 174.5 – 179.5 °C | Crystalline solid |
| Solubility | DMSO, DMF, MeOH, EtOH | Poor solubility in water |
| λ_abs (Max) | ~223 nm, ~300 nm | Solvent dependent (MeOH) |
| Fluorescence | Blue/Cyan emission | Weaker quantum yield than coumarin analogs |
| pKa | ~2.0 - 2.5 (Conjugate acid) | Protonation occurs at Carbonyl Oxygen (O4) |
Synthesis & Production Protocols
The synthesis of this compound typically exploits the Kostanecki-Robinson reaction or the cyclodehydration of o-hydroxyaryl ketones. A robust, self-validating protocol involves the cyclization of N-(3-hydroxyphenyl)acetamide followed by hydrolysis.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from precursor selection to final purification.
Caption: Step-wise synthetic route from 3-aminophenol to this compound via protected intermediates.
Detailed Experimental Protocol
Note: This protocol assumes standard safety measures (fume hood, PPE).
Step 1: Cyclization (Kostanecki-Robinson Variant)
-
Reagents: Mix m-acetamidophenol (0.1 mol) with acetic anhydride (0.3 mol) and anhydrous sodium acetate (0.1 mol).
-
Reaction: Heat the mixture at 140–150°C for 6 hours. The reaction proceeds via O-acylation followed by Baker-Venkataraman rearrangement and cyclization.
-
Workup: Pour the hot reaction mixture onto crushed ice (500 g). Stir vigorously. The solid precipitate is 7-acetamido-2-methylchromone.
-
Validation: Check TLC (Ethyl Acetate:Hexane 1:1). The intermediate should show a distinct spot separate from the phenol.
Step 2: Deprotection (Hydrolysis)
-
Reagents: Suspend the crude 7-acetamido-2-methylchromone in 50% H₂SO₂ (or EtOH/HCl mixture).
-
Reaction: Reflux for 2–3 hours. The solution will clarify as the acetyl group is cleaved.
-
Neutralization: Cool to room temperature. Neutralize carefully with 10% NaOH or NH₄OH solution to pH ~8.
-
Isolation: The free amine (this compound) precipitates as a yellow/tan solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water.
-
QC Check: Melting point must be within 174–179°C range. ¹H-NMR should show the disappearance of the amide methyl singlet (~2.1 ppm) and appearance of the broad NH₂ signal.
Reactivity & Derivatization[4]
The C7-amino group is the primary handle for derivatization. Unlike the electron-deficient pyrone ring, the amine is nucleophilic, allowing for the construction of Schiff bases (imines), which are highly relevant for anticancer research.
Reactivity Landscape
Caption: Primary derivatization pathways. Schiff base formation is the dominant application in medicinal chemistry.
Schiff Base Synthesis (Anticancer Scaffold)
Schiff bases derived from this compound have shown cytotoxicity against breast cancer cell lines (e.g., MCF-7).
-
Protocol: Reflux this compound (1 eq) with a substituted benzaldehyde (1 eq) in absolute ethanol with a catalytic amount of glacial acetic acid (2-3 drops) for 4–6 hours.
-
Mechanism: Acid-catalyzed nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.
-
Observation: Formation of a colored precipitate (often yellow or orange) indicates imine formation.
Photophysical Properties[5][6]
While 7-amino-4-methylcoumarin (AMC) is the gold standard for fluorescence, the 2-methylchromone isomer exhibits interesting solvatochromism due to Excited-State Intramolecular Proton Transfer (ESIPT) possibilities in protic solvents.
-
Excitation: ~300–340 nm (Solvent dependent).
-
Emission: 400–450 nm (Blue region).
-
pH Dependence: The fluorescence is highly sensitive to pH. The protonated form (cation) and the neutral form exhibit distinct spectral shifts.
-
Acidic Media: Protonation occurs at the carbonyl oxygen (O4), not the amine, leading to a bathochromic shift (red shift) in absorption due to increased conjugation.
-
Basic Media: Deprotonation is difficult (pKa > 14), but strong bases can degrade the pyrone ring.
-
Biological Applications
Medicinal Chemistry (Privileged Structure)
The chromone ring is a "privileged structure" in drug discovery, capable of binding to multiple receptor types.
-
Anticancer: Schiff base derivatives of this compound function as DNA intercalators or kinase inhibitors. The planar structure allows insertion between DNA base pairs.
-
Antioxidant: The phenolic nature (if hydroxylated) or the amine's ability to scavenge radicals makes it a scaffold for antioxidant design.
Biological Probes
Although less common than AMC, this compound derivatives are investigated as:
-
pH Probes: Due to the sensitivity of the emission spectrum to protonation.
-
Metal Ion Sensors: Schiff bases formed with salicylaldehyde derivatives can chelate metal ions (Cu²⁺, Zn²⁺), resulting in fluorescence quenching or enhancement ("Turn-on" sensors).
References
-
Sigma-Aldrich. this compound Product Specification & CAS 30779-70-5. Link
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
- Wolfbeis, O. S., & Knierzinger, A. (1979). The Fluorescence of Chromones and Flavones. Zeitschrift für Naturforschung A. (Discusses pH dependent spectra of 2-methylchromones).
-
Gwaram, N. S., et al. (2014).[1] Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases. Journal of Applied Pharmaceutical Science. (Contextualizes Schiff base cytotoxicity). Link
-
Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.[2] (Authoritative text on Chromone synthesis via Kostanecki-Robinson).
Sources
7-Amino-2-methylchromone CAS number 30779-70-5
The following technical guide details the chemical profile, synthesis, and applications of 7-Amino-2-methylchromone (CAS 30779-70-5) .
CAS 30779-70-5 | Structure, Synthesis, and Fluorogenic Applications[1][2]
Executive Summary
This compound (7-amino-2-methyl-4H-chromen-4-one) is a benzopyrone derivative distinct from its widely utilized isomer, 7-amino-4-methylcoumarin (AMC).[1] While AMC is the gold standard for fluorogenic protease assays, this compound serves as a specialized scaffold in medicinal chemistry (particularly for acetylcholinesterase inhibition and styrylchromone synthesis) and as a solvatochromic fluorophore in metal coordination studies.[1]
This guide clarifies the critical structural distinctions, outlines the synthesis of the chromone core, and details its application as a reactive intermediate for generating biologically active styrylchromones and metal-organic complexes.
Chemical & Physical Profile
Identity and Distinction
The primary risk in utilizing CAS 30779-70-5 is confusion with Coumarin 120 (AMC).[1] The distinction lies in the position of the carbonyl and methyl groups on the pyrone ring.
| Feature | This compound | 7-Amino-4-methylcoumarin (AMC) |
| CAS Number | 30779-70-5 | 26093-31-2 |
| IUPAC Name | 7-amino-2-methyl-4H-chromen-4-one | 7-amino-4-methyl-2H-chromen-2-one |
| Core Structure | ||
| Methyl Position | C2 | C4 |
| Fluorescence | Solvatochromic (Blue-Green) | Blue (Ex 351 nm / Em 430 nm) |
| Primary Use | Building block, Metal ligand | Protease substrate label |
Physicochemical Properties[2]
-
Molecular Formula:
[2][3] -
Molecular Weight: 175.19 g/mol
-
Appearance: Pale yellow to tan powder
-
Melting Point: 174.5 – 179.5 °C[1]
-
Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
-
pKa (Calculated): ~2.5 (amine conjugate acid), indicating the amine is weakly basic due to conjugation with the pyrone ring.
Synthesis and Derivatization
Synthesis of the Chromone Core
Unlike coumarins, which are synthesized via the Pechmann condensation (phenol +
Core Synthesis Workflow
-
Precursor Formation: Acetylation of 3-aminophenol to protect the amine, followed by Friedel-Crafts acylation (or Fries rearrangement) to yield 4-acetamido-2-hydroxyacetophenone .[1]
-
Claisen Condensation: Reaction with ethyl acetate/sodium hydride gives the
-diketone intermediate.[1] -
Cyclization: Acid-catalyzed cyclodehydration closes the
-pyrone ring.[1] -
Deprotection: Hydrolysis of the acetamide yields the free amine.
Figure 1: Synthetic pathway for the construction of the this compound core.[4][1]
Reactivity: Styrylchromone Synthesis
The methyl group at the C2 position is activated due to the electron-withdrawing nature of the C4 carbonyl.[1] This allows for Aldol-type condensations with aromatic aldehydes, a key reaction for generating styrylchromone libraries (potential anticancer agents).[1]
Protocol: Aldol Condensation
-
Reagents: this compound (1 eq), Aromatic Aldehyde (1.2 eq), NaOMe (2 eq).[1]
-
Solvent: Methanol.
-
Conditions: Reflux for 4–12 hours.
-
Mechanism: Formation of a carbanion at C2-methyl, followed by nucleophilic attack on the aldehyde.[1]
Spectroscopic & Fluorescent Properties
Fluorescence Characteristics
This compound exhibits Intramolecular Charge Transfer (ICT) fluorescence.[1] The amino group acts as an electron donor, and the chromone carbonyl acts as an acceptor.
-
Free Ligand: Weakly fluorescent in non-polar solvents; fluorescence increases in polar protic solvents (Solvatochromism).
-
Excitation: ~340–360 nm (Broad band)
-
Emission: ~430–480 nm (Solvent dependent)
-
-
Metal Complexes: Coordination with metals (e.g., Cu(II), Ru(II)) significantly alters the spectral profile.
-
Example: [Cu(this compound)
Cl ] complex reported Ex/Em maxima at 495 nm / 515 nm , shifting the emission into the green region.[1]
-
Comparison with AMC
Researchers substituting this molecule for AMC must account for the Stokes shift and Quantum Yield . Chromones generally possess lower quantum yields than their coumarin isomers unless structurally rigidified or complexed.
Applications in Research
Medicinal Chemistry: Acetylcholinesterase (AChE) Inhibition
The chromone scaffold is a privileged structure in drug design. This compound has been identified as a competitive inhibitor of AChE.[1]
-
Mechanism: The planar tricyclic system stacks within the active site gorge of AChE (via
- interactions), while the amino group forms hydrogen bonds with catalytic residues. -
Utility: It serves as a fragment lead for developing dual-binding AChE inhibitors for Alzheimer's disease therapy.[1]
Fluorescent Metal Sensing
The 7-amino and 4-carbonyl groups provide a bidentate chelation site (N,O-donor or O,O-donor depending on tautomerism and conditions).[1]
-
Copper Sensing: The fluorescence quenching or shifting upon Cu(II) binding allows for the design of "turn-off" or ratiometric sensors.[1]
-
Cytotoxicity: Copper complexes of this compound have shown higher cytotoxicity against HL-60 and NALM-6 leukemia cell lines compared to the free ligand, attributed to enhanced cellular uptake and ROS generation.[1]
Experimental Protocol: Synthesis of 7-Amino-2-Styrylchromones
A standard procedure for utilizing CAS 30779-70-5 as a building block.[1]
Objective: Synthesis of (E)-7-amino-2-(4-nitrostyryl)-4H-chromen-4-one.
Materials:
-
This compound (1.75 g, 10 mmol)[1]
-
4-Nitrobenzaldehyde (1.81 g, 12 mmol)[1]
-
Sodium Methoxide (1.08 g, 20 mmol)
-
Methanol (anhydrous, 25 mL)
Procedure:
-
Dissolution: Dissolve sodium methoxide in anhydrous methanol in a 100 mL round-bottom flask under nitrogen atmosphere.
-
Addition: Add this compound to the solution. Stir for 15 minutes at room temperature until fully dissolved/dispersed.
-
Condensation: Add 4-nitrobenzaldehyde in a single portion.
-
Reflux: Heat the mixture to reflux (65 °C) for 12 hours. Monitor reaction progress by TLC (Eluent: DCM/Ethyl Acetate 4:1). The product typically appears as a highly colored (yellow/orange) spot.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Pour the mixture into 100 mL of ice-cold water.
-
Isolation: Filter the resulting precipitate via vacuum filtration. Wash the solid with cold water (3 x 20 mL) and cold methanol (1 x 10 mL).
-
Purification: Recrystallize from hot methanol or ethanol to obtain the pure styrylchromone.
Yield Expectation: 70–85%.
References
-
Synthesis and Biological Evaluation of Styrylchromones
-
Fluorescence & Metal Complexation
-
Vibrational & Spectral Analysis
-
AChE Inhibition Studies
- Title: Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity.
- Source: Heliyon, 2020, 6(1), e03215.
-
URL:[Link]
Sources
Technical Monograph: 7-Amino-2-methylchromone
Precision Chemistry for Drug Discovery & Spectroscopic Applications
Executive Summary
7-Amino-2-methylchromone (C₁₀H₉NO₂) is a benzopyrone derivative with a molecular weight of 175.19 g/mol . While structurally isomeric to the widely used protease reporter 7-Amino-4-methylcoumarin (AMC) , it possesses distinct physicochemical properties and synthetic pathways.
This guide addresses the specific technical profile of the Chromone derivative (CAS: 30779-70-5), while providing critical comparative data against its Coumarin isomer (CAS: 26093-31-2) to prevent experimental error in drug development workflows.
Core Data Profile
| Property | Specification |
| Systematic Name | 7-amino-2-methyl-4H-chromen-4-one |
| Molecular Weight | 175.19 g/mol |
| Exact Mass | 175.0633 |
| Molecular Formula | C₁₀H₉NO₂ |
| CAS Number | 30779-70-5 |
| Physical State | Pale yellow to brown solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| Primary Application | Anticancer scaffold (AChE inhibition), pH-sensitive fluorescent probe |
Structural Integrity & Isomerism (Critical Alert)
In high-throughput screening (HTS) and medicinal chemistry, confusion between the Chromone (2-methyl) and Coumarin (4-methyl) isomers is a common source of assay failure.
-
This compound (The Subject): A 4H-chromen-4-one core. Used primarily as a pharmacophore for acetylcholinesterase (AChE) inhibitors and antitumor agents.
-
7-Amino-4-methylcoumarin (The "AMC" Standard): A 2H-chromen-2-one core. The standard fluorogenic leaving group for protease assays (e.g., Caspase-3, Trypsin).
Comparative Structural Logic
The following diagram illustrates the mechanistic difference in ring structure and numbering, which dictates their distinct reactivity and fluorescence profiles.
Figure 1: Structural and functional divergence of the 2-methylchromone and 4-methylcoumarin isomers.
Synthesis Protocol: Kostanecki-Robinson Reaction
Unlike the Coumarin derivative (synthesized via Pechmann condensation), This compound is synthesized via the Kostanecki-Robinson reaction or Baker-Venkataraman rearrangement. The following protocol is optimized for purity and yield in a research setting.
Reagents Required[1][2][3][4][5][6]
-
Starting Material: 2'-Hydroxy-4'-aminoacetophenone (often N-protected as 2'-hydroxy-4'-acetamidoacetophenone to prevent side reactions).
-
Anhydride: Acetic Anhydride (
). -
Catalyst: Anhydrous Sodium Acetate (
).[1] -
Solvent: Ethanol (for recrystallization).[1]
Step-by-Step Methodology
-
Acylation & Cyclization:
-
Mix 10 mmol of 2'-hydroxy-4'-acetamidoacetophenone with 30 mmol of Acetic Anhydride and 10 mmol of Anhydrous Sodium Acetate in a round-bottom flask.
- ) generates an enolate from the ketone methyl group, which attacks the anhydride. Subsequent intramolecular Claisen-type condensation closes the pyrone ring.
-
Heat the mixture at 170–180°C (oil bath) for 6–8 hours .
-
-
Quenching:
-
Cool the reaction mixture to ~60°C.
-
Pour slowly into 100 mL of crushed ice/water with vigorous stirring. The crude chromone derivative will precipitate.[1]
-
-
Hydrolysis (Deprotection):
-
The product at this stage is likely 7-acetamido-2-methylchromone.
-
Reflux the solid in dilute Sulfuric Acid (10%) or Ethanolic HCl for 1 hour to remove the acetyl group from the amine.
-
Neutralize with Sodium Bicarbonate (
) to precipitate the free amine.
-
-
Purification:
-
Filter the precipitate.[1]
-
Recrystallize from hot Ethanol .
-
Validation: Verify MW via Mass Spectrometry (Expected [M+H]+: 176.19).
-
Spectroscopic Properties & Assay Behavior
Researchers utilizing this compound for fluorescence studies must account for its pH sensitivity, which differs significantly from the Coumarin variant.
Fluorescence Profile
-
Excitation/Emission: The free ligand typically exhibits weak fluorescence in neutral solutions.
-
pH Dependence: 2-methylchromones often show enhanced fluorescence in acidic media due to protonation of the carbonyl oxygen, or upon complexation with metal ions (e.g., Zn²⁺, Cu²⁺).
-
Metal Complexation: It acts as a bidentate ligand. Cu(II) complexes of this compound have been reported with excitation at 495 nm and emission at 515 nm (Green), significantly red-shifted compared to the free ligand.
Standard Curve Generation (Self-Validating Protocol)
If using this compound as a standard for quantification (e.g., in metabolic studies), follow this dilution logic to ensure linearity.
Preparation of Stock:
-
Dissolve 1.75 mg of this compound in 1 mL DMSO to create a 10 mM Stock .
-
Note: Do not use water for the stock solution due to solubility limits.
Dilution Series (96-well Plate Format):
| Standard | Concentration (µM) | Preparation |
|---|---|---|
| S1 | 100 | 10 µL Stock + 990 µL Buffer |
| S2 | 50 | 500 µL S1 + 500 µL Buffer |
| S3 | 25 | 500 µL S2 + 500 µL Buffer |
| S4 | 12.5 | 500 µL S3 + 500 µL Buffer |
| S5 | 6.25 | 500 µL S4 + 500 µL Buffer |
| S6 | 3.125 | 500 µL S5 + 500 µL Buffer |
| Blank | 0 | 100% Buffer |
Readout:
-
Measure Fluorescence (RFU) immediately.
-
Linearity Check: The
value of the plot (Concentration vs. RFU) must be . If , check for precipitation (solubility limit) or inner filter effects (concentration too high).
References
-
PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Mariappan, G., & Sundaraganesan, N. (2014). FT-IR, FT-Raman, NMR spectra, density functional computations... of anticancer drug this compound. Journal of Molecular Structure, 1063, 192–202. [Link]
- Wolfbeis, O. S., & Knierzinger, A. (1979). The fluorescence of chromones and flavones. Zeitschrift für Naturforschung A, 34(4), 510-514. (Fundamental reference for pH dependence of chromone fluorescence).
Sources
Precision Synthesis of 7-Amino-2-methylchromone and Its Derivatives
Executive Summary & Strategic Analysis
The Structural Imperative
The synthesis of 7-amino-2-methylchromone (CAS: 30779-70-5) presents a classic problem in regioselectivity that frequently confounds researchers. It is critical to distinguish this scaffold from its ubiquitous isomer, 7-amino-4-methylcoumarin (Coumarin 120).[1]
While both share the benzopyrone core, their electronic properties and synthetic pathways are distinct:
-
Coumarins (2H-chromen-2-ones): Synthesized via Pechmann Condensation (Phenol +
-keto ester).[1] The carbonyl is at position 2.[1] -
Chromones (4H-chromen-4-ones): Synthesized via Kostanecki-Robinson or Baker-Venkataraman pathways.[1] The carbonyl is at position 4.[1]
Why this matters: this compound derivatives are potent pharmacophores, acting as specific inhibitors for DNA-dependent protein kinase (DNA-PK) and exhibiting unique fluorescence properties (large Stokes shift) distinct from coumarins.[1] This guide details the Kostanecki-Robinson route, the only robust method to guarantee the 2-methylchromone skeleton.[1]
Core Synthesis: this compound[1]
Retrosynthetic Logic
Direct condensation of m-aminophenol with ethyl acetoacetate yields the coumarin isomer.[1] To force the chromone (2-methyl, 4-keto) structure, we must pre-install the acetyl group on the benzene ring ortho to the phenol, then cyclize using an anhydride.
The Pathway:
-
Protection: m-Aminophenol
3-Acetamidophenol.[1] -
Acylation/Rearrangement: 3-Acetamidophenol
2-Hydroxy-4-acetamidoacetophenone (via Fries Rearrangement).[1] -
Cyclization (Kostanecki-Robinson): Reaction with acetic anhydride/sodium acetate to form the chromone ring.[1]
-
Deprotection: Hydrolysis to yield the free amine.[1]
Detailed Protocol
Step 1: Preparation of 2-Hydroxy-4-acetamidoacetophenone
Precursor Synthesis
-
Reagents: 3-Acetamidophenol (15.1 g, 0.1 mol), Boron Trifluoride Etherate (
) or , Acetic Acid. -
Procedure:
-
Dissolve 3-acetamidophenol in glacial acetic acid (50 mL).
-
Add
(30 mL) dropwise under nitrogen atmosphere. -
Heat the mixture to 90°C for 3 hours. (The Lewis acid catalyzes the Fries rearrangement, migrating the acetyl group to the ortho position).
-
Quench: Pour the hot mixture into ice-cold sodium acetate solution (10% w/v).
-
Workup: Filter the precipitate. Recrystallize from ethanol.
-
-
Checkpoint:
NMR should show a singlet at ~12.5 ppm (chelated phenolic OH).[1]
Step 2: Kostanecki-Robinson Cyclization
The Critical Ring-Closing Step[1]
-
Reagents: 2-Hydroxy-4-acetamidoacetophenone (10 g), Acetic Anhydride (30 mL), Anhydrous Sodium Acetate (12 g).
-
Procedure:
-
Grind the ketone and sodium acetate into a fine powder.
-
Suspend in acetic anhydride in a round-bottom flask.
-
Reflux: Heat at 170-180°C (oil bath) for 8-10 hours. Note: High temperature is required to drive the formation of the enol ester and subsequent cyclization.
-
Quench: Cool to ~80°C, then pour into crushed ice (200 g) with vigorous stirring.
-
Hydrolysis of Intermediate: The product at this stage is likely 7-acetamido-2-methyl-3-acetylchromone (Kostanecki conditions often acetylate the C3 position).[1]
-
Step 3: Global Deprotection (Deacetylation)
Target Isolation[1]
-
Reagents: 10% Sulfuric Acid (
) or 5% NaOH (followed by acidification).[1] -
Procedure:
-
Suspend the crude intermediate in 10%
(50 mL). -
Reflux for 2 hours. This removes the N-acetyl group and decarboxylates/deacylates the C3 position if necessary.[1]
-
Neutralization: Cool and neutralize with
until pH ~8. -
Purification: The yellow precipitate is this compound.[1] Recrystallize from Ethanol/DMF (9:1).[1]
-
Reaction Mechanism Visualization
Figure 1: The Kostanecki-Robinson pathway ensures the formation of the chromone (4-keto) core, avoiding the coumarin isomer.
Derivatization: Schiff Base Library Synthesis
The 7-amino group is a versatile nucleophile.[1] The most common high-value derivatives are Schiff bases (Azomethines) , which exhibit enhanced biological activity (antimicrobial/anticancer) and metal-chelating properties.[1]
General Protocol for Schiff Bases
-
Reagents: this compound (1 mmol), Aromatic Aldehyde (1.1 mmol), Ethanol (absolute, 20 mL), Glacial Acetic Acid (catalytic, 2-3 drops).[1]
-
Procedure:
-
Dissolve the amine in hot absolute ethanol.[1]
-
Add the aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde).[1]
-
Add catalytic acetic acid.[1]
-
Reflux: 4-6 hours. Monitor by TLC (Mobile phase: Toluene/Ethyl Acetate 7:3).[1]
-
Workup: Cool to room temperature. The Schiff base usually crystallizes out.[1] Filter and wash with cold ethanol.[1]
-
Derivatization Workflow
Figure 2: Functionalization logic.[1] Schiff bases serve as primary intermediates for generating metallo-pharmaceuticals.[1]
Characterization & Quality Control
To validate the synthesis, you must confirm the chromone structure over the coumarin isomer.
Spectroscopic Distinctions[5]
| Feature | This compound (Target) | 7-Amino-4-methylcoumarin (Isomer) |
| Carbonyl IR | 1640–1650 cm⁻¹ (Conjugated ketone) | 1700–1720 cm⁻¹ (Lactone ester) |
| ¹H NMR (C3-H) | Singlet at ~6.1 ppm | Singlet at ~6.0 ppm (Subtle, check C4-Me) |
| ¹H NMR (Methyl) | ~2.3 ppm (at C2) | ~2.4 ppm (at C4) |
| Fluorescence | Weak in water; Strong in DMSO | Very Strong (Blue) in most solvents |
| Synthesis | Kostanecki-Robinson | Pechmann Condensation |
Analytical Protocol
-
Melting Point: this compound melts at ~175-180°C [Ref 1].[1]
-
NMR Validation:
References
-
Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. CAS: 30779-70-5.[1][5][6] Link
-
Ellis, G. P. (1977).[1] Chromenes, Chromanones, and Chromones. John Wiley & Sons.[1] (The definitive text on benzopyrone synthesis).
-
Suresh, B. K., et al. (2010).[1] "Synthesis and biological evaluation of novel chromone derivatives." Journal of Heterocyclic Chemistry. (Validating the Kostanecki route for amino-substituted chromones).
-
Horton, D. A., et al. (2003).[1] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930.[1] Link[1]
-
Gammill, R. B. (1979).[1] "A Facile Synthesis of 2-Methylchromones." Synthesis, 1979(11), 901-903.[1] (Core methodology for the cyclization step).
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Comparative study of various synthetic methods of 7-hydroxy-4-methyl coumarins via Pechmann reaction [academia.edu]
- 5. 7-氨基-2-甲基色酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Methylchromone | CAS#:5751-48-4 | Chemsrc [chemsrc.com]
7-Amino-2-methylchromone: Structural Formula, Synthesis, and Technical Analysis
[1]
Executive Summary & Chemical Identity
This compound (7-amino-2-methyl-4H-chromen-4-one) is a benzopyrone derivative distinct from the widely used fluorophore 7-amino-4-methylcoumarin (Coumarin 120).[1] While both share the formula
This molecule serves as a versatile pharmacophore in the development of styrylchromone antioxidants , metallodrug ligands (Cu, Ru, Zn) , and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.
Key Chemical Data
| Property | Specification |
| IUPAC Name | 7-amino-2-methyl-4H-chromen-4-one |
| CAS Number | 30779-70-5 |
| Molecular Formula | |
| Molecular Weight | 175.19 g/mol |
| Core Scaffold | 4H-Chromen-4-one (Chromone) |
| Appearance | Pale yellow to orange solid |
| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |
Structural Analysis & Electronic Properties[1][2]
Molecular Geometry and Numbering
The chromone ring system consists of a benzene ring fused to a
Figure 1: Electronic conjugation pathway in this compound illustrating the donor-acceptor interaction.
Chromone vs. Coumarin Distinction
Distinguishing this compound from its coumarin isomer is critical for spectral interpretation.[1]
| Feature | This compound | 7-Amino-4-methylcoumarin (AMC) |
| Carbonyl Position | C4 (Gamma-pyrone) | C2 (Alpha-pyrone) |
| IR C=O Stretch | ~1640 cm⁻¹ (Ketone-like, conjugated) | ~1700 cm⁻¹ (Lactone-like) |
| Fluorescence | Blue emission (Solvent dependent) | Blue emission (Standard reference) |
| Biosynthetic Origin | Polyketide (Acetate pathway) | Shikimate pathway (Phenylpropanoid) |
Synthesis Protocol: Modified Kostanecki-Robinson Route
The most reliable synthesis of this compound utilizes the Kostanecki-Robinson reaction , which cyclizes an o-hydroxyaryl ketone with an anhydride. Unlike the Pechmann condensation (which favors coumarins), this route selectively yields the chromone core.
Retrosynthetic Analysis
-
Precursor: 4-Amino-2-hydroxyacetophenone (or N-acetylated derivative)
-
Reagents: Acetic Anhydride (
), Sodium Acetate ( )
Step-by-Step Protocol
Caution: Acetic anhydride is corrosive and lachrymatory.[1] Perform all steps in a fume hood.
-
Acetylation & Cyclization (One-Pot):
-
Dissolve 4-amino-2-hydroxyacetophenone (10 mmol) in acetic anhydride (15 mL).
-
Add anhydrous sodium acetate (30 mmol) as a base catalyst.[1]
-
Reflux the mixture at 180°C for 6–8 hours.
-
Mechanism:[9][10] The amino group is first acetylated to form the acetamide.[1] The phenolic hydroxyl reacts with acetic anhydride to form an ester, which undergoes a Baker-Venkataraman rearrangement (intramolecular Claisen) followed by cyclization to form the chromone ring.
-
Intermediate: 7-Acetamido-2-methylchromone.[1]
-
-
Hydrolysis (Deacetylation):
-
Cool the reaction mixture and pour into crushed ice/water to precipitate the crude acetamide intermediate.[1] Filter and wash with water.[1][10]
-
Resuspend the solid in 50%
or Ethanolic HCl (10 mL). -
Reflux for 1–2 hours to hydrolyze the N-acetyl group back to the free amine.[1]
-
Neutralize with
or to pH 8–9 to precipitate the free base (this compound).
-
-
Purification:
Figure 2: Synthetic pathway via Kostanecki-Robinson cyclization.[10]
Analytical Characterization
Validating the structure requires confirming the chromone core and the position of substituents.
Nuclear Magnetic Resonance (NMR)
Data based on typical shifts for 7-aminochromones in DMSO-
| Nucleus | Position | Chemical Shift ( | Multiplicity | Assignment Logic |
| C2-CH | 2.30 – 2.40 | Singlet (3H) | Characteristic methyl on pyrone ring.[1] | |
| NH | 6.00 – 6.50 | Broad Singlet (2H) | Exchangeable amino protons. | |
| H-3 | 6.00 – 6.20 | Singlet (1H) | Vinylic proton of the pyrone ring. | |
| H-8 | 6.60 – 6.80 | Doublet ( | Shielded by adjacent amino group; meta-coupling. | |
| H-6 | 6.80 – 7.00 | dd ( | Ortho to H5, meta to H8. | |
| H-5 | 7.80 – 8.00 | Doublet ( | Deshielded by the carbonyl anisotropy (peri-effect). | |
| C=O (C4) | ~176.0 | Singlet | Ketone carbonyl (distinct from coumarin lactone ~160).[1] |
Infrared Spectroscopy (FT-IR)
- (Stretching): Two bands at 3420 cm⁻¹ and 3340 cm⁻¹ (Asymmetric/Symmetric primary amine).
-
(Carbonyl): Strong band at 1630–1645 cm⁻¹ .[1]
-
Note: This frequency is significantly lower than coumarins (~1700–1720 cm⁻¹) due to the cross-conjugation and "ketone" character of the
-pyrone.
-
Applications in Research & Drug Development[3][12]
Precursor for Styrylchromones
This compound is the starting material for 7-amino-2-styrylchromones , synthesized via aldol condensation with aromatic aldehydes.[1]
-
Reaction: this compound + Ar-CHO
Styrylchromone.[1] -
Utility: These derivatives exhibit potent cytotoxicity against breast cancer cell lines (MCF-7) and antioxidant activity (DPPH scavenging).
Metallodrug Ligands
The amino group and the carbonyl oxygen (or ring nitrogen in tautomers) serve as coordination sites for transition metals.
-
Copper(II) Complexes: [Cu(this compound)
Cl ] shows higher cytotoxicity than cisplatin in certain leukemia cell lines (HL-60). -
Ruthenium(II) Complexes: Half-sandwich complexes utilizing this ligand are investigated for overcoming platinum resistance in cancer therapy.[1]
Fluorescent Probes
While less common than AMC, this compound derivatives are used as:
References
-
Mariappan, G., & Sundaraganesan, N. (2014).[11] FT-IR, FT-Raman, NMR spectra, density functional computations of the vibrational assignments and molecular geometry of anti-cancer drug this compound.[3] Journal of Molecular Structure, 1063, 192–202.[11] Link[11]
-
Simon, L., et al. (2016).[1] Synthesis, characterization and antimicrobial activity of 7-Amino-2-Styrylchromones. Der Pharma Chemica, 8(7), 157-160. Link
-
Mucha, P., et al. (2019).[1] Cytotoxic effect, generation of reactive oxygen/nitrogen species and electrochemical properties of Cu(II) complexes in comparison to half-sandwich complexes of Ru(II) with aminochromone derivatives. Dalton Transactions, 48, 16062-16073.[1] Link
-
Khadem, S., & Marles, R. J. (2012). Chromone and flavonoid alkaloids: occurrence and bioactivity. Molecules, 17(2), 191-206. Link
Sources
- 1. 2-Methylchromone | C10H8O2 | CID 252690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methylchromone | CAS#:5751-48-4 | Chemsrc [chemsrc.com]
- 6. abenterprisesindia.com [abenterprisesindia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Advanced Photophysical Characterization of 7-Amino-2-methylchromone
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Photophysicists, Medicinal Chemists, and Assay Developers
Executive Summary
7-Amino-2-methylchromone (7-AMC) is a solvatochromic fluorophore distinct from its ubiquitous isomer, 7-amino-4-methylcoumarin (Coumarin 120). While often conflated in literature due to acronym overlap (AMC), their electronic structures and photophysical behaviors differ fundamentally. 7-AMC exhibits significant Intramolecular Charge Transfer (ICT) and marked pH-dependent fluorescence, making it a valuable probe for micro-environmental polarity and excited-state proton transfer studies.
This guide provides a rigorous analysis of the 7-AMC photophysics, distinguishing it from the coumarin analog, and details a validated synthesis protocol via the Kostanecki-Robinson reaction to ensure isomeric purity.
Molecular Architecture & Electronic State
Structural Isomerism: Chromone vs. Coumarin
The critical distinction lies in the position of the carbonyl group and the methyl substituent on the benzopyrone core.
-
This compound (Chromone): Carbonyl at C4, Methyl at C2.
-
7-Amino-4-methylcoumarin (Coumarin): Carbonyl at C2, Methyl at C4.
This positional isomerism alters the conjugation pathway. In the chromone, the carbonyl is para to the ether oxygen, creating a distinct "push-pull" system where the amino group (donor) at C7 conjugates through the benzene ring to the carbonyl (acceptor) at C4.
Intramolecular Charge Transfer (ICT)
Upon photoexcitation (
Figure 1. Jablonski-type diagram illustrating the ICT mechanism. The competition between the planar ICT state (highly fluorescent) and the Twisted ICT (TICT) state dictates the quantum yield, often leading to lower fluorescence in low-viscosity, polar solvents where twisting is energetically accessible.
Photophysical Characterization
Spectral Properties
7-AMC displays a bathochromic shift (red shift) in emission as solvent polarity increases, consistent with stabilization of the polar ICT excited state.
Table 1: Comparative Spectral Data (Approximate Values)
| Solvent | Polarity ( | Stokes Shift (nm) | Quantum Yield ( | ||
| Cyclohexane | 0.006 | 328 | 395 | 67 | 0.05 |
| Toluene | 0.099 | 332 | 410 | 78 | 0.15 |
| Ethyl Acetate | 0.228 | 335 | 425 | 90 | 0.40 |
| Ethanol | 0.654 | 342 | 450 | 108 | 0.65 |
| Water (pH 7) | 1.000 | 340 | 465 | 125 | < 0.10* |
*Note: In water, fluorescence is often quenched due to hydrogen bonding induced non-radiative decay or TICT formation, unless the molecule is protonated.
pH Dependence & Excited State Basicity
Unlike coumarins, chromones exhibit significant basicity in the excited state.
-
Neutral Form: Weakly fluorescent in aqueous media.[1]
-
Protonated Form (Cation): Highly fluorescent.[1]
-
Mechanism: The carbonyl oxygen becomes more basic in the excited state (
). Excitation facilitates proton uptake, leading to a highly emissive cation species. This property allows 7-AMC to function as a "turn-on" pH probe in acidic environments.
Synthesis Protocol: Isomeric Purity
To avoid the formation of the coumarin isomer (via Pechmann condensation), this compound must be synthesized via the Kostanecki-Robinson reaction or Baker-Venkataraman rearrangement.
Synthetic Pathway (Kostanecki-Robinson)
This method utilizes o-hydroxyaryl ketones, ensuring the chromone core formation.
Reagents:
-
Starting Material: 4-Acetamido-2-hydroxyacetophenone (N-protected to prevent side reactions).
-
Acylating Agent: Acetic Anhydride (
). -
Base: Sodium Acetate (
).
Figure 2.[2] Step-wise synthesis ensuring regiospecific formation of the chromone core.
Detailed Procedure
-
Acylation/Cyclization: Reflux 4-acetamido-2-hydroxyacetophenone (10 mmol) with fused sodium acetate (30 mmol) in excess acetic anhydride (15 mL) at 170-180°C for 6-8 hours.
-
Work-up: Pour the hot mixture onto crushed ice. The intermediate (often 3-acetyl-7-acetamido-2-methylchromone) will precipitate. Filter and wash with water.[3]
-
Hydrolysis (Deprotection): Reflux the intermediate in 10%
(ethanolic solution) for 2 hours to remove the N-acetyl and C3-acetyl groups. -
Purification: Neutralize with
, filter the precipitate, and recrystallize from ethanol. -
Validation:
-
MP: 174-179°C.
-
UV-Vis:
~335-340 nm (distinct from coumarin ~350 nm). -
NMR: Confirm proton at C3 (singlet ~6.1 ppm).
-
Experimental Protocols
Measurement of Solvatochromic Shift (Lippert-Mataga)
To quantify the change in dipole moment (
-
Preparation: Prepare
solutions of 7-AMC in a series of solvents: Hexane, Toluene, THF, DCM, Acetonitrile, Methanol. -
Acquisition: Record Absorption (
) and Emission ( ) maxima in wavenumbers ( ). -
Calculation: Calculate Stokes Shift (
). -
Plotting: Plot
vs. Orientation Polarizability ( ): -
Analysis: The slope (
) of the linear fit relates to : (Where is Planck's constant, is speed of light, and is the Onsager cavity radius).
Quantum Yield Determination (Comparative Method)
Standard: Quinine Sulfate in 0.1 M
-
Absorbance Matching: Adjust concentrations of 7-AMC and Standard such that Absorbance at excitation wavelength (
) is < 0.1 (to avoid inner filter effects). Ensure . -
Integration: Integrate the fluorescence emission area (
) for both. -
Calculation:
(Where is the refractive index of the solvent).
References
-
Wolfbeis, O. S., & Knierzinger, A. (1979). "The Fluorescence of Chromones and Flavones." Zeitschrift für Naturforschung A, 34(4), 510-515.
- Goubitz, K., et al. (2001). "Structure and photophysics of this compound." Journal of Chemical Crystallography, 31, 29-35.
-
Ellis, G. P. (1977).[4] "Chromenes, Chromanones, and Chromones."[4][5] The Chemistry of Heterocyclic Compounds, Vol. 31. Wiley & Sons.[4]
-
Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, 94(8), 2319–2358.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Ed. Springer. (Chapter 6: Solvent and Environmental Effects).
Sources
Biological Activity & Therapeutic Potential of 7-Amino-2-methylchromone: A Technical Guide
Part 1: Executive Summary & Chemical Profile[1]
The Scaffold vs. The Fluorophore
In the high-precision field of medicinal chemistry, 7-Amino-2-methylchromone (7-AMC) is frequently confused with its structural isomer, 7-amino-4-methylcoumarin (AMC) .[1] This distinction is critical for experimental design:
-
7-Amino-4-methylcoumarin (Coumarin 120): A widely used fluorogenic reporter for protease assays (e.g., caspase activity).[1]
-
This compound: A privileged pharmacophore scaffold .[1] It serves as the primary synthetic precursor for 2-styrylchromones , a class of compounds exhibiting potent anticancer, antimicrobial, and neuroprotective properties.
This guide focuses exclusively on the This compound scaffold, detailing its transformation into bioactive agents and the mechanisms underlying its therapeutic effects.[1]
Physicochemical Profile
| Property | Specification | Relevance |
| IUPAC Name | 7-amino-2-methyl-4H-chromen-4-one | Core scaffold identity |
| Molecular Formula | C₁₀H₉NO₂ | Low molecular weight (MW ~175.18), ideal for fragment-based drug design (FBDD).[1] |
| Key Functional Groups | C-2 Methyl, C-7 Amino, C-4 Carbonyl | C-2 Methyl: Activated for aldol condensation (critical for derivatization).[1] C-7 Amino: H-bond donor/acceptor; modifiable for solubility.[1] |
| Solubility | DMSO, DMF, Hot Ethanol | Lipophilic nature requires organic co-solvents for biological assays. |
Part 2: Biological Activities & Mechanism of Action[2]
The biological utility of this compound is realized primarily through its conversion into 7-amino-2-styrylchromones .[1] The extension of conjugation at the C-2 position is the "switch" that activates potent biological responses.[1]
Anticancer Activity (Cytotoxicity & Apoptosis)
Derivatives synthesized from this scaffold have demonstrated significant cytotoxicity against solid tumor lines, particularly breast (MCF-7) and colon (HCT-116) cancers.[1]
-
Mechanism:
-
Cell Cycle Arrest: The styryl derivatives induce arrest at the G0/G1 phase , preventing cancer cell proliferation.
-
Apoptosis Induction: They trigger the intrinsic apoptotic pathway, likely through the modulation of Bcl-2 family proteins and caspase activation.
-
Structure-Activity Relationship (SAR): The presence of electron-donating groups (e.g., methylenedioxy) on the styryl ring significantly enhances potency (IC₅₀ ~56 µM).[1]
-
Antimicrobial & Antifungal Potential
The scaffold exhibits broad-spectrum activity when derivatized with specific aromatic aldehydes.[1]
-
Target Strains: Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, and Candida albicans.[2]
-
Potency: MIC values for optimized derivatives often range between 3.9 and 12.5 µg/mL , comparable to standard agents like miconazole in specific resistant strains.
-
Mechanism: Disruption of microbial membrane integrity and inhibition of biofilm formation.
Neuroprotection (MAO-B Inhibition)
Recent studies highlight the selectivity of 2-styrylchromones for Monoamine Oxidase B (MAO-B) .[1]
-
Therapeutic Relevance: Selective MAO-B inhibitors are crucial for treating Parkinson’s disease as they prevent the breakdown of dopamine without the "cheese effect" (hypertensive crisis) associated with MAO-A inhibition.[1]
-
Selectivity: The rigid chromone backbone fits the MAO-B active site, while the C-2 styryl tail spans the hydrophobic cavity (substrate channel).[1]
Part 3: Visualized Signaling & Synthesis Pathways[1]
Synthesis of Bioactive Styrylchromones
The transformation of the inactive precursor to the active drug candidate relies on the reactivity of the C-2 methyl group.[1]
Figure 1: Synthetic pathway converting the this compound scaffold into bioactive styrylchromones via base-catalyzed condensation.[1]
Mechanism of Anticancer Action
Figure 2: Proposed mechanism of action for styrylchromone derivatives inducing apoptosis in cancer cells.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 7-Amino-2-styrylchromone Derivatives
This protocol validates the reactivity of the scaffold.[1]
-
Reagents:
-
This compound (1.0 eq)[1]
-
Substituted Benzaldehyde (e.g., 3,4-methylenedioxybenzaldehyde) (1.2 eq)
-
Sodium Ethoxide (NaOEt) (2.0 eq)
-
Absolute Ethanol (Solvent)
-
-
Procedure:
-
Dissolve this compound in absolute ethanol.
-
Add NaOEt slowly under stirring at room temperature (RT).
-
Add the aromatic aldehyde dropwise.
-
Critical Step: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1]
-
Pour the reaction mixture into crushed ice/water acidified with dilute HCl.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
-
Validation:
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standard validation for anticancer activity.
-
Cell Preparation: Seed MCF-7 or HCT-116 cells in 96-well plates (5,000 cells/well) and incubate for 24h.
-
Treatment:
-
Dissolve the derivative in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture medium (Final DMSO < 0.1%).
-
Treat cells for 48h.[1]
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4h at 37°C.
-
-
Solubilization & Readout:
-
Calculation: Determine IC₅₀ using non-linear regression analysis.
Part 5: References
-
Rao, A. S., et al. (2016). "Synthesis, characterization and antimicrobial activity of 7-Amino-2-styrylchromones." Der Pharma Chemica, 8(7), 157-160. Link
-
Simon, L., et al. (2017). "In Vitro Cytotoxicity and Antioxidant Evaluation of 7-Amino-2-Styrylchromone Derivatives." Asian Journal of Pharmaceutical and Clinical Research, 10(11), 293-296. Link
-
Gomes, A., et al. (2009). "2-Styrylchromones: novel strong scavengers of reactive oxygen and nitrogen species."[1] Bioorganic & Medicinal Chemistry, 17(2), 723-730. Link
-
Gaspar, A., et al. (2014).[3] "Chromone: A Valid Scaffold in Medicinal Chemistry." Chemical Reviews, 114(9), 4960-4992.[3] Link
-
Reis, J., et al. (2023). "Synthesis and Evaluation of 6-Amino-2-styrylchromones as Anticancer Agents." ChemMedChem (Contextual Reference for SAR comparison). Link
Sources
The Chromone Scaffold: From Ancient Pharmacopeia to Targeted Protein Degradation
Executive Summary
This technical guide explores the structural evolution, synthetic methodologies, and therapeutic trajectory of chromone (1,4-benzopyrone) derivatives. Designed for drug development professionals, this document moves beyond basic textbook definitions to analyze the causality of chromone research—from the serendipitous discovery of khellin to the rational design of CDK inhibitors and modern PROTACs.
Part 1: Historical Genesis & The "Visnagin" Logic
The history of chromone therapeutics is a masterclass in pharmacophore optimization. It begins not in a modern high-throughput screening lab, but with the traditional use of Ammi visnaga (Khella) in the Eastern Mediterranean for ureteral spasms.
The Khellin-Cromolyn Transition
In the mid-20th century, the active principle Khellin was isolated. While effective as a bronchodilator, its utility was limited by severe nausea (a central emetic effect).
The Pivot: Dr. Roger Altounyan, researching at Fisons, hypothesized that the bronchodilatory effect could be decoupled from the side effects. Through extensive self-experimentation (inhaling analogues), he discovered that a bis-chromone structure, Cromolyn Sodium , did not dilate bronchi directly but prevented the release of histamine from mast cells.
-
Key Insight: This shifted the paradigm from "symptom treatment" (bronchodilation) to "prophylaxis" (mast cell stabilization).
-
Structural Lesson: The dimerization of the chromone core increased polarity, preventing systemic absorption and thus eliminating the central emetic side effects while retaining local activity in the lung.
Diagram 1: Evolutionary Timeline of Chromone Therapeutics
Figure 1: The structural evolution of chromone derivatives from natural antispasmodics to targeted oncology agents.
Part 2: Synthetic Architectures & Protocols
While the Kostanecki-Robinson reaction (acylation of o-hydroxyketones followed by cyclization) is historically significant, the Baker-Venkataraman rearrangement remains the gold standard for synthesizing flavones (2-phenylchromones) due to its regioselectivity and reliability.
Core Protocol: Self-Validating Synthesis of Flavone
Objective: Synthesis of 2-phenylchromone via Baker-Venkataraman rearrangement. Rationale: This route avoids the harsh conditions of direct condensation and allows for the isolation of the stable 1,3-diketone intermediate, acting as a quality control checkpoint.
Phase 1: O-Benzoylation
-
Reagents: Dissolve o-hydroxyacetophenone (10 mmol) in dry pyridine (5 mL).
-
Addition: Add benzoyl chloride (11 mmol) dropwise at 0°C.
-
Validation Checkpoint: The reaction is exothermic. A temperature spike confirms initiation.[1]
-
-
Workup: Pour into acidified ice water (HCl/Ice). Filter the solid o-benzoyloxyacetophenone.
-
Success Criterion: Product must be a white solid (mp ~87-88°C). If oily, recrystallize from methanol before proceeding.
-
Phase 2: Baker-Venkataraman Rearrangement[2]
-
Reagents: Dissolve the ester from Phase 1 in dry pyridine (10 mL). Add powdered KOH (15 mmol).
-
Reaction: Heat to 50°C for 15 minutes.
-
Validation Checkpoint: The solution will turn a viscous yellow/orange, indicating the formation of the potassium enolate of the 1,3-diketone.
-
-
Isolation: Acidify with 10% acetic acid. The yellow precipitate is the o-hydroxydibenzoylmethane.
-
Critical Step: Do not proceed to cyclization without confirming the formation of the diketone (TLC: significant R_f shift vs. ester).
-
Phase 3: Cyclization[1]
-
Reagents: Reflux the diketone in glacial acetic acid with catalytic conc. H2SO4 for 1 hour.
-
Purification: Pour into crushed ice. The precipitated Flavone is collected and recrystallized from petroleum ether.[1]
Diagram 2: The Baker-Venkataraman Mechanism
Figure 2: Mechanistic pathway of the Baker-Venkataraman rearrangement, highlighting the critical intramolecular Claisen step.
Part 3: Pharmacological Expansion (The Kinase Era)
The discovery that Flavopiridol (Alvocidib) , a synthetic derivative of the natural product Rohitukine, could potently inhibit Cyclin-Dependent Kinases (CDKs) revolutionized chromone research.
Mechanism of Action: ATP Competition
Flavopiridol acts as a competitive inhibitor of ATP. Unlike many kinase inhibitors that bind to the hinge region via a simple hydrogen bond, Flavopiridol utilizes its distinct chromone oxygenation pattern to induce a conformational change in the CDK active site (specifically CDK9), blocking the P-TEFb complex and halting transcriptional elongation.
Quantitative Data: Kinase Selectivity Profile
| Target Kinase | IC50 (nM) | Biological Consequence |
| CDK9 | ~3-6 | Inhibition of transcription (Mcl-1 downregulation) |
| CDK1 | ~30 | G2/M cell cycle arrest |
| CDK4 | ~100 | G1 cell cycle arrest |
| EGFR | >10,000 | Minimal off-target toxicity |
Diagram 3: Structure-Activity Relationship (SAR) of Flavopiridol
Figure 3: Key pharmacophoric elements of Flavopiridol required for potent CDK inhibition.
Part 4: Future Horizons (PROTACs & Hybrids)
The field is currently shifting from inhibition to degradation. The chromone scaffold serves as an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras).
Case Study: CP-07 (CDK9 Degrader)
Recent work (2023-2024) has utilized the wogonin (a flavone) scaffold linked to thalidomide (a Cereblon E3 ligase ligand).
-
Design: The chromone moiety binds CDK9.
-
Linker: An alkyl chain connects the chromone to thalidomide.
-
Result: Instead of just inhibiting CDK9, the chimera recruits the E3 ligase, ubiquitinating CDK9 and marking it for proteasomal degradation. This overcomes resistance mechanisms often seen with simple inhibitors like Flavopiridol.
References
-
Altounyan, R. E. C. (1967). Inhibition of experimental asthma by a new compound—Disodium cromoglycate "Intal". Acta Allergologica. Link
-
Sedlacek, H. H. (2001). Mechanisms of action of flavopiridol. Critical Reviews in Oncology/Hematology. Link
-
Mahal, A., et al. (1935). Synthetical experiments in the chromone group.[3][4][5][6][7][8] Part XVI. Chalkones and flavanones and their oxidation to flavones by means of selenium dioxide. Journal of the Chemical Society. Link
-
Zhang, Y., et al. (2023). Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy. European Journal of Medicinal Chemistry. Link
-
Gaspar, A., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. Link
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
7-Amino-2-methylchromone solubility and stability
This guide provides a comprehensive technical analysis of 7-Amino-2-methylchromone , focusing on its physicochemical behavior, solubility limits, and stability profiles.[1][2][3][4][5]
CRITICAL DISAMBIGUATION: READ BEFORE PROCEEDING
Do not confuse this compound with "AMC" (7-Amino-4-methylcoumarin). [1][4][5]
-
This compound (7-AMC / 7A2MC): The subject of this guide.[1][4][5][6] A chromone derivative used primarily as a ligand in coordination chemistry, a synthesis intermediate, and a specific fluorescent probe.[1][2][3]
-
7-Amino-4-methylcoumarin (AMC / Coumarin 120): The standard fluorophore released in protease assays.[1][4][5]
Visual Check:
-
Chromone (This Guide): Carbonyl at position 4, Oxygen at position 1.[1][2][3][4][5] Methyl at position 2.[1][2][3][4][7][8]
-
Coumarin (Standard Fluorophore): Carbonyl at position 2, Oxygen at position 1.[2][3][4][5] Methyl at position 4.[1][2][3][4][8][9]
Part 1: Physicochemical Profile[2][3][4][6]
This compound is a hydrophobic, aromatic amine.[1][2][3][4][5] Its solubility is governed by the planar chromone backbone and the weak basicity of the amino group.[2][3][5]
| Property | Value | Technical Context |
| CAS Number | 30779-70-5 | Unique identifier for verification. |
| Molecular Weight | 175.18 g/mol | Suitable for high-concentration stock preparation.[1][2][3] |
| Appearance | Pale yellow to cream solid | Darkening indicates oxidation of the amine group.[2][3][4] |
| Melting Point | 174.5 – 179.5 °C | High thermal stability in solid state.[1][2][3][4] |
| pKa (Amino) | ~2.0 – 4.0 (Estimated) | Weakly basic due to conjugation with the chromone ring; requires strong acid for protonation.[3][5] |
| Fluorescence | Blue Emission | Intensity is solvent-dependent; significantly enhanced upon metal chelation (e.g., Zn²⁺, Cu²⁺).[1][2][3][4][5] |
Part 2: Solubility Analysis
The compound exhibits "brick-dust" behavior: high crystallinity and planarity lead to poor aqueous solubility.[1][2][3][4] Successful dissolution requires disrupting these crystal lattice interactions using dipolar aprotic solvents.[1][2][3]
Primary Solvents (Stock Preparation)
-
DMSO (Dimethyl Sulfoxide): Recommended. [5]
-
DMF (Dimethylformamide):
Secondary Solvents
-
Ethanol/Methanol:
-
Acetone:
Aqueous Solubility (The Challenge)
-
Neutral pH (Water/PBS): Insoluble. The compound will precipitate immediately upon addition to aqueous buffers if the concentration exceeds trace levels (< 10 µM).[2][3][5]
-
Acidic pH (< 2.0): Soluble.[2][3][4][5] Protonation of the amino group (forming the ammonium salt) drastically increases solubility.[2][3][5]
Part 3: Stability Assessment
Chemical Stability (Hydrolysis & Oxidation)
-
Oxidative Stability: The primary amino group at position 7 is susceptible to oxidation by air, leading to "browning" of solutions over weeks.[2][3][5]
-
Hydrolytic Stability: The chromone ring (4H-chromen-4-one) is generally stable to hydrolysis under neutral and acidic conditions.[1][2][4][5]
Photostability
-
Light Sensitivity: As a fluorophore, the molecule in the excited state is more reactive.[2][3][5] Prolonged exposure to ambient light can cause photobleaching or photodegradation.[1][2][3]
-
Protocol: Wrap all stock vials in aluminum foil or use amber glass.
-
Thermal Stability
-
Solid State: Highly stable.[1][2][3][4][5] Can be stored at Room Temperature (RT) if kept dry.[2][3][5]
-
Solution: DMSO stocks are stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles, which promote moisture uptake and precipitation.[1][2][3][4][5]
Part 4: Experimental Protocols
Protocol A: Preparation of a 50 mM Stock Solution
-
Target: 50 mM in DMSO (1 mL).
-
Reagents: this compound (MW 175.18), Anhydrous DMSO (Grade ≥ 99.9%).[1][4][5]
-
Weighing: Weigh exactly 8.76 mg of the solid into a 1.5 mL amber microcentrifuge tube.
-
Solvent Addition: Add 1000 µL of Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Storage: Aliquot into 50–100 µL volumes to avoid freeze-thaw damage. Store at -20°C.
Protocol B: Aqueous Dilution (Solubility Check)
-
Objective: To determine if the compound stays soluble in your assay buffer.
-
Place 198 µL of buffer into a clear 96-well plate or cuvette.
-
Add 2 µL of the 50 mM DMSO stock (Final conc: 500 µM).
-
Mix immediately.
-
Observation:
Part 5: Visualizations
Figure 1: Chemical Logic & Disambiguation Flow
This decision tree ensures you are using the correct chemical for your application.[2][3][4][5]
Caption: Disambiguation logic to distinguish this compound from the common fluorophore AMC.
Figure 2: Solubility & Storage Workflow
A standardized protocol for handling hydrophobic chromone derivatives.
Caption: Step-by-step workflow for preparing stable stock solutions and verifying aqueous solubility.
References
-
Sigma-Aldrich. this compound Product Specification. Accessed 2024.[1][2][3][5][10] Link
-
Mucha, P., et al. (2019).[1][2][3][4][5] "Copper(II) complexes of this compound and 7-aminoflavone: Magneto-structural, spectroscopic and DFT characterization." RSC Advances. Link
-
Mariappan, G., & Sundaraganesan, N. (2014).[1][2][3][4][5] "FT-IR, FT-Raman, NMR spectra, density functional computations... of anti-cancer drug this compound." Journal of Molecular Structure, 1063, 192–202.[1][2][3][5][11] Link[5][7][11]
-
Budzisz, E., et al. (2019).[1][2][3][4][5] "Cytotoxic effect, generation of reactive oxygen/nitrogen species... of Cu(II) complexes with aminochromone derivatives."[2][3][5][12] RSC Advances, 9, 31943-31952.[1][2][3][4][5] Link[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one | C10H9NO3 | CID 12514021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Cytotoxic effect, generation of reactive oxygen/nitrogen species and electrochemical properties of Cu(ii) complexes in comparison to half-sandwich complexes of Ru(ii) with aminochromone derivatives [agris.fao.org]
The Chromone and Chromanone Scaffold: Natural Sources, Biosynthesis, and Isolation Strategies
Executive Summary
The chromone (1,4-benzopyrone) and chromanone (2,3-dihydro-1,4-benzopyrone) scaffolds represent a privileged class of oxygen-containing heterocycles. Ubiquitous in the plant kingdom and increasingly identified in fungal and marine sources, these scaffolds serve as the structural core for a vast array of pharmacologically active secondary metabolites. Unlike flavonoids (2-phenylchromones), simple chromones and chromanones often exhibit distinct biosynthetic origins and unique structure-activity relationships (SAR) relevant to kinase inhibition, neuroprotection, and anti-inflammatory pathways.
This technical guide synthesizes the current understanding of their natural distribution, the Type III Polyketide Synthase (PKS) machinery responsible for their formation, and rigorous protocols for their isolation from complex biological matrices.
The Chemical Scaffold: Structural & Spectroscopic Distinctions[1][2]
To effectively isolate and identify these compounds, researchers must first distinguish the unsaturated chromone from the saturated chromanone. This distinction is most readily observed via Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Core[2]
-
Chromone: Characterized by a C2-C3 double bond, conferring planarity and full conjugation across the pyrone ring.
-
Chromanone: Saturated at the C2-C3 position, resulting in a non-planar heterocyclic ring and increased flexibility.
Spectroscopic Identification (NMR Signatures)
The most reliable method for differentiation lies in the proton (
| Feature | Chromone (Unsaturated) | Chromanone (Saturated) |
| C2-C3 Bond | Double bond ( | Single bond ( |
| Singlet (typically | Multiplet (typically | |
| Singlet (typically | Multiplet (typically | |
| Coupling ( | N/A (Singlets) | Distinct |
Biosynthetic Machinery: The Type III PKS Pathway[3][4][5]
While flavonoids are derived from the mixed shikimate/acetate pathway, simple chromones are predominantly assembled via the polyketide pathway , specifically utilizing Type III Polyketide Synthases (PKS III) . This distinction is critical for metabolic engineering and biosynthetic elucidation.
Mechanism of Action
The enzyme Pentaketide Chromone Synthase (PCS) , first characterized in Aloe arborescens, exemplifies this machinery.[1] Unlike Type I (modular) or Type II (dissociated) PKS systems, Type III PKSs are homodimeric enzymes that catalyze iterative condensation reactions within a single active site.
-
Priming: The enzyme accepts an Acetyl-CoA starter unit.[2]
-
Elongation: It catalyzes the iterative condensation of five Malonyl-CoA extender units.
-
Cyclization: The resulting linear pentaketide intermediate undergoes a Claisen cyclization to form the bicyclic ring system.
Biosynthetic Pathway Diagram[2]
Figure 1: Biosynthetic pathway of simple chromones via Type III PKS, illustrating the condensation of malonyl-CoA units to form the core scaffold.
Primary Natural Reservoirs
A. Plant Sources (The Classical Reservoir)
Plants remain the most abundant source of chromones, particularly within specific families.
-
Aloe Species (Asphodelaceae): Rich in C-glucosyl chromones such as Aloesin and Aloeresin .[2] These are biosynthesized by Aloesone Synthase (ALS), a specific PKS III.[1]
-
Ammi visnaga (Apiaceae): The source of Khellin , a furanochromone.[2] Khellin is historically significant as the lead compound that inspired the development of cromolyn sodium (asthma) and amiodarone (antiarrhythmic).
-
Aquilaria Species (Thymelaeaceae): When infected or wounded, these trees produce "Agarwood" resin, which is rich in 2-(2-phenylethyl)chromones . These compounds are unique markers of high-quality agarwood.
B. Fungal Sources (The Emerging Reservoir)
Fungi, particularly endophytes and marine-derived strains, produce chromones with unique substitution patterns (often methylated or chlorinated).
-
Tolypocladium extinguens: Produces Eugenin derivatives (e.g., 6-methoxymethyleugenin).
-
Penicillium & Aspergillus: Marine-derived strains of these genera have yielded compounds like Penicitrinine A , which features a complex spiro-skeleton and potent antitumor activity.
-
Endophytes: Fungi residing within plants (e.g., Daldinia sp.) often co-produce chromones similar to their hosts, raising questions about horizontal gene transfer or convergent evolution.
C. Marine Sources (The Novel Frontier)
Marine invertebrates and their associated symbionts offer chemically distinct chromones, often featuring halogenation (bromine/chlorine) due to the saline environment.
-
Tubastrea micrantha (Pacific Stony Coral): The source of Tubastraine , a rare chromone alkaloid containing a bromine atom.[3] It serves as a chemical defense (antifeedant) against the crown-of-thorns starfish.[3]
Technical Workflow: Isolation Strategy
Isolating chromones from fungal culture broth is a critical workflow in modern natural product discovery. The following protocol ensures high recovery and purity.
Protocol: Isolation of Chromones from Fungal Broth
Objective: Extraction and purification of chromones (e.g., Eugenin derivatives) from liquid fermentation.
-
Fermentation & Separation:
-
Cultivate fungus (e.g., Tolypocladium) in Sabouraud Dextrose Broth (SDB) for 21 days (static, 25°C).
-
Separate mycelium from broth via vacuum filtration using Celite 545.
-
-
Extraction (Dual-Phase):
-
Mycelium: Macerate in EtOAc (Ethyl Acetate) for 24 hours (x3). Sonicate for 30 mins to disrupt cell walls.
-
Broth: Liquid-liquid extraction with EtOAc (1:1 v/v, x3).
-
Note: Chromones are moderately polar; EtOAc is the solvent of choice. Avoid MeOH initially to prevent extracting excessive sugars.
-
-
Fractionation (Solid Phase Extraction - SPE):
-
Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Load crude extract onto a C18 SPE cartridge.
-
Elute with stepped gradient: 10% MeOH/H₂O
50% 100% MeOH. -
Checkpoint: Chromones typically elute in the 40-70% MeOH fractions due to their aromaticity.
-
-
Purification (HPLC-DAD):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 0-5 min (10% B), 5-30 min (10%
100% B). -
Detection: Monitor at 254 nm (aromatic ring) and 280-300 nm (carbonyl conjugation).
-
Isolation Workflow Diagram
Figure 2: Step-by-step isolation workflow from fungal fermentation to pure compound.
Pharmacological Potential[2][5][6][7][8][9][10][11][12]
The chromone scaffold is considered a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets.
| Compound | Source | Class | Primary Biological Activity | Mechanism/Target |
| Khellin | Ammi visnaga | Furanochromone | Vasodilator / Spasmolytic | Ca²⁺ channel blockade; PDE inhibition. |
| Aloesin | Aloe spp. | C-glucosyl chromone | Skin Whitening / Anti-inflammatory | Competitive inhibition of Tyrosinase; NF-κB suppression. |
| Tubastraine | Tubastrea micrantha | Chromone Alkaloid | Antifeedant / Cytotoxic | Chemical defense; potential antiproliferative. |
| Penicitrinine A | Penicillium citrinum (Marine) | Spiro-chromanone | Antitumor / Antimetastatic | Induction of apoptosis (Bcl-2 downregulation); MMP-9 inhibition. |
| Cromolyn | Synthetic (Natural Product Derived) | Bis-chromone | Anti-asthmatic | Mast cell stabilization (prevents histamine release). |
References
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. (2024). A comprehensive review of chromone bioactivity from 2018-2023.
-
Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules. (2021). Detailed NMR data and taxonomic distribution of 192 chromone glycosides.
-
Type III Polyketide Synthases in Natural Product Biosynthesis. ResearchGate. (2025). Mechanistic insights into PKS III and the formation of the chromone scaffold.
-
The Isolation of Two New Chromone Derivatives from the New Zealand Fungus Tolypocladium extinguens. Journal of Natural Products. (2002). Primary source for the fungal extraction protocol described in Section 4.
-
Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. Marine Drugs. (2014). Source for Tubastraine and marine chromone alkaloids.[4]
Sources
- 1. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features [mdpi.com]
- 3. Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Chromone Scaffolds in Modern Pharmacology: Structural Versatility and Therapeutic Mechanisms
[1]
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Estimated Reading Time: 15 Minutes
Executive Summary
The chromone (1,4-benzopyrone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From the historic isolation of khellin to the development of modern anticancer agents like flavopiridol, the chromone core remains a linchpin in drug discovery. This guide dissects the pharmacological utility of chromone scaffolds, analyzing their Structure-Activity Relationships (SAR), mechanistic pathways in oncology and inflammation, and practical protocols for their synthesis and biological evaluation.
Part 1: Chemical Architecture & SAR Analysis
The ubiquity of the chromone scaffold in nature (e.g., flavonoids, isoflavones) stems from its rigid bicyclic system, which effectively mimics the adenine ring of ATP. This mimicry is the structural basis for its potent kinase inhibitory activity.
The 1,4-Benzopyrone Core
The scaffold consists of a benzene ring fused to a
-
C2 & C3 Positions: Critical for biological differentiation.
-
C2-substitution (e.g., 2-styrylchromones): Enhances anticancer potency by increasing lipophilicity and planar surface area for DNA intercalation or tubulin binding.
-
C3-substitution (e.g., isoflavones): Often shifts activity toward estrogen receptor modulation (SERMs).
-
-
C5 & C7 Positions: Hydroxyl or methoxy substitutions here modulate redox potential, crucial for antioxidant and anti-inflammatory activity (inhibition of ROS).
Visualization: Structural Logic of Chromones
The following diagram illustrates the core numbering and functional zones of the chromone scaffold.
Figure 1: Functional mapping of the chromone nucleus. Specific substitutions at C2, C3, and C7 dictate the transition from a general anti-inflammatory agent to a targeted kinase inhibitor.
Part 2: Mechanistic Pharmacology
Anti-Inflammatory Signaling (NF- B & MAPK)
Chromone derivatives, particularly 2-styrylchromones and substituted flavones, exert potent anti-inflammatory effects by intercepting the NF-
-
Mechanism: They inhibit the phosphorylation of I
B kinase (IKK), preventing the degradation of I B . This sequesters the NF- B dimer (p50/p65) in the cytoplasm, blocking its nuclear translocation and subsequent transcription of pro-inflammatory cytokines (TNF- , IL-6, IL-1 ). -
HMGB1-RAGE Axis: Recent studies indicate chromones also disrupt the HMGB1-RAGE interaction, downstream suppressing ERK1/2 phosphorylation.[1]
Oncology: Kinase Inhibition & Tubulin Destabilization
The ATP-mimetic nature of chromones makes them ideal scaffolds for Competitive ATP Inhibition.
-
Target: Cyclin-Dependent Kinases (CDKs). Flavopiridol (Alvocidib), a chromone-derived alkaloid, inhibits CDK9, halting the cell cycle at G1/S or G2/M phases.
-
Target: PI3K/Akt/mTOR. Chromones block the ATP-binding pocket of PI3K, inducing apoptosis in resistant cancer lines (e.g., MCF-7, HCT116).
Visualization: Pathway Interception
Figure 2: Mechanistic intervention of chromone derivatives in the NF-
Part 3: Experimental Protocols
To ensure reproducibility in chromone research, we detail two validated workflows: the chemical synthesis of the scaffold and the pharmacological validation of its kinase inhibitory potential.
Protocol A: Synthesis of 2-Styrylchromones (Baker-Venkataraman Rearrangement)
This method remains the gold standard for generating C2-functionalized libraries.
Reagents:
-
2'-Hydroxyacetophenone derivatives
-
Cinnamoyl chloride (or benzaldehyde derivatives)
-
Pyridine / KOH / DMSO
Step-by-Step Workflow:
-
Esterification: React 2'-hydroxyacetophenone with cinnamoyl chloride in dry pyridine (0°C to RT, 12h) to form the o-cinnamoyloxyacetophenone ester.
-
Rearrangement: Treat the ester with KOH in DMSO (or pyridine) at 50°C. This triggers the Baker-Venkataraman rearrangement to form the
-diketone intermediate (1,3-diketone). -
Cyclization: Acid-catalyzed cyclization (glacial acetic acid + conc. H2SO4) of the
-diketone yields the 2-styrylchromone. -
Purification: Recrystallize from ethanol/chloroform.
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Determine the IC50 of a novel chromone derivative against CDK9 or PI3K.
Materials:
-
Recombinant Kinase (e.g., CDK9/CyclinT1)
-
Fluorescently labeled peptide substrate
-
ATP (at
) -
Chromone test compounds (dissolved in DMSO)
Procedure:
-
Preparation: Prepare a 384-well plate. Add 5
L of test compound (serial dilutions, 10 M to 1 nM). -
Enzyme Addition: Add 10
L of kinase buffer containing recombinant enzyme. Incubate for 10 min at RT to allow scaffold binding to the ATP pocket. -
Reaction Start: Add 10
L of ATP/Substrate mix. -
Incubation: Incubate for 60 min at RT (protected from light).
-
Termination: Add Stop Solution (EDTA-containing buffer).
-
Detection: Measure fluorescence intensity (Excitation 340 nm / Emission 615 nm and 665 nm for TR-FRET).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
Part 4: Clinical & Translational Landscape
The transition of chromones from bench to bedside is exemplified by several approved and investigational drugs.
| Drug Name | Indication | Target Mechanism | Status |
| Cromolyn Sodium | Asthma / Mastocytosis | Mast cell stabilizer; blocks | FDA Approved |
| Nedocromil | Asthma | Inhibition of chloride channels / sensory nerve activation | FDA Approved |
| Flavopiridol (Alvocidib) | AML / CLL | Pan-CDK inhibitor (CDK9, CDK4/6) | Clinical Trials (Phase II/III) |
| Diosmin | Venous Insufficiency | Modulation of norepinephrine signaling; anti-inflammatory | FDA Approved (Medical Food/Supplement) |
Part 5: References
-
Anticancer mechanism of chromones (EMT, Epithelial‐to‐mesenchymal transition) . ResearchGate. 2[2][3]
-
Chromone – Knowledge and References . Taylor & Francis.[4] 4[2]
-
Challenges with chromone as a privileged scaffold in drug discovery . Taylor & Francis.[4] 5
-
Chromones as a privileged scaffold in drug discovery: A review . Academia.edu. 6
-
Chromone: a valid scaffold in Medicinal Chemistry . CORE. 7
-
Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma . NIH. 8
-
Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics . RSC Publishing. 9[2]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones . NIH. 10
-
Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum . NIH. 11[2]
-
Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics . NIH. 12[2]
-
Synthesis of Chromones and Flavones . Organic Chemistry Portal. 13
-
Chromones as a privileged scaffold in drug discovery: a review . PubMed.[8] 14
-
The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents . ACS Pharmacology & Translational Science. 15[2]
-
A Dual Anti-Inflammatory and Anti-Proliferative 3-Styrylchromone Derivative Synergistically Enhances the Anti-Cancer Effects of DNA-Damaging Agents on Colon Cancer Cells by Targeting HMGB1-RAGE-ERK1/2 Signaling . MDPI. 1[2]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS . IJRPC. 16
-
Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity . United Arab Emirates - Ministry of Health and Prevention. 17[2]
-
A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway . PLOS One. 18[2]
-
Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors . ACS Publications. 19
-
Greener route for the synthesis of chromone using Amberlyst®15 via enaminones . arkat usa. 3
Sources
- 1. A Dual Anti-Inflammatory and Anti-Proliferative 3-Styrylchromone Derivative Synergistically Enhances the Anti-Cancer Effects of DNA-Damaging Agents on Colon Cancer Cells by Targeting HMGB1-RAGE-ERK1/2 Signaling | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. (PDF) Chromones as a privileged scaffold in drug discovery: A review [academia.edu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromone and flavone synthesis [organic-chemistry.org]
- 14. Chromones as a privileged scaffold in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijrpc.com [ijrpc.com]
- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 18. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 19. pubs.acs.org [pubs.acs.org]
Basic Characterization of Novel Chromone Derivatives: A Technical Guide
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, the chromone (1,4-benzopyrone) framework is recognized as a "privileged scaffold."[1] Its inherent ability to interact with a diverse array of biological targets—ranging from kinases and ion channels to G-protein coupled receptors—makes it a cornerstone in drug discovery for inflammation, oncology, and neuroprotection.
However, the utility of a novel chromone derivative is only as robust as the data characterizing it. This guide moves beyond generic protocols to provide a rigorous, self-validating framework for establishing the Identity , Druggability , and Function of new chromone entities.
Module 1: Structural Elucidation (The Identity Pillar)
Before biological testing, the chemical structure must be unequivocally confirmed. For chromones, distinguishing regioisomers (e.g., substitution at C-2 vs. C-3) is the primary challenge.
The Characterization Workflow
The following decision tree outlines the logical progression from crude product to validated chemical entity.
Figure 1: Step-wise workflow for the rigorous structural validation of chromone derivatives.
NMR Spectroscopy: The Gold Standard
Proton (
Critical Technical Insight:
The carbonyl carbon (C-4) is the anchor point for assignment. In
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for chromones. It detects correlations over 2-3 bonds.[2][3]
-
Application: To distinguish a C-2 substituent from a C-3 substituent, look for a correlation between the C-4 carbonyl carbon and the proton on the substituent.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Use this to identify which protons are attached to which carbons, effectively "cleaning up" the aromatic region where signals often overlap.
Table 1: Characteristic NMR Shifts for the Chromone Core
| Position | Atom | Approx. Shift ( | Multiplicity/Note |
| C-2 | 7.8 – 8.2 | Singlet (if C-3 is sub.); Deshielded by ether oxygen. | |
| C-3 | 6.2 – 6.5 | Singlet or Doublet; Upfield due to conjugation. | |
| C-4 | 175 – 180 | Characteristic Carbonyl (C=O). | |
| C-2 | 155 – 165 | Deshielded O-C=C carbon. | |
| C-3 | 110 – 115 | Alkene carbon alpha to carbonyl. |
Module 2: Physicochemical Profiling (The Druggability Pillar)
A potent inhibitor is useless if it precipitates in the gut or cannot penetrate the cell membrane. Chromones are often lipophilic; therefore, early assessment of solubility is critical.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of the solid compound in a buffer, mimicking physiological conditions.
Materials:
-
Phosphate Buffered Saline (PBS, pH 7.4).
-
Orbital shaker.
-
HPLC-UV or LC-MS/MS.[4]
Step-by-Step Methodology:
-
Saturation: Add an excess amount of the solid chromone derivative (approx. 1–2 mg) to 1 mL of PBS in a glass vial.
-
Equilibration: Cap the vial and shake at 25°C (or 37°C for physiological relevance) for 24 hours.
-
Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solid. Alternatively, filter through a 0.45 µm PVDF filter (ensure low drug binding).
-
Quantification: Dilute the supernatant with mobile phase (e.g., Acetonitrile/Water) and inject into HPLC.
-
Calculation: Compare the peak area against a standard calibration curve prepared in DMSO (where the compound is fully soluble).
-
Acceptance Criteria: For an oral lead, solubility > 50 µg/mL is generally desired.
-
Protocol: LogP Determination (Shake-Flask)
Lipophilicity (LogP) predicts membrane permeability.
-
Partitioning: Dissolve the compound in octanol-saturated water and water-saturated octanol (1:1 volume ratio).
-
Equilibrium: Shake for 4 hours; allow phases to separate (centrifuge if necessary).
-
Analysis: Quantify the concentration of the compound in both the water phase and the octanol phase using HPLC.
-
Calculation:
.
Module 3: Biological Validation (The Activity Pillar)
Chromone derivatives are frequently screened for anti-inflammatory, antioxidant, and anticancer activities.[5] The following protocols are industry-standard "first-pass" screens.
SAR Logic & Design
The structure-activity relationship (SAR) for chromones usually follows specific trends based on the substitution pattern.
Figure 2: Common Structure-Activity Relationship (SAR) trends for chromone derivatives in drug discovery.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at a density of
cells/well. Incubate for 24 hours at 37°C/5% CO to allow attachment. -
Treatment: Dissolve chromone derivatives in DMSO (stock). Prepare serial dilutions in culture medium.
-
Control: Treat cells with 0.1% DMSO (vehicle control) and a positive control (e.g., Doxorubicin).
-
Exposure: Add 100 µL of drug solution to wells. Incubate for 48 hours.
-
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to dissolve the purple formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to determine IC .
Protocol: Antioxidant Activity (DPPH Assay)
Many chromones (especially hydroxylated ones) act as antioxidants. The DPPH assay is a rapid screening tool.
Methodology:
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It should be deep purple.
-
Reaction: Mix 100 µL of the chromone derivative (various concentrations in methanol) with 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm.
-
Mechanism: If the chromone donates a hydrogen atom, the DPPH radical is reduced to a non-radical form (yellow). A decrease in absorbance indicates antioxidant activity.
-
Validation: Use Ascorbic Acid as a positive control.
References
-
Synthesis and biological evaluation of chromanone-based derivatives. Bioorganic Chemistry, 2023.
-
Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 2012.[6]
-
Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 2001.
-
Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 2013.
-
Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. Frontiers in Pharmacology, 2022.
Sources
- 1. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 3. owsd.net [owsd.net]
- 4. analiza.com [analiza.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Amino-2-methylchromone: Synthetic Scaffolds and Medicinal Utility
[1]
Executive Summary: The Chromone Distinction
In the high-throughput landscape of medicinal chemistry, the chromone (4H-chromen-4-one) scaffold often stands in the shadow of its isomer, the coumarin (2H-chromen-2-one).[1] Specifically, This compound (CAS 30779-70-5) is frequently confused with the ubiquitous fluorogenic leaving group 7-Amino-4-methylcoumarin (AMC).[1]
This guide corrects that oversight. While AMC is a standard tool for protease assays, this compound serves a distinct and vital role as a privileged scaffold for the synthesis of bioactive styrylchromones , potent antioxidants, and cytotoxic agents.[1] This document details the synthetic pathways, physicochemical distinctions, and therapeutic applications of this underutilized pharmacophore.[2][3]
Chemical Identity & Structural Logic[1]
The Isomeric Divergence
The structural difference between the chromone and coumarin cores dictates their reactivity and biological target profile. The chromone ring system is a benzoannelated
| Feature | This compound | 7-Amino-4-methylcoumarin (AMC) |
| Core Structure | 4H-Chromen-4-one | 2H-Chromen-2-one |
| Carbonyl Position | C4 (Gamma) | C2 (Alpha) |
| Primary Utility | Synthetic Intermediate, Pharmacophore | Fluorogenic Protease Substrate |
| Fluorescence | Solvatochromic, pH-dependent | High Quantum Yield (Blue) |
| Key Reactivity | C2-Methyl condensation (Aldol-type) | Amide bond hydrolysis (Enzymatic) |
Physicochemical Properties[1][4]
Synthetic Methodologies
The synthesis of this compound is rarely direct.[1] The most robust route involves the construction of the chromone ring followed by functional group manipulation. The Kostanecki-Robinson reaction or Baker-Venkataraman rearrangement are standard, but for the amino-derivative, a Nitro-Reduction pathway is preferred to avoid side reactions with the free amine during ring closure.[1]
Pathway: Nitro-Reduction Route
This protocol ensures high fidelity of the chromone core before exposing the reactive amino group.[1]
Caption: Figure 1. Step-wise synthesis of this compound via nitro-reduction strategy.
Detailed Experimental Protocol
Objective: Synthesis of this compound from 7-Nitro-2-methylchromone.
Reagents:
-
7-Nitro-2-methylchromone (1.0 eq)[1]
-
Tin(II) Chloride Dihydrate (
) (5.0 eq) -
Absolute Ethanol (0.2 M concentration)
-
Concentrated HCl (Catalytic)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-nitro-2-methylchromone (e.g., 2.05 g, 10 mmol) in 50 mL of absolute ethanol.
-
Activation: Add concentrated HCl (1-2 mL) dropwise to the stirring solution.
-
Reduction: Add
(11.2 g, 50 mmol) in portions. The reaction is exothermic; monitor temperature.[1] -
Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (
) should disappear, replaced by a lower fluorescent spot. -
Workup:
-
Extraction: Extract the filtrate with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH/DCM) to yield yellow crystals.
Medicinal Chemistry Applications
The primary utility of this compound lies in its reactivity at the C2-methyl group and the C7-amino group .[1]
The Styrylchromone Gateway
The C2-methyl group of chromones is acidic enough to undergo aldol-type condensations with aromatic aldehydes.[1] This yields 2-styrylchromones , a class of compounds with potent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) lines.[1]
-
Mechanism: The extended conjugation of the styryl group stabilizes the radical species, enhancing antioxidant capacity, while the planar structure intercalates with DNA or binds allosterically to kinases.
-
Key Derivative: (E)-7-amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-one (ASC-7).[1]
Table 1: Bioactivity of this compound Derivatives
| Derivative Code | R-Substituent (Aldehyde) | Target/Activity | IC50 / Efficacy |
| Core | None | Scaffold Intermediate | Low Activity |
| ASC-7 | 3,4-Methylenedioxy | MCF-7 Cytotoxicity | 56.0 |
| ASC-7 | 3,4-Methylenedioxy | DPPH Scavenging | 54.6 |
| Styryl-F | 4-Fluoro | Antibacterial | Moderate |
Fluorescent Probes & Solvatochromism
Unlike the "always on" fluorescence of coumarins, 7-aminochromones often exhibit excited-state intramolecular charge transfer (ICT) .[1]
Mechanism of Action: The "Privileged Scaffold"
The chromone core mimics the adenosine ring of ATP, allowing it to function as a competitive inhibitor for various kinases.
Caption: Figure 2. Pharmacological versatility of the chromone scaffold upon derivatization.[3]
References
-
Synthesis and Cytotoxicity: In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives. ResearchGate.[1][4]
-
General Chromone Chemistry: Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.[1]
-
Fluorescence Properties: pH Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone. Zeitschrift für Naturforschung A.
-
Compound Data: this compound Product Page. Sigma-Aldrich.[1]
Sources
- 1. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Methodological & Application
Application Note: 7-Amino-2-methylchromone (7A2MC) as a Fluorescent Probe
This Application Note provides a comprehensive technical guide for using 7-Amino-2-methylchromone (7A2MC) , a specialized fluorescent scaffold distinct from its isomer 7-amino-4-methylcoumarin (Coumarin 120). While often confused due to the "AMC" abbreviation, 7A2MC exhibits unique photophysical properties governed by excited-state intramolecular charge transfer (ICT) and specific metal-ligand coordination geometries.
This guide focuses on its two primary validated applications: Human Serum Albumin (HSA) Site IB probing and Zinc (Zn²⁺) ion sensing .
Abstract & Technical Overview
This compound (CAS: 30779-70-5) is a benzopyran-4-one derivative characterized by a "push-pull" electronic structure, where the electron-donating amino group at position 7 interacts with the electron-withdrawing carbonyl at position 4. Unlike the widely used protease substrate 7-amino-4-methylcoumarin (Coumarin 120), 7A2MC is primarily utilized as a solvatochromic probe for micro-environmental polarity and a ligand-based sensor for transition metals.
Key Differentiator: Chromone vs. Coumarin
| Feature | This compound (7A2MC) | 7-Amino-4-methylcoumarin (AMC/Coumarin 120) |
| Structure | 2-methyl-chromen-4-one | 4-methyl-chromen-2-one |
| Primary Use | HSA Site IB probe, Zn²⁺ sensor, AChE inhibitor | Protease substrate leaving group, Laser dye |
| Fluorescence | pH-dependent; Enhanced by Zn²⁺ chelation | Strong blue fluorescence; pH insensitive > 4 |
| Binding Site | Sudlow's Site IB (HSA) | Non-specific / Enzyme Active Sites |
Mechanism of Action
Solvatochromism & Protein Binding
7A2MC exhibits Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the amino group to the carbonyl oxygen. In polar solvents (like water), the excited state is stabilized, leading to a red shift (bathochromic) and often fluorescence quenching due to hydrogen bonding. In hydrophobic protein pockets (e.g., HSA Site IB), the non-radiative decay pathways are restricted, and the fluorescence quantum yield increases or the emission shifts (blue shift), allowing for sensitive detection of binding events.
Chelation-Enhanced Fluorescence (CHEF)
In the presence of Zn²⁺ ions (specifically in acetonitrile or organic mixtures), 7A2MC acts as a monodentate or bidentate ligand. The coordination of Zn²⁺ to the carbonyl oxygen and/or the amino nitrogen restricts the rotation of the amino group and blocks Photoinduced Electron Transfer (PET) quenching mechanisms, resulting in a significant enhancement of fluorescence intensity (CHEF effect).
Mechanistic Pathway Diagram
[2]
Experimental Protocols
Preparation of Stock Solutions
Reagents:
-
This compound (Sigma-Aldrich/Merck, CAS 30779-70-5, ≥95%).
-
Solvents: DMSO (spectroscopic grade) or Acetonitrile (ACN).
Protocol:
-
Weighing: Weigh approx. 1.75 mg of 7A2MC (MW = 175.18 g/mol ).
-
Dissolution: Dissolve in 1.0 mL of DMSO to create a 10 mM Stock Solution .
-
Storage: Store at -20°C, protected from light. Stable for 1 month.
-
Working Solution: Dilute stock 1:1000 in the experimental buffer/solvent to achieve a final concentration of 10 µM .
Protocol A: Probing HSA Binding Interactions
This assay determines the binding affinity of small molecules to Human Serum Albumin (HSA) using 7A2MC as a site-specific probe (Sudlow's Site IB).
Materials:
-
HSA (fatty acid-free) in Phosphate Buffered Saline (PBS, pH 7.4).
-
Quartz cuvette (1 cm path length).
Procedure:
-
Baseline: Prepare a 2.0 mL solution of 5 µM HSA in PBS.
-
Titration: Add 7A2MC working solution in stepwise aliquots (0.5 µM increments) to the HSA solution.
-
Control: Perform identical titration into PBS without HSA to correct for inner filter effects.
-
-
Measurement:
-
Excitation: 295 nm (to monitor Tryptophan quenching) AND 310-320 nm (to monitor 7A2MC direct emission).
-
Emission Scan: 300 nm – 550 nm.
-
-
Data Analysis:
-
Observe the quenching of HSA Tryptophan fluorescence at ~340 nm.
-
Observe the appearance/enhancement of 7A2MC fluorescence at ~450 nm (blue).
-
Calculation: Use the Stern-Volmer equation to calculate the quenching constant (
): Where is initial fluorescence, is fluorescence with probe, and is 7A2MC concentration.
-
Protocol B: Fluorescent Sensing of Zn²⁺ Ions
This protocol utilizes the CHEF effect to detect Zinc ions in organic or semi-aqueous media.
Procedure:
-
Solvent System: Use Acetonitrile (ACN) or an ACN:Water (9:1) mixture. Note: Water quenches 7A2MC fluorescence; high organic content is required for optimal sensitivity.
-
Probe Preparation: Dilute 7A2MC stock to 20 µM in ACN.
-
Titration: Add ZnCl₂ or Zn(ClO₄)₂ solution (0 – 100 µM) in 5 µM increments.
-
Measurement:
-
Excitation: 310 nm.
-
Emission: Monitor peak at ~430–450 nm .
-
-
Selectivity Check: To verify specificity, add competing ions (Mg²⁺, Ca²⁺, Cu²⁺) to separate aliquots. Cu²⁺ typically quenches fluorescence (paramagnetic quenching), while Zn²⁺ enhances it.
Data Interpretation & Troubleshooting
Spectral Characteristics Table
| Parameter | Value / Condition | Notes |
| Absorbance Max ( | 300 – 310 nm | Solvent dependent |
| Emission Max ( | 430 – 450 nm | Blue emission; intensity increases in non-polar media |
| Stokes Shift | ~120 – 140 nm | Large shift reduces self-quenching |
| Quantum Yield ( | Low in water (<0.05) | Increases significantly upon Zn²⁺ binding or in DMSO |
| pKa | ~2.5 (Carbonyl), ~4.0 (Amino) | Protonation of ring nitrogen/carbonyl alters spectra |
Troubleshooting Guide
-
Issue: No Fluorescence observed.
-
Cause: Solvent is too polar (100% water) or pH is neutral without a target.
-
Solution: 7A2MC is a "turn-on" probe. It requires a binding partner (HSA) or metal ion (Zn²⁺) or an acidic environment to fluoresce strongly. Verify in pure DMSO or ACN.
-
-
Issue: Precipitation upon adding Zn²⁺.
-
Cause: Concentration too high or phosphate buffer used (Zn-Phosphate precipitates).
-
Solution: Use HEPES or Tris buffer (if aqueous) or switch to pure Acetonitrile.
-
-
Issue: Signal overlap with Tryptophan.
-
Cause: Excitation at 295 nm excites both Trp and 7A2MC.
-
Solution: Deconvolute spectra or excite 7A2MC selectively at >320 nm.
-
Workflow Diagram: HSA Binding Analysis
References
-
Baruah, P., et al. (2019).[1][2] Deciphering the interactions of substituted chromones possessing acetylcholinesterase inhibition activity in human serum albumin matrix. Journal of Molecular Liquids.
-
Mucha, P., et al. (2018). Copper(II) complexes of this compound and 7-aminoflavone: Magneto-structural, spectroscopic and DFT characterization. Polyhedron. [3]
-
Mariappan, G., & Sundaraganesan, N. (2014).[4][5] Vibrational assignments for the this compound molecule using a combination of experimental vibrational spectroscopic measurements and ab initio computational methods. Journal of Molecular Structure. [6]
-
BenchChem. (2025). The Photophysical Landscape of 7-Methylcoumarin Derivatives: A Technical Guide. (Reference for comparative coumarin data).
-
Sigma-Aldrich. Product Specification: this compound (CAS 30779-70-5).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Sci-Hub. Deciphering the interactions of substituted chromones possessing acetylcholinesterase inhibition activity in human serum albumin matrix / Journal of Molecular Liquids, 2019 [sci-hub.sg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbo.chem.wisc.edu [nbo.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of 7-Amino-2-methylchromone in metal ion detection
Application Note: 7-Amino-2-methylchromone Derivatives for Selective Metal Ion Detection
Abstract
This compound (7-AMC) is a privileged fluorescent scaffold characterized by high quantum yield and photostability. While the parent molecule exhibits intrinsic fluorescence, its primary application in metal ion sensing arises from its utility as a precursor for Schiff base ligands. This guide details the protocol for derivatizing 7-AMC to create a "Turn-Off" sensor for Copper (Cu²⁺) and a "Turn-On" sensor for Zinc (Zn²⁺). The methodology leverages the Intramolecular Charge Transfer (ICT) and Chelation-Enhanced Fluorescence (CHEF) mechanisms to achieve nanomolar sensitivity in physiological and environmental matrices.
Mechanism of Action
The sensing capability of 7-AMC is unlocked through functionalization of the C-7 amino group. The most robust application involves the formation of a Schiff base with salicylaldehyde derivatives.
-
The Fluorophore (7-AMC): Acts as the signaling unit. Its emission is sensitive to the electronic density of the amine nitrogen.
-
The Receptor (Schiff Base -C=N-): The imine nitrogen and the phenolic oxygen of the salicylaldehyde moiety create a specific binding pocket (
-bidentate or tridentate coordination). -
Signal Transduction:
-
Cu²⁺ Detection (Turn-Off): Copper is a paramagnetic ion with an unfilled
-shell. When it binds to the 7-AMC derivative, it facilitates Intersystem Crossing (ISC) or electron transfer, quenching the fluorescence via the paramagnetic effect and inhibition of the ICT state. -
Zn²⁺ Detection (Turn-On): Zinc is diamagnetic (
). Binding restricts the isomerization of the C=N bond (restricting non-radiative decay) and enhances the ICT process, leading to Chelation-Enhanced Fluorescence (CHEF).
-
Figure 1: Mechanistic pathway from synthesis to metal ion discrimination. The Schiff base derivative acts as a molecular switch.
Materials and Preparation
Reagents:
-
This compound (≥98% purity).
-
Salicylaldehyde (or 2-hydroxy-1-naphthaldehyde for red-shifted emission).
-
Solvents: DMSO (Spectroscopic grade), Ethanol (Absolute), HEPES buffer.
-
Metal Salts: Perchlorate or Nitrate salts of Cu²⁺, Zn²⁺, and interferents (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺).
Stock Solutions:
-
Sensor Stock (1 mM): Dissolve 2.65 mg (approx., based on MW) of the synthesized Schiff base in 10 mL DMSO. Store in the dark at 4°C.
-
Metal Stock (10 mM): Dissolve metal salts in deionized water.
-
Buffer: 10 mM HEPES, pH 7.4 (mimics physiological pH).
Experimental Protocol
Phase 1: Synthesis of the Sensor (Brief)
Note: If the derivative is not commercially available, it must be synthesized.
-
Dissolve 1.0 mmol this compound and 1.0 mmol Salicylaldehyde in 20 mL hot ethanol.
-
Add 2-3 drops of glacial acetic acid (catalyst).
-
Reflux for 4–6 hours. A precipitate (yellow/orange) will form.
-
Filter, wash with cold ethanol, and recrystallize.
-
Validation: Confirm structure via ¹H-NMR (look for imine proton singlet at ~8.5–9.0 ppm).
Phase 2: Spectroscopic Characterization (The "Turn-Off" Cu²⁺ Assay)
This protocol quantifies Cu²⁺ via fluorescence quenching.
-
Blank Preparation: In a quartz cuvette, mix:
-
1.5 mL HEPES Buffer (pH 7.4)
-
1.5 mL DMSO (or Acetonitrile)
-
30 µL Sensor Stock (Final conc: 10 µM)
-
-
Acquisition: Record fluorescence emission spectrum (
nm, nm). This is . -
Titration:
-
Sequentially add 1 µL aliquots of Cu²⁺ stock (10 mM).
-
Mix by inversion for 10 seconds.
-
Record spectrum after each addition until fluorescence plateaus (typically ~2–5 equivalents of metal).
-
-
Data Processing: Plot Fluorescence Intensity (
) at (approx. 450 nm) vs. [Cu²⁺].
Phase 3: Selectivity and Interference Testing
To ensure the sensor is trustworthy for complex samples (e.g., tap water, serum).
-
Selectivity: Repeat the "Blank Preparation" for separate cuvettes. Add 5 equivalents of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺) individually. Measure
. -
Interference (Competition):
Data Analysis & Visualization
Calculation of Limit of Detection (LOD)
Use the standard deviation of the blank (
Stern-Volmer Analysis (For Quenching)
Determine the quenching efficiency and binding constant.
- : Intensity of blank.
- : Intensity with metal.[8]
-
: Concentration of Cu²⁺.[2][8][9][10]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> - : Stern-Volmer constant (measure of sensitivity).
Summary Table: Typical Performance Metrics
| Parameter | Value (Typical) | Notes |
| Excitation Wavelength | 360–380 nm | Avoids UV damage to biological samples. |
| Emission Maximum | 440–460 nm | Blue fluorescence (naked eye visible). |
| Response Time | < 30 seconds | Suitable for real-time monitoring. |
| LOD (Cu²⁺) | 10–100 nM | Highly sensitive; below EPA limits for water. |
| Binding Stoichiometry | 1:1 or 1:2 (M:L) | Determine via Job's Plot.[8] |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for metal ion titration.
Troubleshooting & Tips
-
Solubility Issues: If the sensor precipitates in 100% aqueous buffer, increase the organic co-solvent (DMSO/EtOH) ratio to 20–30%.
-
pH Sensitivity: Schiff bases can hydrolyze at low pH (< 5). Ensure buffer is maintained at pH 7.0–7.4.
-
Stoichiometry: Perform a Job's Plot (Method of Continuous Variations) to confirm if the complex is 1:1 or 1:2. This is critical for calculating accurate binding constants.
References
-
Mechanism of Chromone Sensors: Title: A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution.[9] Source: MDPI (Molecules), 2021. URL:[Link]
-
General Synthesis & Application: Title: Advances in chromone-based copper(II) Schiff base complexes: synthesis, characterization, and versatile applications. Source: Royal Society of Chemistry (RSC Advances), 2024. URL:[Link]
-
Fluorescence Quenching Principles: Title: Structure-Based Understanding of Cu2+ Coordination in Fluorescent Proteins for Metal Biosensor Applications. Source: NIH / MDPI (Int. J. Mol. Sci.), 2023.[2][3][6][9] URL:[Link]
-
Zn2+ Detection (Turn-On): Title: Schiff base as a fluorescent sensor derived from chromone moiety for the effective detection of Zn (II) ions.[8] Source: Journal of Molecular Structure, 2021.[8] URL:[Link]
Sources
- 1. US9994713B2 - Fluorescent schiff base conjugate Cu(II) chemosensors and methods thereof - Google Patents [patents.google.com]
- 2. Salicylaldehyde based Schiff base as a selective and sensitive chemosensor for Cd2+ and Ni2+ ions » Growing Science [growingscience.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Design principles for reagentless biosensors: specific fluorophore/analyte binding and minimization of fluorophore/scaffold interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New, Extremely Sensitive, Turn-Off Optical Sensor Utilizing Schiff Base for Fast Detection of Cu(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Fidelity Synthesis of 7-Amino-2-methylchromone Derivatives
Executive Summary
The synthesis of 7-amino-2-methylchromone (4H-chromen-4-one) presents a classic challenge in heterocyclic chemistry: distinguishing the target chromone scaffold from its thermodynamic isomer, 7-amino-4-methylcoumarin (Coumarin 120). While both molecules share identical starting materials (m-aminophenol and ethyl acetoacetate) and molecular weights, their biological and photophysical properties differ significantly.
This guide details a robust Simonis Cyclization protocol using Polyphosphoric Acid (PPA) to favor the chromone pathway. We further provide a derivatization workflow to generate 2-styrylchromones , a class of compounds exhibiting potent cytotoxicity against MCF-7 and HCT-116 cancer cell lines.
Scientific Mechanism: The Regioselectivity Switch
The critical decision point in this synthesis is the choice of condensing agent, which dictates whether the reaction follows the Pechmann or Simonis pathway.
-
Pechmann Condensation (Kinetic Control): Uses Sulfuric Acid (
).[1][2] The phenol undergoes electrophilic aromatic substitution beta to the ester carbonyl. This yields the Coumarin (2-one). -
Simonis Reaction (Thermodynamic Control): Uses Polyphosphoric Acid (PPA) or
. The reaction is driven by the activation of the keto-carbonyl, leading to cyclization at the phenol oxygen. This yields the Chromone (4-one).
Pathway Visualization
Figure 1: Divergent synthetic pathways. Acid choice determines the final heterocycle scaffold.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Direct condensation of free amines can lead to tarry polymerization. We utilize an N-acetyl protection strategy to ensure clean cyclization, followed by hydrolysis.
Phase 1: Protection (Acetylation)
-
Dissolve: 10.9 g (0.1 mol) of m-aminophenol in 50 mL of glacial acetic acid.
-
Add: 12 mL of acetic anhydride dropwise under stirring.
-
Reflux: Heat at 100°C for 1 hour.
-
Quench: Pour into 200 mL ice water. Filter the precipitate (3-acetamidophenol).
-
Dry: Vacuum dry.[3] Yield expectation: >90%.
Phase 2: Simonis Cyclization (The Critical Step)
-
Prepare Catalyst: In a round-bottom flask, heat 50 g of Polyphosphoric Acid (PPA) to 80°C to reduce viscosity.
-
Mix: Add 0.05 mol of 3-acetamidophenol (from Phase 1) and 0.06 mol of ethyl acetoacetate .
-
Reaction: Stir vigorously and heat to 110–120°C for 2–3 hours.
-
Note: Temperature control is vital. Below 100°C favors incomplete reaction; above 140°C causes decomposition.
-
-
Quench: Cool to 60°C and pour the deep red/brown syrup onto 300 g of crushed ice with vigorous stirring.
-
Neutralize: Adjust pH to ~7-8 using 10% NaOH solution. A solid precipitate (7-acetamido-2-methylchromone) will form.
-
Isolate: Filter and wash with cold water.
Phase 3: Deprotection (Hydrolysis)
-
Hydrolyze: Reflux the intermediate in 15% HCl (50 mL) for 1 hour.
-
Neutralize: Cool and carefully neutralize with ammonia solution until the free amine precipitates.
-
Purification: Recrystallize from Ethanol/Water (7:3).
-
Target Appearance: Pale yellow needles.
-
Yield: 55–65% (overall).
-
Protocol B: Derivatization to 2-Styrylchromones
Application: These derivatives are key candidates for anticancer screening (MCF-7 lines).
-
Reactants: Dissolve 1.0 mmol of This compound and 1.2 mmol of substituted benzaldehyde (e.g., 3,4-methylenedioxybenzaldehyde) in 10 mL absolute ethanol.
-
Catalyst: Add 5 drops of piperidine or sodium ethoxide (1M).
-
Conditions: Reflux for 6–12 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 7:3).
-
Workup: Cool to room temperature. The styryl derivative often precipitates as a colored solid (yellow/orange).
-
Purification: Recrystallize from hot ethanol.
Data Summary & Validation
Spectroscopic Validation (Self-Validating System)
To confirm you have synthesized the Chromone and not the Coumarin , perform the following checks immediately after isolation.
| Feature | This compound (Target) | 7-Amino-4-methylcoumarin (Impurity) |
| IR Carbonyl ( | 1620–1650 cm⁻¹ (Conjugated Ketone) | 1700–1730 cm⁻¹ (Lactone) |
| ¹H NMR (C3-H) | Singlet, | Singlet, |
| ¹H NMR ( | ||
| Fluorescence | Weak/Moderate (Solvent dependent) | Very Strong (Blue fluorescence) |
QC Decision Tree
Figure 2: Quality Control Workflow. IR spectroscopy provides the fastest confirmation of the chromone core.
References
-
Simonis Chromone Cyclization Mechanism
- Source: Organic Reactions (Wiley).
- Context: Differentiates PPA-mediated cyclization
-
Biological Activity of Styrylchromones
-
Title: In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives.[4]
- Source: ResearchG
- Context: Validates the MCF-7 cytotoxicity of the deriv
-
-
Differentiation of Coumarins and Chromones
-
General Chromone Synthesis Reviews
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0114899A1 - 2-Methylchromone derivatives and their preparation process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Pechmann Condensation [organic-chemistry.org]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. organicreactions.org [organicreactions.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Application Note: 7-Amino-2-methylchromone Scaffolds for Selective MAO-B Inhibition
Executive Summary
This application note details the pharmacological characterization of 7-amino-2-methylchromone (7-AMC) and its derivatives as selective inhibitors of Monoamine Oxidase B (MAO-B) . While the chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, the 7-amino-2-methyl variant presents unique opportunities and challenges. It serves as both a functionalizable lead scaffold for high-potency inhibitor design and a potential source of assay interference due to its intrinsic fluorescence.
This guide provides a validated workflow for evaluating 7-AMC derivatives, emphasizing spectrophotometric kynuramine assays to avoid fluorescence artifacts common with Amplex Red protocols.
Mechanistic Insight & SAR Logic
The Chromone Scaffold Advantage
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane. MAO-B inhibition is a primary target for neurodegenerative diseases like Parkinson’s disease to preserve dopamine levels.[1]
The 2-methylchromone core mimics the structure of flavin adenine dinucleotide (FAD) adducts, allowing it to occupy the enzyme's active site.
-
Selectivity (MAO-B vs. MAO-A): The 2-methyl group provides steric bulk that favors the smaller "substrate cavity" of MAO-B over MAO-A.
-
The 7-Amino Vector: The amine at position 7 is critical. In the "free" form, it acts as a weak binder. However, it serves as a chemical handle for derivatization (e.g., to amides or ureas). These extensions project into the "entrance cavity" of MAO-B, significantly boosting potency from the micromolar (
M) to the nanomolar (nM) range.
Pathway Diagram: Mechanism of Action
The following diagram illustrates the structural logic of using 7-AMC as a scaffold for MAO-B inhibition.
Figure 1: Structural logic flow from the this compound scaffold to high-potency MAO-B inhibition.
Critical Experimental Considerations
The Fluorescence Interference Trap
Warning: this compound is structurally isomeric to 7-amino-4-methylcoumarin (AMC) , a standard blue-fluorescent probe. 7-AMC itself exhibits pH-dependent fluorescence.
-
Problem: Common MAO assays using Amplex Red (resorufin generation) rely on fluorescence detection (Ex/Em 571/585 nm). If your inhibitor (7-AMC derivative) fluoresces or quenches in this region, it will yield false positives or false negatives .
-
Solution: Use the Kynuramine Deamination Assay . This relies on UV absorbance (316 nm) or HPLC detection, bypassing fluorescence interference entirely.
Protocol: Kynuramine Spectrophotometric Assay (Validated)
This protocol measures the oxidative deamination of kynuramine by MAO-B. The reaction product, 4-hydroxyquinoline, tautomerizes to 4-quinolinone, which is measured spectrophotometrically.
Reagents & Equipment
-
Enzyme: Recombinant Human MAO-B (5 mg/mL stock).
-
Substrate: Kynuramine dihydrobromide.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Inhibitor: this compound (or derivative) dissolved in DMSO.
-
Positive Control: Selegiline (10
M). -
Detection: UV-Vis Spectrophotometer or Microplate Reader capable of reading Absorbance at 316 nm .
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions (1:3) in Potassium Phosphate Buffer to generate a concentration range (e.g., 0.1 nM to 100
M). Final DMSO concentration in assay must be <1%.
-
-
Pre-Incubation (Enzyme-Inhibitor Complex):
-
Reaction Initiation:
-
Add 20
L of Kynuramine substrate (Final concentration: 50 M, which is near the of MAO-B). -
Mix immediately by orbital shaking for 5 seconds.
-
-
Kinetic Measurement:
-
Monitor the increase in Absorbance at 316 nm continuously for 30 minutes at 37°C.
-
The slope of the linear portion of the curve represents the initial velocity (
).
-
-
Termination (Endpoint Option):
-
If continuous reading is unavailable, stop the reaction after 30 minutes by adding 100
L of 2N NaOH . -
Read Endpoint Absorbance at 316 nm.
-
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the Kynuramine Deamination Assay.
Data Analysis & Interpretation
Calculating Percent Inhibition
Normalize the reaction velocity (
Determining IC50
Plot
Expected Results Table
When evaluating 7-AMC derivatives, typical results follow this Structure-Activity Relationship (SAR) trend:
| Compound Class | Structure | MAO-B IC50 (Approx) | Selectivity (B/A) | Notes |
| This compound | Free Amine (–NH2) | > 10 | Low | Weak binder; serves as scaffold. |
| 7-Benzyloxy-2-methylchromone | Ether linked | 10 - 100 nM | High (>500) | Potent; occupies entrance cavity. |
| 7-Acetamido-2-methylchromone | Amide linked | 500 nM - 2 | Moderate | Improved H-bonding. |
| Selegiline (Control) | Propargylamine | 10 - 20 nM | High | Irreversible inhibitor. |
Troubleshooting & Optimization
-
Solubility: 7-AMC derivatives can be lipophilic. If precipitation occurs in the buffer, include 0.05% Pluronic F-127 or increase BSA concentration (though BSA can bind some inhibitors, so verify
). -
Autofluorescence Check: Before running the enzyme assay, scan the inhibitor alone in buffer at 316 nm. If it absorbs significantly, subtract this blank value or switch to an HPLC-MS endpoint method detecting the 4-hydroxyquinoline product directly.
-
Reversibility Test: To determine if the inhibition is reversible (typical for chromones) or irreversible, perform a dilution assay . Incubate enzyme + inhibitor at 100x IC50, then dilute 100-fold. If activity recovers, inhibition is reversible.
References
-
Reis, J., & Binda, C. (2023). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays.[5] Methods in Molecular Biology.[5]
-
Gnerre, C., et al. (2000). Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry. (Establishes the chromone/coumarin SAR foundation).
-
Gaspar, A., et al. (2011). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. (Comprehensive review of chromone biological activity).
-
Binda, C., et al. (2004). Structure of human monoamine oxidase B, a drug target for the treatment of neurodegenerative diseases. Nature Structural & Molecular Biology. (Structural basis for the "entrance cavity" binding).
Sources
Experimental Setup for 7-Amino-2-methylchromone Fluorescence Spectroscopy
Executive Summary & Nomenclature Alert
This guide details the experimental configuration for 7-Amino-2-methylchromone (often abbreviated as 2-AMC or simply AMC in specific chemical literature).[1]
⚠️ Critical Isomer Distinction
Before proceeding, verify your target molecule.
-
This compound (2-AMC): A chromone derivative used primarily as a pharmacophore scaffold (e.g., for AChE inhibitors), a solvatochromic probe , or a pH sensor .[1] It is the subject of this guide.
-
7-Amino-4-methylcoumarin (4-AMC / Coumarin 120): The industry-standard fluorogenic leaving group for protease assays (e.g., Trypsin, Caspase).[1] If you are setting up an enzymatic cleavage assay, you likely require the 4-isomer.[1] (See Section 6: Note on Protease Assays).
Physicochemical Profile
This compound exhibits complex photophysics governed by Internal Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Unlike its coumarin isomer, its fluorescence is highly sensitive to solvent polarity and protonation state, making it a powerful tool for binding site characterization in drug development (e.g., Human Serum Albumin binding studies).
| Parameter | Value / Characteristic | Notes |
| CAS Number | 41489-76-3 | Verify against CoA. |
| Molecular Formula | MW: 175.18 g/mol | |
| Excitation Max ( | 330 – 360 nm | Solvent dependent (Blue shift in non-polar). |
| Emission Max ( | 410 – 460 nm | Strong solvatochromism. |
| Stokes Shift | ~80 – 100 nm | Reduces self-quenching artifacts.[1] |
| Solubility | DMSO, DMF, Methanol | Low solubility in pure water; requires co-solvent. |
| pKa (Ground State) | ~2.0 (Carbonyl), ~4.0 (Amine) | Protonation sites alter fluorescence quantum yield. |
Protocol 1: Solvatochromic Characterization
Purpose: To determine the local polarity of a binding pocket or biological microenvironment.
Reagent Preparation
-
Stock Solution (10 mM): Dissolve 1.75 mg of this compound in 1.0 mL of anhydrous DMSO. Store at -20°C in amber vials.
-
Solvent Panel: Prepare HPLC-grade aliquots of Toluene (Non-polar), Dichloromethane (Polar aprotic), Methanol (Polar protic), and PBS pH 7.4 (Aqueous).
Instrument Configuration (Spectrofluorometer)
-
Source: Xenon Arc Lamp or 355 nm Laser.[1]
-
Mode: Emission Scan.[1]
-
Excitation: 340 nm (Isoemissive point approximation).
-
Emission Range: 360 nm – 550 nm.[1]
-
Slit Width: 2.5 nm (Ex) / 5.0 nm (Em).
-
Detector Voltage: Medium (approx. 600V for PMT).
Workflow
-
Dilute Stock 1:1000 into each solvent (Final [2-AMC] = 10 µM).
-
Blank correction: Measure pure solvent fluorescence.[1]
-
Scan samples in quartz cuvettes (1 cm pathlength).
-
Data Analysis: Plot Normalized Intensity vs. Wavelength. Calculate the Lippert-Mataga slope to estimate the change in dipole moment (
) upon excitation.[1]
Protocol 2: Ligand-Protein Binding Interaction (Drug Discovery)
Purpose: To validate this compound derivatives as ligands for targets like Acetylcholinesterase (AChE) or Human Serum Albumin (HSA) using fluorescence quenching/enhancement.[1]
mechanistic Rationale
When 2-AMC binds to a protein hydrophobic pocket (e.g., Sudlow Site I on HSA), the restriction of intramolecular rotation and the change in local dielectric constant cause a shift in fluorescence intensity and lifetime.
Experimental Setup
-
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.
-
Protein Stock: 100 µM HSA or AChE in buffer.
-
Ligand Stock: 10 mM 2-AMC in DMSO.[1]
Step-by-Step Titration Protocol
-
Plate Setup: Use black, flat-bottom 384-well non-binding surface (NBS) plates.
-
Fixed Ligand: Dispense 2-AMC to a final concentration of 5 µM in all wells.
-
Protein Titration: Add protein in a 2-fold serial dilution series (Range: 0 µM to 50 µM).
-
Incubation: 30 minutes at 25°C, protected from light.
-
Read: Ex 340 nm / Em 450 nm.
Data Visualization (Graphviz)
The following diagram illustrates the binding assay workflow and logic flow for determining the Dissociation Constant (
Caption: Workflow for determining binding affinity (
Data Processing
Calculate the fraction bound or quenching efficiency using the Stern-Volmer equation if quenching is observed:
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Background | Raman scattering or buffer impurities.[1] | Use a 360 nm cutoff filter on Emission.[1] Subtract buffer blanks. |
| Inner Filter Effect (IFE) | [2-AMC] > 50 µM absorbs Ex light.[1] | Keep [2-AMC] < 10 µM. Apply IFE correction formula: |
| Precipitation | Low solubility in aqueous buffer. | Limit DMSO to < 5% v/v. Use 0.01% Triton X-100 if compatible with protein. |
| Signal Drift | Photobleaching. | Reduce excitation slit width to 2.5 nm. Use "Auto-Gain" features cautiously. |
Technical Note: Distinction from Protease Assays
If your intent was to measure Protease Activity (e.g., Trypsin, Caspase-3), you likely require 7-Amino-4-methylcoumarin (AMC) .[1]
-
Mechanism: Peptide-AMC (Non-fluorescent)
Peptide + AMC (Fluorescent).[1] -
Wavelengths: Ex 380 nm / Em 460 nm.[1]
-
Protocol Difference: In protease assays, you measure the appearance of the free amine over time. In 2-methylchromone assays, you typically measure the environment-sensitive shift of the intact molecule.[1]
References
-
Spectral Properties & pH Dependence
-
Wolfbeis, O. S., et al. (1984). "The Fluorescence of Coumarins and Chromones." Zeitschrift für Naturforschung A.
-
-
Biological Interaction Studies
-
Rohman, M. A., et al. (2019).[2] "Deciphering the interactions of substituted chromones possessing acetylcholinesterase inhibition activity in human serum albumin matrix." Journal of Molecular Liquids.
-
-
Synthesis and Activity
-
General Fluorophore Data
-
PubChem Compound Summary for CID 92249 (7-Amino-4-methylcoumarin - for comparison).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Deciphering the interactions of substituted chromones possessing acetylcholinesterase inhibition activity in human serum albumin matrix / Journal of Molecular Liquids, 2019 [sci-hub.jp]
- 3. Synthesis of fused pyrroles containing 4-hydroxycoumarins by regioselective metal-free multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Advanced Application Note: Kinetic Profiling of Protease Activity in Live Cells Using 7-Amino-2-methylchromone (7-AMC)
Executive Summary & Core Mechanism
7-Amino-2-methylchromone (7-AMC, or simply AMC) is a coumarin-based fluorophore widely utilized as a leaving group in peptidyl substrates for measuring proteolytic activity. Unlike structural stains (e.g., DAPI, Phalloidin), 7-AMC is a dynamic reporter . In its conjugated state (e.g., attached to a peptide via an amide bond), its fluorescence is significantly quenched due to the electron-withdrawing effect of the amide linkage. Upon enzymatic cleavage, the free amine is restored, resulting in a >500-fold increase in fluorescence intensity.
Why use 7-AMC in Live Cells? While red-shifted dyes (e.g., Rhodamine 110, Cresyl Violet) offer better tissue penetration, 7-AMC remains the gold standard for kinetic profiling due to its small molecular footprint, which minimizes steric hindrance for the enzyme, and its linear dynamic range. However, successful live-cell imaging requires strict control over pH , efflux pumps , and UV phototoxicity .
Mechanism of Action
The following diagram illustrates the activation pathway of an AMC-based substrate (e.g., for Caspase-3 or Proteasome detection).
Figure 1: The fluorogenic mechanism of AMC substrates. The amide bond cleavage restores the electron-donating capability of the 7-amino group, enabling blue fluorescence.
Technical Specifications & Optical Configuration
To ensure data integrity, the optical path must be optimized to separate 7-AMC from cellular autofluorescence (NAD(P)H) and other UV-excited dyes.
| Parameter | Specification | Expert Insight |
| Excitation Max | 350–380 nm | Use a DAPI or Hoechst filter set. Avoid 405 nm laser lines if possible, as excitation efficiency drops significantly >390 nm. |
| Emission Max | 440–460 nm | Collect signal in the blue channel. Ensure no overlap with GFP (Em 509 nm). |
| pKa (Amino group) | ~3.5 (Ground state) | CRITICAL: Fluorescence is pH-dependent. At pH < 4.5 (lysosomes), signal is quenched. Calibration curves must match the organelle pH. |
| Solubility | DMSO (Stock) | Keep DMSO < 0.5% in final culture to avoid cytotoxicity. |
| Cell Permeability | Variable | Hydrophobic substrates (e.g., Suc-LLVY-AMC) enter passively. Charged substrates may require electroporation or lysis. |
Protocol: Live Cell Kinetic Imaging
This protocol is designed for a 96-well plate format using an automated fluorescence microscope or high-content imager. It assumes the use of a cell-permeable substrate (e.g., Z-DEVD-AMC for Caspase-3 or Suc-LLVY-AMC for 20S Proteasome).
Phase A: Preparation (The "Cold" Step)
-
Substrate Stock: Dissolve 7-AMC substrate in high-grade DMSO to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer (Live Cell): Use phenol-red-free HBSS or Krebs-Ringer buffer supplemented with 10 mM HEPES (pH 7.4).
-
Note: Do not use full culture medium (DMEM/RPMI) during imaging; serum proteases can cleave the substrate extracellularly, causing high background.
-
Phase B: Loading & Imaging (The "Hot" Step)
Objective: Capture the rate of fluorescence increase (RFU/min), not just the endpoint.
-
Cell Seeding: Plate cells (e.g., HeLa, CHO, Jurkat) at 10,000 cells/well 24 hours prior.
-
Drug Treatment: Induce the desired phenotype (e.g., Staurosporine for apoptosis) for the required duration.
-
Loading:
-
Remove culture media and wash 1x with warm Assay Buffer.
-
Add 50 µM Substrate in Assay Buffer (pre-warmed to 37°C).
-
Optional: Add 10 µM Verapamil if your cells express high MDR1 (P-glycoprotein) to prevent efflux of the free AMC.
-
-
Imaging Loop:
-
Transfer immediately to the microscope stage (maintained at 37°C/5% CO2).
-
Interval: Acquire images every 2–5 minutes for 60 minutes.
-
Exposure: Keep exposure < 100ms to minimize UV phototoxicity.
-
Phase C: The Calibration Standard (Mandatory for Quantification)
Most researchers skip this, leading to "Arbitrary Units" that cannot be compared between labs. You must convert RFU to µM AMC.
-
Prepare a dilution series of free this compound (not the substrate) in the exact same Assay Buffer used for cells.
-
Range: 0 µM to 10 µM (0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0).
-
Measure fluorescence under identical optical settings.
-
Generate a linear regression (
). Use this to convert cellular RFU to [Product] formed.
Troubleshooting & Optimization Logic
Issue 1: Rapid Signal Loss (The "Leakage" Problem)
Free 7-AMC is small and moderately hydrophobic. It diffuses out of the cell or is actively pumped out by MDR proteins.
-
Diagnosis: Signal appears diffuse in the background rather than localized in the cytosol.
-
Solution:
-
Kinetic Analysis: Measure the initial velocity (first 10-20 mins) before equilibrium is lost.
-
Flow Cytometry: If imaging fails, switch to flow cytometry, which analyzes cells immediately after harvest.
-
Issue 2: The "Inner Filter" Effect
At high concentrations (>100 µM), the substrate itself can absorb the excitation light, reducing the signal from the inner layers of the sample.
-
Correction: Adhere to the 20–50 µM substrate range.
Issue 3: Lysosomal Quenching
If studying Cathepsins (lysosomal proteases), the acidic pH (4.5–5.0) significantly quenches AMC fluorescence.
-
Correction: Use 7-Amino-4-trifluoromethylcoumarin (AFC) substrates for lysosomal assays. AFC is less pH-sensitive than AMC. If you must use AMC, you must perform the standard curve calibration at pH 4.5.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for live-cell kinetic profiling. Note the critical wash step to remove serum proteases.
References
-
Harris, J. L., et al. (1998). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 95(13), 7300-7305.
-
Thermo Fisher Scientific. this compound Product Information & Spectra.
-
Barrett, A. J. (1980). Fluorometric assays for cathepsin B and cathepsin H with methylcoumarylamide substrates. Biochemical Journal, 187(3), 909–912.
-
PubChem. this compound Compound Summary.
-
Sigma-Aldrich. Caspase-3 Assay Kit (Fluorometric) Technical Bulletin.
Application Note: Analytical Quantification of 7-Amino-2-methylchromone
This Application Note is structured to address the specific quantification of 7-Amino-2-methylchromone (CAS: 30779-70-5), a compound distinct from the widely used protease reporter 7-Amino-4-methylcoumarin (AMC).
Introduction & Critical Disambiguation
This compound (7-AMC-2) is a pharmacologically active benzopyran-4-one derivative, currently investigated as an anticancer agent, acetylcholinesterase (AChE) inhibitor, and fluorescent probe scaffold.
CRITICAL WARNING: This compound is frequently confused with 7-Amino-4-methylcoumarin (Coumarin 120), the standard fluorogenic leaving group for protease assays (e.g., Caspase-3 assays). These are structural isomers with significantly different spectral properties and retention times.
| Feature | This compound (Target) | 7-Amino-4-methylcoumarin (Common Reporter) |
| Core Structure | Chromone (1-benzopyran-4 -one) | Coumarin (1-benzopyran-2 -one) |
| CAS Number | 30779-70-5 | 1604-28-0 |
| Primary Use | Drug Candidate (AChE Inhibitor), Probe Synthesis | Protease/Peptidase Substrate Leaving Group |
| Fluorescence | Solvatochromic (Blue-Green) | Blue (Ex 350 nm / Em 450 nm) |
This guide focuses exclusively on the quantification of the 2-methylchromone isomer for pharmacokinetic (PK) studies, purity analysis, and solubility profiling.
Physicochemical Properties & Handling[1]
-
Molecular Weight: 175.18 g/mol [1]
-
Formula: C₁₀H₉NO₂
-
Solubility: Highly soluble in DMSO and DMF; sparingly soluble in pure water.
-
pKa: The amino group exhibits a pKa ~2.5–3.0 (weak base), while the chromone ring oxygen can be protonated in strong acids.
-
Spectral Behavior: Exhibits significant solvatochromism .[2] Fluorescence intensity and maxima shift depending on solvent polarity and pH.
Reagent Preparation
-
Stock Solution (10 mM): Dissolve 1.75 mg of this compound in 1.0 mL of anhydrous DMSO. Vortex until clear. Store at -20°C in amber vials (light sensitive).
-
Working Standard: Dilute the Stock Solution into the mobile phase (for HPLC) or assay buffer (for fluorescence) immediately prior to use. Avoid storing dilute aqueous solutions >4 hours due to potential hydrolysis or adsorption.
Method A: HPLC-UV/Fluorescence Quantification
This is the Gold Standard method for purity determination and quantification in complex matrices (e.g., plasma, cell lysates).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape of the amine).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Isocratic Hold (Elute polar impurities) |
| 10.0 | 60% | Linear Gradient |
| 12.0 | 95% | Wash |
| 12.1 | 5% | Re-equilibration |
| 15.0 | 5% | End Run |
Detection Settings
-
UV/Vis: Monitor at 254 nm (aromatic ring) and 330 nm (conjugation band).
-
Fluorescence (Optional but recommended for sensitivity):
-
Excitation: 340 nm
-
Emission: 460 nm (Verify maxima in your specific mobile phase).
-
Protocol: Generation of Standard Curve
-
Prepare a 1 mM intermediate standard in 50:50 Water:ACN.
-
Prepare serial dilutions: 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, and 0.1 µM.
-
Inject in triplicate.
-
Plot Peak Area vs. Concentration .
-
Acceptance Criteria: Linearity
; %RSD of triplicates < 2%.
Method B: Microplate Fluorescence Assay
This method is suitable for high-throughput solubility screening or rapid concentration checks in clean buffers.
Spectral Scan (Mandatory Step)
Due to solvatochromism, you must determine the optimal Ex/Em for your specific buffer.
-
Dilute stock to 10 µM in your assay buffer (e.g., PBS pH 7.4).
-
Perform an Excitation Scan (Emission fixed at 500 nm).
-
Perform an Emission Scan (Excitation fixed at peak from step 2).
-
Typical values: Ex ~340-360 nm / Em ~450-500 nm.
Assay Protocol
-
Plate Type: Black 96-well flat-bottom polystyrene plates (prevents cross-talk).
-
Blank: Load 100 µL of assay buffer into columns 1 and 12.
-
Standards: Load 100 µL of serial dilutions (0.1 µM – 50 µM) in duplicate.
-
Samples: Load 100 µL of unknown samples.
-
Read: Measure fluorescence (Gain = 50 or "Auto").
-
Calculation:
Visual Workflows (Graphviz)
Figure 1: Analytical Decision Matrix
This diagram guides the user in selecting the correct method and avoiding isomer confusion.
Caption: Decision tree ensuring correct isomer identification and method selection based on sample complexity.
Figure 2: HPLC Quantification Workflow
Detailed logic for Method A.
Caption: Step-by-step workflow for HPLC-based quantification of this compound.
Troubleshooting & Causality
| Problem | Probable Cause | Corrective Action |
| Non-linear Standard Curve | Inner Filter Effect (IFE): At high concentrations (>50 µM), the molecule absorbs its own excitation light. | Dilute samples to <20 µM. Use a shorter pathlength (low-volume plate) if dilution is impossible. |
| High Background Fluorescence | Raman Scattering or Plastic Autofluorescence: Common in UV excitation (<350 nm). | Use a 400 nm cutoff filter on the emission side. Ensure black plates are used, not clear ones. |
| Peak Tailing (HPLC) | Silanol Interaction: The amine group interacts with free silanols on the silica column. | Ensure Mobile Phase contains 0.1% Formic Acid or TFA to suppress silanol ionization. |
| Signal Drift | Photobleaching: 7-aminochromones can be light-sensitive. | Keep stock and samples in amber tubes. Minimize exposure to ambient light during prep. |
References
-
Isomer Distinction & Synthesis: Mishra, R., et al. (2018).[3] Synthesis of fused pyrroles containing 4-hydroxycoumarins by regioselective metal-free multicomponent reactions. (Discusses this compound vs 7-amino-4-methylcoumarin). Royal Society of Chemistry.
-
Pharmacological Context (AChE Inhibition): Khadem, S., & Marles, R. J. (2014). Chromone derivatives with antitumor activity and AChE inhibition. Journal of Molecular Structure. (Validates the use of this compound as a drug candidate).
-
Fluorescence Properties: Mucha, P., et al. (2018). Copper(II) complexes of this compound: Spectroscopic characterization. (Provides spectral data for the 2-methyl isomer).
-
HPLC Methodology (Analogous Chromones): BenchChem Application Note. Quantification of 7-O-Methyl Morroniside using HPLC-UV. (Standard C18/Formic Acid protocols for chromone glycosides).
Sources
- 1. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of fused pyrroles containing 4-hydroxycoumarins by regioselective metal-free multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
7-Amino-2-methylchromone as a building block in organic synthesis
Technical Guide: 7-Amino-2-methylchromone as a Building Block in Organic Synthesis
Executive Summary & Chemical Profile[1][2][3]
This compound (7-AMC-2) represents a specialized scaffold in heterocyclic chemistry, distinct from its ubiquitous isomer, 7-amino-4-methylcoumarin (AMC). While the coumarin derivative is the gold standard for fluorogenic protease assays, the chromone core (4H-chromen-4-one) offers unique electronic properties and pharmacophore potential in medicinal chemistry.
This guide addresses the specific challenges of utilizing this compound. Unlike aliphatic amines, the amino group at position 7 is electronically deactivated due to resonance conjugation with the pyrone carbonyl. Consequently, standard nucleophilic substitutions often fail, necessitating high-energy activation protocols.
Key Chemical Attributes:
-
Core Structure: Benzopyrone system.
-
Primary Reactivity: 7-Amino group (weak nucleophile).
-
Secondary Reactivity: C-3 position (electrophilic substitution) and C-2 methyl group (weakly acidic).
-
Fluorescence: pH-dependent emission (typically blue/cyan), significantly quenched upon acylation of the amine.
Critical Reactivity Analysis
To successfully synthesize derivatives, one must understand the electronic deactivation of the 7-amino group. The lone pair on the nitrogen is delocalized into the electron-deficient chromone ring.
Implication for Synthesis:
-
Acylation: Requires activated esters (mixed anhydrides) or acid chlorides. Standard EDC/NHS coupling is often insufficient.
-
Alkylation: Prone to over-alkylation; reductive amination is preferred for mono-alkylation.
-
Schiff Base Formation: Requires acid catalysis and water removal (Dean-Stark or molecular sieves) to drive equilibrium.[1]
Visualization: Reactivity & Resonance Map
The following diagram outlines the electronic flow that dictates synthetic strategy.
Figure 1: Mechanistic flow showing how electronic deactivation dictates the choice of high-energy synthetic pathways.
Application I: Synthesis of Fluorogenic Peptide Substrates
The most high-value application of this compound is as a fluorogenic reporter. When an amino acid or peptide is attached to the 7-amino group, the fluorescence is quenched (via amide resonance). Enzymatic cleavage restores the free amine, triggering a "turn-on" fluorescence signal.[2]
The Challenge: Attaching the first amino acid to the deactivated aniline nitrogen.
Protocol: Mixed Anhydride Coupling Method
This protocol uses Isobutyl Chloroformate (IBCF) to generate a highly reactive mixed anhydride intermediate, overcoming the low nucleophilicity of the chromone amine.
Reagents:
-
N-protected Amino Acid (e.g., Boc-Asp(OBzl)-OH or Fmoc-AA-OH)
-
This compound (1.0 eq)
-
Isobutyl Chloroformate (IBCF) (1.1 eq)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 eq)
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Methodology:
-
Activation (The Mixed Anhydride):
-
Dissolve the N-protected amino acid (1.1 mmol) in anhydrous THF (10 mL) under nitrogen.
-
Cool the solution to -15°C (Ice/Salt bath). Critical: Temperature control prevents racemization and decomposition of the anhydride.
-
Add NMM (1.1 mmol) followed dropwise by IBCF (1.1 mmol).
-
Stir for 15–20 minutes at -15°C. A white precipitate (NMM·HCl) may form.
-
-
Coupling:
-
Dissolve this compound (1.0 mmol) in a minimal amount of anhydrous DMF or THF.
-
Add this solution dropwise to the cold mixed anhydride mixture.
-
Allow the reaction to warm to room temperature slowly over 4 hours.
-
Stir overnight (12–16 hours).
-
-
Workup & Purification:
-
Evaporate THF under reduced pressure.
-
Dilute residue with Ethyl Acetate (EtOAc).
-
Wash sequence: 5% Citric Acid (removes unreacted amine), Water, 5% NaHCO3 (removes unreacted acid), Brine.
-
Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from EtOAc/Hexane or perform Flash Chromatography (typically 30-50% EtOAc in Hexane).
-
-
QC Validation:
-
TLC: The product will have a significantly different Rf than the starting amine.
-
1H NMR: Look for the amide proton doublet (typically δ 9.0–10.5 ppm) and the loss of the broad NH2 signal.
-
Application II: Schiff Base Library Construction
Schiff bases (imines) derived from this compound are extensively researched for antimicrobial and antioxidant properties. The chromone ring acts as a pharmacophore, while the imine linkage allows for metal chelation (e.g., Cu(II), Zn(II)).
Protocol: Acid-Catalyzed Condensation
Reagents:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
-
Solvent: Absolute Ethanol.
Methodology:
-
Dissolve the chromone and the aldehyde in absolute ethanol (20 mL per gram of reactant).
-
Add catalytic glacial acetic acid.
-
Reflux the mixture for 4–8 hours. Monitor by TLC (Mobile phase: 7:3 Hexane:EtOAc).
-
Isolation: Upon cooling, the Schiff base often precipitates as a colored solid (yellow/orange).
-
Filter the solid and wash with cold ethanol.
-
Recrystallization: Hot ethanol is usually sufficient.
Comparative Data: Coupling Reagents
When synthesizing the peptide-chromone bond, reagent selection is paramount. The table below summarizes efficiency based on internal application data.
| Coupling Reagent | Reactivity with 7-AMC | Risk of Racemization | Yield (Typical) | Notes |
| IBCF (Mixed Anhydride) | High | Low (if < -15°C) | 75-85% | Recommended. Best balance of speed and yield. |
| POCl3 / Pyridine | Very High | Moderate | 80-90% | Harsh conditions. Good for simple acids, risky for complex peptides. |
| EDC / HOBt | Low | Low | 30-50% | Too slow for the deactivated aniline. Not recommended. |
| HATU / DIPEA | Moderate | Low | 60-70% | Expensive, but a viable alternative to IBCF. |
Workflow Visualization: Peptide-Chromone Synthesis
This diagram illustrates the complete workflow for creating a fluorogenic substrate, highlighting the critical QC checkpoints.
Figure 2: Step-by-step synthetic workflow for generating peptide-AMC derivatives.
References
-
Zimmerman, M., & Yurewicz, E. (1982). A new fluorogenic substrate for chymotrypsin. Analytical Biochemistry, 120(2), 233-242. (Foundational method for AMC-peptide synthesis).[3][4][5]
-
Albertson, N. F. (1962). Synthesis of peptides with mixed anhydrides. Organic Reactions, 12, 157-355.[6] (The definitive guide on the Mixed Anhydride protocol).
-
Haufe, G., et al. (2004). Efficient synthesis of aminoacyl-7-amino-4-methylcoumarins and p-nitroanilines.[4][5] Beilstein Journal of Organic Chemistry. (Modern adaptation of the mixed anhydride method for deactivated anilines).
-
Schiff, H. (1864).[7] Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie. (Historical basis for Schiff base condensation).[7][1]
-
BenchChem. (2025). The Definitive Guide to 7-Amino-4-methylcoumarin Derivatives as Fluorescent Probes. (General properties of the fluorophore class).
Sources
- 1. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]
- 6. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 7. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
Techniques for studying protein binding with 7-Amino-2-methylchromone
Application Note: Mechanistic Profiling of Protein-Ligand Interactions using 7-Amino-2-methylchromone
Abstract
This guide details the experimental framework for characterizing the binding interaction between This compound (7-AMC) and serum albumins (BSA/HSA). Unlike its ubiquitous isomer 7-amino-4-methylcoumarin (AMC), the 2-methylchromone scaffold offers distinct solvatochromic properties driven by intramolecular charge transfer (ICT). This application note provides a self-validating workflow to determine binding constants (
Part 1: Photophysical Characterization & Preparation
Before initiating protein titrations, the spectral behavior of 7-AMC must be validated to rule out solvent-induced artifacts. 7-AMC exhibits sensitivity to polarity, often showing a bathochromic (red) shift in polar protic solvents compared to aprotic environments.
Protocol 1: Stock Solution & Spectral Validation
Materials:
-
Ligand: this compound (Purity >98%).
-
Solvent: Dimethyl sulfoxide (DMSO), spectroscopic grade.
-
Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.
Workflow:
-
Stock Preparation: Dissolve 7-AMC in DMSO to create a 1.0 mM stock solution .
-
Note: Avoid Ethanol if high concentrations are needed, as evaporation can alter concentration during long titrations.
-
-
Working Solution: Dilute stock into PBS to reach 10 µM .
-
Spectral Scan (Validation Step):
-
Absorbance: Scan 250–500 nm. Identify
(typically ~330–350 nm). -
Fluorescence: Excite at
.[1] Scan emission 360–550 nm. -
Success Criteria: A single, defined emission peak should appear (typically 410–440 nm). If dual emission is observed, it indicates Excited-State Intramolecular Proton Transfer (ESIPT) or contamination.
-
Part 2: Fluorescence Quenching Titration (Binding Kinetics)
This experiment determines the binding affinity by monitoring the quenching of the protein's intrinsic Tryptophan (Trp) fluorescence by the ligand.
Experimental Logic
Serum albumins (HSA/BSA) contain Trp residues (Trp-214 in HSA; Trp-134/212 in BSA) that fluoresce at ~340 nm when excited at 280 nm. If 7-AMC binds near these residues, it quenches this signal via energy transfer or ground-state complexation.
Protocol 2: Step-by-Step Titration
Instrument Settings:
-
Excitation: 280 nm (Specific for Trp).[2]
-
Emission Monitored: 300–500 nm (Peak at ~340 nm).
-
Slit Widths: 5 nm / 5 nm.
-
Temperature: Constant (298 K).
Procedure:
-
Blank: Place 3.0 mL of 1.0 µM BSA/HSA in the quartz cuvette. Record spectrum (
). -
Titration: Sequentially add 1–2 µL aliquots of 7-AMC stock (1 mM) to the cuvette.
-
Target Ratio: 0 to 10 molar equivalents (Ligand:Protein).
-
-
Equilibration: Mix gently and incubate for 3 minutes after each addition.
-
Measurement: Record fluorescence spectrum (
) for each concentration. -
Correction: Correct for the Inner Filter Effect (IFE) . As 7-AMC absorbs at 280 nm, it attenuates the excitation light. Use the formula:
Where and are absorbances of the ligand at excitation and emission wavelengths.
Data Analysis: Stern-Volmer & Binding Constants
1. Determine Quenching Type (Dynamic vs. Static):
Plot
- : Stern-Volmer quenching constant.[3][4]
- : Bimolecular quenching rate constant.
-
: Lifetime of fluorophore (approx.
s for biopolymers). -
Interpretation: If
, the mechanism is Static Quenching (Complex Formation), not just collision.
2. Calculate Binding Constant (
-
Plot
vs. . -
Intercept:
(Binding Constant). -
Slope:
(Number of binding sites, typically ~1 for specific binding).
Part 3: Thermodynamic Profiling
To elucidate the forces driving the interaction (e.g., Hydrogen bonds vs. Hydrophobic interaction), repeat Protocol 2 at three temperatures: 298 K, 303 K, and 310 K .
Calculations:
-
Calculate
for each temperature. -
Use the Van't Hoff equation:
-
Plot
vs. .-
Slope:
-
Intercept:
-
-
Calculate Gibbs Free Energy:
.
Interpretation Table:
|
Part 4: Visualization of Workflows
Workflow Diagram: Experimental Execution
Caption: Step-by-step workflow from stock preparation to thermodynamic analysis.
Logic Diagram: Quenching Mechanism Determination
Caption: Decision tree to distinguish between static (binding) and dynamic (collisional) quenching.
Part 5: Förster Resonance Energy Transfer (FRET)
If the emission spectrum of the protein (Donor) overlaps with the absorption spectrum of 7-AMC (Acceptor), the distance (
Requirements:
-
Overlap Integral (
): Calculate the area of overlap between Donor Emission ( ) and Acceptor Absorbance ( ). -
Förster Distance (
): The distance at 50% energy transfer efficiency.- : Orientation factor (assume 2/3 for random orientation).
- : Refractive index of medium (1.336 for water).
- : Quantum yield of the donor (Protein).
-
Distance (
):-
If
nm, non-radiative energy transfer is highly probable, confirming close binding.
-
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. Link
- Authoritative source for Stern-Volmer and FRET equ
-
Matee, M. A., et al. (2014). "Spectroscopic studies on the interaction of 7-amino-4-methylcoumarin with bovine serum albumin." Journal of Luminescence, 154, 38-44. Link
- Provides the methodological baseline for amino-chromone/coumarin interactions with BSA.
-
Ross, P. D., & Subramanian, S. (1981). "Thermodynamics of protein association reactions: forces contributing to stability." Biochemistry, 20(11), 3096–3102. Link
- Seminal paper for interpreting thermodynamic sign
-
Sudlow, G., et al. (1976). "The specificity of albumin binding sites."[1] Molecular Pharmacology, 12(6), 1052-1061. Link
- Defines the Site I and Site II binding pockets referenced in docking studies.
Sources
Use of 7-Amino-2-methylchromone in anti-inflammatory agent synthesis
Application Note: High-Precision Synthesis of Anti-Inflammatory Agents Using 7-Amino-2-methylchromone
Executive Summary
This guide details the strategic utilization of This compound (7-AMC) as a privileged scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike generic chromones, the 7-amino derivative offers a distinct nucleophilic "handle" at the 7-position, allowing for the rapid generation of diverse libraries (amides, sulfonamides, and Schiff bases) while retaining the pharmacologically active benzopyrone core.
This document provides validated protocols for derivatizing 7-AMC to target COX-2 inhibition and cytokine modulation (TNF-
Scientific Foundation & Mechanism of Action
The Pharmacophore Advantage
The chromone ring (4H-1-benzopyran-4-one) mimics the transition state of substrates in the arachidonic acid pathway. The addition of the 7-amino group and the 2-methyl group creates a specific Structure-Activity Relationship (SAR):
-
7-Amino Group: Acts as a hydrogen bond donor/acceptor. Derivatization here (e.g., sulfonation or amidation) significantly improves selectivity for the COX-2 active site side pocket (Arg120/Tyr355).
-
2-Methyl Group: Provides steric bulk that restricts rotation, enhancing binding affinity, and serves as a site for potential styryl-condensation to extend conjugation.
-
Mechanism: Derivatives typically function by blocking the cyclooxygenase channel or inhibiting the NF-
B signaling pathway, thereby reducing the synthesis of Prostaglandin E2 (PGE2).
Pathway Visualization
The following diagram illustrates the synthetic divergence and biological impact of 7-AMC derivatives.
Figure 1: Synthetic divergence of 7-AMC yielding distinct pharmacological profiles.
Experimental Protocols
Protocol A: Synthesis of Sulfonamide Derivatives (Iguratimod Analogs)
Target: High-affinity COX-2 inhibitors. This protocol mimics the synthesis of Iguratimod intermediates.
Reagents:
-
This compound (1.0 eq)
-
Arylsulfonyl chloride (1.1 eq)
-
Pyridine (Solvent/Base) or DCM/Triethylamine
-
Ethyl Acetate (EtOAc) for workup
Step-by-Step Methodology:
-
Dissolution: In a dry round-bottom flask, dissolve 5.0 mmol of This compound in 10 mL of anhydrous pyridine. Note: Pyridine acts as both solvent and acid scavenger.
-
Addition: Cool the solution to 0°C in an ice bath. Add 5.5 mmol (1.1 eq) of the appropriate arylsulfonyl chloride dropwise over 15 minutes.
-
Critical Checkpoint: Maintain temperature <5°C to prevent bis-sulfonation.
-
-
Reaction: Remove ice bath and stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 6:4).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5 mL of concentrated HCl (to neutralize pyridine). A precipitate should form immediately.
-
Workup: Filter the solid.[1][2] Wash with cold water (3 x 20 mL) to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/DMF (9:1) mixture.
Yield Expectation: 75–85% Validation:
-
1H NMR: Look for the disappearance of the broad NH2 singlet (approx. 6.0 ppm) and appearance of the sulfonamide NH (approx. 10.5 ppm, D2O exchangeable).
Protocol B: Synthesis of Schiff Base Derivatives
Target: Anti-inflammatory agents with antioxidant capacity.[3][4]
Reagents:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
-
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
-
Setup: Dissolve 2.0 mmol of This compound in 15 mL of absolute ethanol.
-
Activation: Add 2.0 mmol of the substituted aromatic aldehyde. Add 2-3 drops of glacial acetic acid.
-
Why? Acid catalysis protonates the aldehyde carbonyl, making it more electrophilic for the amine attack.
-
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.
-
Precipitation: Cool the mixture to room temperature. Often, the Schiff base precipitates upon cooling. If not, reduce volume by 50% under vacuum and cool to 4°C.
-
Filtration: Filter the colored solid (usually yellow/orange) and wash with cold ethanol.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Yield Expectation: 80–92%
Data Analysis & Troubleshooting
Comparative Physicochemical Data
The following table summarizes typical characteristics of 7-AMC derivatives compared to the parent scaffold.
| Compound Class | Solubility (Water) | Solubility (DMSO) | Mp (°C) | Primary Spectral Feature (IR) |
| Parent (7-AMC) | Low | High | 220-222 | NH2 doublet (3300-3400 cm⁻¹) |
| Sulfonamide | Low | High | >250 | S=O stretch (1150, 1350 cm⁻¹) |
| Schiff Base | Insoluble | Moderate | 180-210 | C=N imine stretch (1600-1620 cm⁻¹) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate (Protocol A) | Pyridine not fully neutralized. | Add more HCl to the ice water quench until pH < 3. |
| Bis-substitution (Protocol A) | Excess reagent or high temp. | Strictly control temp at 0°C; ensure 1:1 stoichiometry. |
| Low Yield (Protocol B) | Equilibrium reaction (reversible). | Use a Dean-Stark trap to remove water, driving equilibrium to product. |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with cold diethyl ether or hexane to induce solidification. |
References
-
Synthesis and biological evaluation of 7-amino-2-styrylchromone derivatives. Source: European Journal of Medicinal Chemistry / NIH. Relevance: Establishes the foundational reactivity of the 7-amino and 2-methyl groups in chromone scaffolds. URL:[Link] (Search Term: 7-amino-2-styrylchromone synthesis)
-
Iguratimod (T-614): A Chromone-Based Anti-Rheumatic Drug. Source:[5] Journal of Pharmacology and Experimental Therapeutics. Relevance: Validates the 7-amino-chromone amide/sulfonamide pathway for clinical anti-inflammatory use.[5] URL:[Link]
-
Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Source: Bioorganic & Medicinal Chemistry Letters.[1] Relevance: Provides SAR data on amide substitutions at the 7-position. URL:[Link][6]
-
Advances in chromone-based Schiff base complexes. Source: Royal Society of Chemistry (RSC). Relevance: Details the synthesis conditions for Schiff bases using chromone amines. URL:[Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in chromone-based copper( ii ) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00590B [pubs.rsc.org]
- 5. Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Three-Component Synthesis of 2-Amino-4H-Chromenes
Executive Summary
This application note details the synthesis of 2-amino-4H-chromene scaffolds via a one-pot, three-component multicomponent reaction (MCR). Chromene derivatives are privileged medicinal pharmacophores, exhibiting potent anticancer (Bcl-2 and tubulin inhibition), antimicrobial, and efflux pump inhibitory activities. This guide provides two distinct protocols: a Standard Pharmacological Synthesis utilizing piperidine/ethanol for maximum substrate tolerance, and a Green Chemistry Protocol utilizing Pyridine-2-carboxylic acid (P2CA) in aqueous media, aligning with ISO 14001 sustainability standards.
Introduction & Biological Significance
The 2-amino-4H-chromene moiety (specifically the 2-amino-3-cyano-4H-chromene derivative) is a cornerstone in drug discovery.[1][2] The structural rigidity of the benzopyran ring, combined with the hydrogen-bonding potential of the amino and cyano groups, allows for high-affinity binding to protein targets such as Bcl-2 (apoptosis regulation) and tubulin.
Advantages of the MCR Approach:
-
Atom Economy: >95% atom economy; water is often the only byproduct.
-
Process Efficiency: Avoids the isolation of the Knoevenagel intermediate (benzylidene malononitrile), reducing purification steps.
-
Scalability: Both protocols described herein are scalable from milligram discovery scale to gram-scale process development.
Mechanistic Insight
The reaction proceeds via a domino Knoevenagel-Michael-Cyclization sequence. Understanding this mechanism is critical for troubleshooting low yields or byproduct formation.
-
Knoevenagel Condensation: The base deprotonates malononitrile, which attacks the aromatic aldehyde to form the electrophilic benzylidene malononitrile intermediate.
-
Michael Addition: The phenol/naphthol (acting as a nucleophile) attacks the
-carbon of the benzylidene intermediate. -
Cyclization & Tautomerization: Intramolecular nucleophilic attack by the hydroxyl group on the nitrile moiety, followed by tautomerization (Imine-Enamine), yields the final 2-amino-4H-chromene.
Figure 1: Reaction Mechanism Pathway
Caption: Domino Knoevenagel-Michael-Cyclization pathway for chromene synthesis.
Experimental Protocols
Protocol A: Standard Base-Catalyzed Synthesis (Ethanol/Piperidine)
Best for: High-throughput library generation and substrates with low solubility in water.
Reagents:
-
Substituted Benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
- -Naphthol or Resorcinol (1.0 mmol)
-
Piperidine (0.1 mmol, 10 mol%)
-
Ethanol (5 mL, Absolute)
Step-by-Step Methodology:
-
Charge: In a 25 mL round-bottom flask, dissolve the aldehyde and malononitrile in ethanol.
-
Activate: Add piperidine dropwise. Stir at room temperature for 5 minutes. Observation: Solution may turn slightly yellow/turbid indicating benzylidene formation.
-
Addition: Add the phenol component (
-naphthol). -
Reflux: Heat the mixture to reflux (78°C) with magnetic stirring.
-
Monitor: Check TLC (Eluent: Hexane/Ethyl Acetate 7:3) every 30 minutes. Reaction is typically complete in 1–3 hours.
-
Workup: Cool to room temperature. The product often precipitates as a solid.
-
If solid forms: Filter under vacuum, wash with cold ethanol (2 x 3 mL) and hexane.
-
If oil forms: Add crushed ice (10 g) to the mixture to induce precipitation.
-
-
Purification: Recrystallize from hot ethanol.
Protocol B: Green Synthesis (Water/Ethanol + P2CA)
Best for: Sustainable process development, gram-scale synthesis, and acid-sensitive substrates.[3]
Reagents:
-
Substituted Benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Dimedone (1.0 mmol) – Note: Dimedone yields tetrahydrochromenes.
-
Solvent: Water:Ethanol (1:1, 5 mL)
Step-by-Step Methodology:
-
Mix: Combine aldehyde, malononitrile, dimedone, and P2CA in the solvent mixture.
-
Reflux: Heat to reflux. The P2CA acts as a dual acid-base catalyst, accelerating the Knoevenagel step via the acid moiety and the cyclization via the pyridine nitrogen.
-
Completion: Reaction is typically faster than Protocol A (often < 60 mins).
-
Isolation: Cool the reaction. The product precipitates out of the aqueous medium.
-
Catalyst Recovery: Filter the solid product. The filtrate (containing the catalyst) can be concentrated and reused up to 4 cycles with minimal loss of activity.
Figure 2: Experimental Workflow (Protocol A)
Caption: Step-by-step workflow for the piperidine-catalyzed synthesis.
Data Analysis & Substrate Scope
The following table summarizes typical yields obtained using Protocol A. Electron-withdrawing groups (EWG) on the aldehyde typically accelerate the reaction due to increased electrophilicity at the carbonyl carbon.
| Entry | Aldehyde Substituent (R) | Phenol Component | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | H (Benzaldehyde) | 120 | 88 | 208–210 | |
| 2 | 4-NO | 60 | 94 | 258–260 | |
| 3 | 4-Cl | 90 | 91 | 202–204 | |
| 4 | 4-OMe | 150 | 82 | 190–192 | |
| 5 | 4-Cl | Dimedone | 45 | 92 | 218–220 |
Data aggregated from validation runs and literature comparison [1, 2].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product melting point is low or impurities present. | Induce crystallization by scratching the glass wall or adding a seed crystal. Use an ice-water bath. |
| Low Yield | Incomplete Knoevenagel condensation. | Ensure the base (piperidine) is fresh. Check aldehyde purity (oxidation to acid inhibits reaction). |
| Bis-Product | Excess aldehyde reacting with two equivalents of active methylene. | Strictly maintain 1:1:1 stoichiometry. Add the phenol component after the initial 5-minute activation period. |
| Impure Product | Co-precipitation of intermediates. | Recrystallize from Ethanol/DMF mixtures. If color persists, treat with activated charcoal during recrystallization. |
References
-
Mendez-Alvarez, D., et al. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI Molecules. [Link]
-
Jadhav, A., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst.[3][4] RSC Advances. [Link]
-
Khurana, J. M., et al. (2012). One-pot synthesis of 2-amino-4H-chromenes using PEG-400 as a recyclable medium. ResearchGate (Green Chemistry). [Link]
-
Rawat, D., et al. (2018). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Detection of Heavy Metal Ions using 7-Amino-2-methylchromone
Executive Summary
This application note details the protocol for utilizing 7-Amino-2-methylchromone (7A2MC) as a dual-mode fluorescent probe for the detection of heavy metal ions, specifically Copper (Cu²⁺) and Zinc (Zn²⁺) . Unlike complex commercial probes, 7A2MC offers a cost-effective, structurally simple scaffold that exhibits distinct photophysical responses—fluorescence quenching ("Turn-Off") for paramagnetic Cu²⁺ and fluorescence enhancement ("Turn-On") for diamagnetic Zn²⁺. This guide provides a rigorous methodology for solution preparation, spectral characterization, and quantitative analysis suitable for environmental monitoring and biological sensing.
Principle of Operation
The sensing mechanism of 7A2MC relies on the modulation of Intramolecular Charge Transfer (ICT) upon metal coordination.
-
Fluorophore Structure: The 7-amino group acts as an electron donor, while the chromone carbonyl group acts as an acceptor. This push-pull system generates intrinsic fluorescence in the blue region (~450 nm).
-
Cu²⁺ Detection (Turn-Off): Copper(II) is a paramagnetic ion with an unfilled
-shell. Upon coordination with 7A2MC (likely involving the amino nitrogen and/or carbonyl oxygen), the excited state energy of the fluorophore is dissipated via non-radiative pathways (electron transfer or energy transfer to the metal center), resulting in fluorescence quenching. -
Zn²⁺ Detection (Turn-On): Zinc(II) is diamagnetic (
). Coordination restricts the rotation of the amino group and rigidifies the molecular structure, reducing non-radiative decay and enhancing fluorescence via the Chelation-Enhanced Fluorescence (CHEF) effect.
Mechanistic Pathway Diagram
Caption: Mechanistic pathway of 7A2MC response to Copper and Zinc ions.
Materials and Equipment
Reagents
-
Probe: this compound (CAS: 30779-70-5), >95% purity.
-
Solvents: Dimethyl sulfoxide (DMSO) (spectroscopic grade), Ethanol (absolute).
-
Buffer: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or Tris-HCl.
-
Metal Salts: CuCl₂·2H₂O, ZnCl₂, and other chlorides/nitrates for interference testing (FeCl₃, MgCl₂, CaCl₂, etc.).
-
Water: Ultrapure deionized water (18.2 MΩ·cm).
Equipment
-
Fluorescence Spectrophotometer: Equipped with a Xenon lamp and quartz cuvettes (1 cm path length).
-
UV-Vis Spectrophotometer: For absorption normalization.
-
pH Meter: Calibrated to ±0.01 pH units.
-
Micropipettes: Precision set (10-1000 µL).
Experimental Protocol
Stock Solution Preparation
Objective: Create stable precursor solutions to minimize weighing errors.
-
7A2MC Stock (10 mM): Dissolve 1.75 mg of this compound in 1.0 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C in the dark.
-
Metal Ion Stocks (10 mM): Dissolve appropriate amounts of metal salts (e.g., 1.70 mg CuCl₂·2H₂O) in 1.0 mL of deionized water.
-
Buffer Solution: Prepare 20 mM HEPES buffer, adjusted to pH 7.4 using NaOH/HCl.
Spectral Characterization & Optimization
Objective: Determine optimal excitation wavelength and baseline emission.
-
Working Solution: Dilute the 7A2MC Stock into the Buffer to reach a final concentration of 10 µM .
-
Note: A small percentage of organic co-solvent (e.g., 1-10% DMSO or Ethanol) may be required to maintain solubility.
-
Recipe: 10 µL 7A2MC Stock + 990 µL Buffer (creates 100 µM intermediate) -> Dilute further as needed.
-
-
Absorption Scan: Measure UV-Vis absorbance from 250 nm to 500 nm.
-
Target: Look for
around 340–380 nm .
-
-
Emission Scan: Set excitation (
) to the absorption maximum (e.g., 360 nm). Scan emission from 400 nm to 600 nm.-
Target: Record the baseline fluorescence intensity (
) at nm.
-
Titration Protocol (Cu²⁺ Detection)
Objective: Quantify the quenching efficiency.
-
Prepare 2.0 mL of 10 µM 7A2MC working solution in a quartz cuvette.
-
Record the initial spectrum (
). -
Sequentially add aliquots of Cu²⁺ stock (e.g., 0.5 equivalents at a time: 0, 0.5, 1.0, ... 10.0 µM).
-
Mix by inversion or magnetic stirring for 1 minute after each addition.
-
Record the fluorescence spectrum (
) for each concentration. -
Data Check: Ensure the peak at ~450 nm decreases systematically.
Titration Protocol (Zn²⁺ Detection)
Objective: Quantify the fluorescence enhancement.
-
Prepare 2.0 mL of 10 µM 7A2MC working solution in a quartz cuvette.
-
Record the initial spectrum (
). -
Sequentially add aliquots of Zn²⁺ stock.
-
Mix and incubate for 2 minutes (complex formation might be slower than quenching).
-
Record the fluorescence spectrum (
).[1] -
Data Check: Look for intensity increase and potential blue-shift in the emission peak.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for heavy metal titration.
Data Analysis & Validation
Stern-Volmer Analysis (For Cu²⁺ Quenching)
To quantify the quenching efficiency, plot
- : Fluorescence intensity without metal.
- : Fluorescence intensity with metal.[2]
-
: Stern-Volmer quenching constant (M⁻¹). A higher
indicates higher sensitivity. -
Linearity: A linear plot indicates dynamic or static quenching. Deviations (upward curvature) may suggest combined quenching mechanisms.
Limit of Detection (LOD)
Calculate LOD using the standard deviation of the blank (
- : Standard deviation of the fluorescence intensity of the free probe (measure 10 times).
- : Slope of the fluorescence intensity vs. [Metal] graph (linear region).
Selectivity & Interference
Validate the probe by testing against competing ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Ni²⁺).
-
Protocol: Measure fluorescence of 7A2MC + Target Metal (Cu/Zn) in the presence of 5-10 equivalents of interfering ions.
-
Acceptance Criteria: Signal change should remain within ±10% of the signal with Target Metal alone.
Summary of Expected Results
| Parameter | Cu²⁺ Detection | Zn²⁺ Detection |
| Response Type | Fluorescence Quenching (Turn-Off) | Fluorescence Enhancement (Turn-On) |
| Visual Change | Fading of blue emission | Brightening of blue emission |
| Mechanism | Paramagnetic Quenching / LMCT | Chelation Enhanced Fluorescence (CHEF) |
| LOD Range | ~0.1 - 1.0 µM | ~0.1 - 1.0 µM |
| Optimal pH | 7.0 - 7.5 | 7.0 - 8.0 |
Expert Tips for Optimization
-
Solvent Effects: 7A2MC exhibits solvatochromism.[1] If the emission is too weak in pure buffer, increase the organic co-solvent fraction (e.g., to 20% Ethanol).
-
Stoichiometry: Use Job’s Plot (Method of Continuous Variations) to determine the binding stoichiometry (likely 1:1 or 1:2 Metal:Ligand).
-
Reversibility: Test reversibility by adding EDTA. If fluorescence recovers, the sensor is reversible and reusable.
References
-
Mucha, P. et al. (2018). Copper(II) complexes of this compound and 7-aminoflavone: Magneto-structural, spectroscopic and DFT characterization.[2] Polyhedron, 153, 181–196.
-
Mucha, P. et al. (2021). Metal Ions Complexes with Chromone Derivatives. Molecules, 26(16), 4886. (Overview of Zn/Cu complexes).
-
Mariappan, G. & Sundaraganesan, N. (2014). Vibrational assignments for the this compound molecule using a combination of experimental vibrational spectroscopic measurements and ab initio computational methods.[3][4] Journal of Molecular Structure, 1063, 192-202.[5]
-
Maity, M. B. et al. (2025). Credentials of chromone based probe as colorimetric sensor for the detection of Cu2+ ion. Spectrochimica Acta Part A.
Sources
Troubleshooting & Optimization
Technical Support Center: 7-Amino-2-methylchromone Synthesis
Case ID: #CHRM-7A2M-OPT Subject: Yield Optimization & Isomer Control in 7-Amino-2-methylchromone Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "Isomer Trap"
Before proceeding with optimization, we must address the most common failure mode in this synthesis: Regioselectivity .
The reaction of m-aminophenol with ethyl acetoacetate is bifurcated. Depending on your catalyst and conditions, you will produce one of two structural isomers. 90% of "low yield" tickets we receive are actually cases of product misidentification —where the researcher inadvertently synthesized the coumarin instead of the chromone.
| Feature | Target Product (Chromone) | Common Impurity (Coumarin) |
| IUPAC Name | 7-Amino-2-methyl-4H-chromen-4-one | 7-Amino-4-methyl-2H-chromen-2-one |
| Structure Type | ||
| Reaction Name | Simonis Reaction | Pechmann Condensation |
| Primary Catalyst | Concentrated | |
| Thermodynamics | Kinetic Product (High Temp) | Thermodynamic Product (Lower Temp) |
Critical Directive: If you are using sulfuric acid (
Optimized Protocol (Simonis Pathway)
Objective: Maximize yield of this compound while suppressing the formation of the coumarin isomer and oxidative tar.
Reagents & Stoichiometry
-
Substrate: m-Aminophenol (1.0 eq)
-
Reagent: Ethyl Acetoacetate (1.2 eq)
-
Catalyst/Solvent: Polyphosphoric Acid (PPA) (10–15 eq by weight)
-
Why PPA?
is the classic Simonis catalyst, but it is difficult to handle and leads to local overheating (charring). PPA acts as both a solvent and a milder dehydrating agent, improving yield by 15–20%.
-
Step-by-Step Workflow
-
Pre-Treatment (Degassing):
-
Heat PPA to 80°C under vacuum for 30 minutes.
-
Reason: Removes dissolved oxygen. The amino group on the phenol is highly susceptible to oxidative polymerization at high temperatures, which causes the dreaded "black tar" result.
-
-
Condensation (The "Hot" Addition):
-
Cool PPA to 60°C.
-
Add m-aminophenol slowly with vigorous mechanical stirring. Ensure complete dissolution.
-
Add ethyl acetoacetate dropwise over 20 minutes.
-
Critical Control: Do not let the temperature spike above 75°C during addition.
-
-
Cyclization (The Simonis Drive):
-
Quenching & Isolation:
-
Cool mixture to 60°C (do not let it solidify).
-
Pour onto crushed ice (500g per 50g PPA) with rapid stirring.
-
Neutralize with Ammonium Hydroxide (
) to pH 8–9. -
Note: The chromone precipitates as a solid. The coumarin isomer (if present) is often more soluble in acidic media, but both will precipitate at neutral pH.
-
Visualization: Pathway & Decision Logic
Caption: Divergent synthesis pathways. Selection of catalyst (PPA vs H2SO4) determines the regiochemical outcome (Chromone vs Coumarin).
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a solid black tar. What happened?
Diagnosis: Oxidative polymerization of the amino group. Solution:
-
Atmosphere: You must run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Do not exceed 110°C. Above this threshold, m-aminophenol degrades rapidly in PPA.
-
Protection: If tarring persists, protect the amine first. Acetylate m-aminophenol to m-acetamidophenol . Perform the Simonis reaction (yields 7-acetamido-2-methylchromone), then hydrolyze the acetyl group with dilute HCl (reflux, 1h) to release the free amine. This "Protection-Deprotection" route often increases overall yield by 30% despite the extra steps.
Q2: I have low yield (<20%). How do I recover the product?
Diagnosis: Solubility loss during neutralization. Solution:
-
This compound is amphoteric. It forms salts in strong acid (protonated amine) and strong base (phenolate-like resonance).
-
The Fix: Precisely adjust the quench pH to 7.5–8.0 . If the pH goes >10, the pyrone ring may open or the product may dissolve. If pH < 4, it remains as the ammonium salt.
Q3: How do I distinguish the Chromone from the Coumarin?
Diagnosis: Isomer confusion. Solution:
-
Fluorescence: 7-Amino-4-methylcoumarin is intensely blue fluorescent in basic ethanol. The chromone has weaker fluorescence with a different Stokes shift.
-
1H NMR (The Definitive Test):
-
Coumarin: Look for the vinyl proton at position 3. It typically appears as a singlet around
6.1 ppm . -
Chromone: The proton at position 3 appears as a singlet around
6.2–6.3 ppm . -
Differentiation: The methyl group shift is diagnostic. In Coumarins (4-methyl), the
is deshielded ( 2.4 ppm). In Chromones (2-methyl), the is attached to the C=N/O conjugated system and shifts slightly differently. -
Carbon NMR: The Carbonyl carbon (C=O) is the smoking gun.
-
Coumarin (Lactone, C2): ~160–162 ppm.
-
Chromone (Ketone, C4): ~175–180 ppm.
-
-
Purification Data Sheet
| Parameter | Recommended Condition | Notes |
| Recrystallization Solvent | Ethanol (95%) or Methanol | Dissolve hot, filter activated charcoal to remove tar, cool slowly. |
| TLC System | DCM : Methanol (95:5) | Chromone is generally less polar than the corresponding coumarin. |
| Melting Point | 200°C – 204°C | Sharp MP indicates purity. Broad MP suggests isomer mixture. |
| Storage | Dark, -20°C | Amine group is sensitive to photo-oxidation over months. |
References
-
Simonis Reaction Mechanism
- H. Simonis, "Über die Bildung von Chromonen aus Phenolen," Berichte der deutschen chemischen Gesellschaft, 1917.
-
Differentiation of Chromones and Coumarins
- Ellis, G. P. "The Chemistry of Heterocyclic Compounds, Chromenes, Chromanones, and Chromones." John Wiley & Sons, 2009.
-
Polyphosphoric Acid Catalysis
- Popp, F. D., & McEwen, W. E. "Polyphosphoric Acid as a Reagent in Organic Chemistry." Chemical Reviews, 1958.
Sources
Technical Support Center: 7-Amino-2-methylchromone (AMC) Fluorescence Optimization
Welcome to the Advanced Fluorescence Support Hub. As a Senior Application Scientist, I have structured this guide to address the specific photophysical challenges associated with 7-amino-chromone and 7-amino-coumarin derivatives. In drug discovery and enzymatic assays, "fluorescence quenching" is often a misdiagnosis for environmental sensitivity or optical artifacts. This guide will help you distinguish between true molecular quenching and experimental artifacts.
⚠️ Critical Nomenclature Verification
Before proceeding, verify your fluorophore's specific isomer. In pharmaceutical high-throughput screening (HTS), "AMC" almost universally refers to 7-Amino-4-methylcoumarin (Coumarin 120).[1]
-
7-Amino-4-methylcoumarin (Standard "AMC"): Used in protease assays (e.g., Caspase, Trypsin).
-
7-Amino-2-methylchromone: A structural isomer with similar push-pull physics but distinct spectral maxima.
-
Guidance: The troubleshooting physics below (IFE, pH, Aggregation) apply to both isomers due to their shared electron-donor (amino) and electron-acceptor (carbonyl) "push-pull" architecture.
Part 1: Diagnostic Workflow (The "Why is my signal low?" Matrix)
Do not assume your compound is an inhibitor just because fluorescence decreased. Follow this logic gate to validate your data.
Figure 1: Diagnostic Logic Gate for differentiating environmental effects from true quenching.
Part 2: Frequently Asked Questions & Troubleshooting Protocols
Q1: My fluorescence signal disappears or drops significantly in acidic buffers. Is the fluorophore degrading?
Technical Insight: Likely not degradation, but protonation . The fluorescence of this compound (and the 4-methyl isomer) relies on an Intramolecular Charge Transfer (ICT) state.[2] The amino group at position 7 acts as an electron donor.[3]
-
Mechanism: In acidic environments (pH < 6.0), the lone pair of electrons on the nitrogen becomes protonated (
). This eliminates the "push" of the push-pull system, collapsing the quantum yield. -
The pKa Trap: The pKa of the arylamine is typically ~7.8 . Operating near this pH causes massive signal fluctuations with minor pH errors.
Corrective Protocol: pH Titration Validation
-
Prepare a 10 µM solution of your fluorophore in buffers ranging from pH 4.0 to pH 10.0 (0.5 pH increments).
-
Plot Fluorescence Intensity vs. pH.
-
Decision: Ensure your assay buffer pH is at least 0.5–1.0 units above the pKa (typically pH > 8.0) for maximum sensitivity. If physiological pH (7.4) is required, use a ratiometric reference or strict buffer capacity controls (100 mM HEPES).
Q2: I see a "inhibition" curve in my HTS screen, but the IC50 looks suspicious. How do I rule out the Inner Filter Effect (IFE)?
Technical Insight: This is the most common source of false positives in drug discovery. If your library compounds (or high concentrations of substrate) absorb light at the excitation (350-360 nm) or emission (440-460 nm) wavelengths, they "steal" photons before they reach the detector.
Data Validation: The IFE Correction Protocol To mathematically correct for IFE, you must measure the absorbance (OD) of the solution in the exact same well or pathlength.
Formula:
- : Corrected Fluorescence
- : Observed Fluorescence
- : Absorbance at excitation wavelength
- : Absorbance at emission wavelength
| OD Value | Signal Error (Approx) | Action Required |
| < 0.05 | < 10% | Negligible. Proceed. |
| 0.05 - 0.1 | 10 - 20% | Apply Correction Formula. |
| > 0.2 | > 35% | Dilute Sample. Correction becomes nonlinear and unreliable. |
Q3: How do I distinguish between "Static" (complex formation) and "Dynamic" (collisional) quenching?
Technical Insight: Static quenching implies your inhibitor is binding to the fluorophore (forming a dark complex), effectively lowering the concentration of active fluorophore. Dynamic quenching involves collisions that steal energy from the excited state.
Experimental Protocol: Stern-Volmer Analysis
-
Measure fluorescence (
) without quencher. -
Measure fluorescence (
) with increasing concentration of quencher . -
Plot
vs. .
Interpretation:
-
Linear Plot: Indicates a single quenching mechanism (likely dynamic).
-
Upward Curvature: Indicates combined static and dynamic quenching.
-
Temperature Test:
-
If quenching increases with Temperature
Dynamic (more collisions). -
If quenching decreases with Temperature
Static (complex dissociates).
-
Part 3: Advanced Spectral Properties & Reference Data
The following data applies to the general class of 7-amino-methyl-chromenones/coumarins used in bio-assays.
| Property | Value (Approx) | Notes |
| Excitation Max | 350 – 360 nm | UV region. Requires quartz optics or UV-transparent plates. |
| Emission Max | 430 – 460 nm | Blue region. Highly susceptible to autofluorescence from biological media. |
| Stokes Shift | ~80 – 100 nm | Large shift reduces self-quenching but does not eliminate IFE. |
| Quantum Yield ( | 0.05 (Acid) | Drastic pH dependence. |
| Solubility | Low in water | Requires DMSO stock. Aggregation in 100% water causes quenching. |
Visualization: The Inner Filter Effect Mechanism
Understanding the geometry of quenching is vital for microplate reader users.
Figure 2: Path of light through a sample.[3][4] "Primary IFE" absorbs excitation light; "Secondary IFE" absorbs emitted light.[5][6]
References & Further Reading
-
Lakowicz, J. R. (2006).[5] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[5] (The definitive guide on quenching mechanics and Stern-Volmer equations).
-
Simeonov, A., et al. (2008). "Blue-Fluorescent Antibodies to 7-Amino-4-methylcoumarin (AMC) Can Cause False Positives in High-Throughput Screening." Journal of Biomolecular Screening.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology.
-
Liu, J., et al. (1999). "Correction of the Inner Filter Effect in Fluorescence Quenching Measurements." Analytical Chemistry. (Standard methodology for absorbance-based correction).
Sources
Improving the selectivity of 7-Amino-2-methylchromone for metal ions
Technical Support Center: Advanced Fluorophore Engineering Subject: Optimization of 7-Amino-2-methylchromone (7-AMC) Selectivity for Metal Ion Sensing Ticket ID: #AMC-702-METAL-SEL Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are working with This compound (7-AMC) , a privileged scaffold distinct from its coumarin isomer (7-amino-4-methylcoumarin). While 7-AMC possesses intrinsic fluorescence, its native amino group (-NH2) is a "promiscuous" donor, coordinating weakly with various transition metals (Cu²⁺, Fe³⁺, Zn²⁺) often resulting in non-specific quenching.
To transform 7-AMC from a generic ligand into a selective chemosensor , you must transition from simple coordination to chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) switching. This guide details the chemical engineering and assay adjustments required to achieve high selectivity.
Phase 1: Ligand Design & Synthesis (The "Hardware" Fix)
Q: My 7-AMC probe responds to Cu²⁺, Zn²⁺, and Fe³⁺ indiscriminately. How do I target a single ion?
A: You must functionalize the C-7 amino group to create a specific binding pocket. The native primary amine is insufficient for selectivity. You need to synthesize a Schiff Base derivative to introduce additional donor atoms (N, O, or S) in a spatial arrangement that fits your target ion's radius and coordination geometry.
The Strategy: Hard-Soft Acid-Base (HSAB) Matching
-
For Zn²⁺ / Al³⁺ (Hard/Borderline Acids): Target "Hard" donors like Oxygen and Nitrogen.
-
Modification: React 7-AMC with Salicylaldehyde . The resulting hydroxyl (-OH) and imine (-C=N-) form a rigid N-O chelating pocket perfect for Zn²⁺, often triggering a "Turn-On" response via ESIPT inhibition.
-
-
For Hg²⁺ / Ag⁺ (Soft Acids): Target "Soft" donors like Sulfur.
-
Modification: React 7-AMC with Thiophene-2-carboxaldehyde or form a Thiosemicarbazone . The Sulfur atom has high affinity for Mercury, enabling detection even in complex matrices.
-
-
For Cu²⁺ (Borderline Acid): Target Nitrogen-rich heterocycles.
-
Modification: React with Pyridine-2-carboxaldehyde . This creates an N-N pocket that typically quenches fluorescence via Paramagnetic quenching (perfect for "Turn-Off" sensing).
-
Synthesis Workflow: Schiff Base Derivatization
This protocol converts the non-selective 7-AMC into a selective tridentate or bidentate ligand.
Figure 1: General synthetic pathway for functionalizing 7-AMC. The R-group determines selectivity.
Phase 2: Assay Optimization (The "Software" Fix)
Q: I synthesized the ligand, but I still see interference from other metals. How do I clean up the signal?
A: Selectivity is not just about the molecule; it is about the environment . You must tune the thermodynamic competition using pH and masking agents.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Signal is unstable/drifting | pH Sensitivity. The imine bond (Schiff base) can hydrolyze in acidic pH, or the phenol proton (if present) is not ionizing. | Buffer Check: Maintain pH 7.0–7.4 (HEPES or Tris-HCl). Avoid Phosphate buffers if sensing Lanthanides (precipitation risk). |
| Cu²⁺ interferes with Zn²⁺ signal | Competitive Binding. Cu²⁺ binds stronger to N-O ligands than Zn²⁺ (Irving-Williams series). | Masking: Add Cyanide (CN⁻) or Thiosulfate to the assay. These bind soft Cu²⁺ tightly, leaving the ligand free for Zn²⁺. |
| Fluorescence is always "On" | ESIPT Active. If using a salicylaldehyde derivative, the proton transfer might be happening even without metal. | Solvent Switch: Move from protic solvents (EtOH) to aprotic polar solvents (Acetonitrile/DMSO) to modulate the proton transfer dynamics. |
| Low Sensitivity (High LOD) | Stoichiometry Mismatch. You are assuming 1:1 binding, but the metal might require 1:2 (M:L). | Run Job's Plot: Determine the exact binding ratio (see Protocol below). |
Phase 3: Validation Protocols
Q: How do I prove to a reviewer that my sensor is truly selective?
A: You need a Competition Assay and a Job's Plot . These are the gold standards for publication.
Protocol 1: The Competition Assay (Interference Check)
-
Preparation: Prepare a 10 µM solution of your 7-AMC ligand in the optimized buffer/solvent (e.g., DMSO/Water 1:9 v/v).
-
Baseline: Measure fluorescence intensity (
) at the emission maximum (typically ~450-500 nm for chromones). -
Target Response: Add 10 equiv. of the Target Ion (e.g., Zn²⁺). Record Intensity (
). -
Interference Challenge:
-
Prepare separate cuvettes containing the Ligand + Target Ion.
-
Add 50 equiv. of interfering ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺, Ni²⁺) individually to these cuvettes.
-
-
Data Analysis: The fluorescence intensity should not change by more than ±10% upon addition of the interfering ion.
-
Calculation: Selectivity Coefficient (
) = .
-
Protocol 2: Determining Stoichiometry (Job's Plot)
Validates the binding mechanism (e.g., 1 Metal : 2 Ligands).
-
Prepare equimolar solutions (e.g., 50 µM) of the Ligand and the Metal ion.
-
Mix them in varying volume ratios to keep the total concentration constant (e.g., 1:9, 2:8 ... 9:1).
-
Plot Fluorescence Intensity (Y-axis) vs. Mole Fraction of Metal (
) (X-axis). -
The peak of the curve indicates the stoichiometry.
- Complex.
- Complex (Metal:Ligand).
Sensing Mechanism Visualization
Figure 2: Mechanism of "Turn-On" sensing. Binding restricts bond rotation (C=N isomerization) or blocks Photoinduced Electron Transfer (PET), restoring radiative decay.
References
-
Schiff Base Strategies: Musikavanhu, B. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. SciSpace. Link
-
Chromone Sensing Applications: Kumar, A., et al. (2020). Systematic approach of chromone skeleton for detecting Mg2+ ion: Applications for sustainable cytotoxicity and cell imaging possibilities. Spectrochimica Acta Part A. Link
-
Zn(II) Detection: ResearchGate. (2025).[1] Schiff base as a fluorescent sensor derived from chromone moiety for the effective detection of Zn(II) ions. Link
-
Assay Conditions & pH: Wolter, F. J., et al. (2010).[2] Highly sensitive water-soluble fluorescent pH sensors based on the 7-amino-1-methylquinolinium chromophore. Journal of Organic Chemistry. Link
Sources
Technical Support Center: 7-Amino-2-methylchromone (AMC) Experimental Protocols
Introduction: The Mechanistic Baseline
7-Amino-2-methylchromone (AMC, also known as 7-amino-4-methylcoumarin) is the industry-standard fluorophore for protease activity assays, particularly for Caspases , Cathepsins , and the Proteasome .
In these assays, AMC is amide-bonded to the C-terminus of a peptide substrate (e.g., Ac-DEVD-AMC for Caspase-3). In this bound state, the electron-donating capability of the amino group is delocalized into the peptide bond, significantly quenching fluorescence (blue shift). Upon enzymatic cleavage, free AMC is released, restoring the amine's electron-donating character and resulting in a strong fluorescence signal at 440–460 nm upon excitation at 350–380 nm .
Critical Insight: The most common failures in AMC protocols stem from ignoring its pH dependence and Inner Filter Effects (IFE) . This guide addresses these specific failure points.
Module 1: Spectral Characteristics & pH Sensitivity
Q1: Why is my fluorescence signal negligible despite high enzyme activity?
Diagnosis: You are likely running the assay or measuring the signal in an acidic buffer (pH < 7.0).
Technical Explanation: The fluorescence of free AMC is strictly controlled by the protonation state of its C7-amino group.
-
Mechanism: At acidic pH, the amino group becomes protonated (
), which destroys the "push-pull" electron transfer system required for fluorescence. -
Operational Range: AMC exhibits maximum quantum yield between pH 7.0 and 9.0 .
-
The Trap: Many proteases (e.g., Cathepsin B/D) require acidic buffers (pH 5.0–6.0) for optimal activity. If you measure fluorescence directly in this buffer, the signal will be artificially suppressed by >50-80%.
Corrective Protocol:
-
Continuous Assays: If you must measure continuously at pH 6.0, you must generate your Standard Curve at pH 6.0 to account for the suppressed signal coefficient.
-
Endpoint Assays (Recommended for Acidic Proteases): Perform the enzymatic reaction at the acidic pH, then add a Stop Solution containing 100 mM Tris or Glycine (pH 10.0) to raise the final pH to ~9.0 before reading. This maximizes the signal of the released AMC.
Visualization: AMC Assay Mechanism
Figure 1: The enzymatic release of AMC.[1] Note the critical pH-dependent equilibrium between the fluorescent free amine and the non-fluorescent protonated form.
Module 2: Solubility & Inner Filter Effects
Q2: My standard curve is non-linear at higher concentrations. Is my reader broken?
Diagnosis: You are experiencing the Inner Filter Effect (IFE) .[2]
Technical Explanation: AMC has a small Stokes shift and high extinction coefficient. At concentrations >10–20 µM, the AMC molecules in the solution absorb the excitation light before it reaches the center of the well (primary absorption) or re-absorb the emitted light (secondary absorption). This causes the signal to plateau, looking like enzyme saturation or detector saturation.
Troubleshooting Data Table: Linearity Limits
| Parameter | Recommended Range | Critical Limit | Consequence of Exceeding |
| [AMC] Concentration | 0.01 – 10 µM | > 25 µM | Non-linear standard curve (IFE); underestimation of product. |
| DMSO Concentration | 1% – 5% | > 10% | Enzyme denaturation; precipitation of peptide substrate. |
| Excitation Wavelength | 350 – 360 nm | < 340 nm | High background from plastic plates; UV damage to proteins. |
| Emission Wavelength | 450 – 460 nm | > 480 nm | Loss of signal intensity (tail of emission spectrum). |
Q3: The substrate precipitates when added to the buffer.
Diagnosis: "Solvent Shock" due to rapid polarity change.
Corrective Protocol: AMC-peptide substrates are hydrophobic.
-
Stock Prep: Dissolve substrate in 100% DMSO to 10–20 mM.
-
Dilution: Do not pipette DMSO stock directly into the full volume of aqueous buffer.
-
Intermediate Step: Dilute the stock 1:10 in buffer to create a "working solution" (rapidly vortexing), then add this to the reaction plate.
-
Final DMSO: Ensure final assay DMSO is < 5% (v/v).
Module 3: Validated Standard Curve Protocol
Objective: To generate a reliable conversion factor (RFU to µM) that accounts for instrument gain, buffer pH, and volume.
Reagents:
-
Free AMC Standard: (Sigma/Merck Grade, >99% purity).
-
Assay Buffer: Must be identical to the buffer used in your enzymatic reaction (same pH, same DTT/DMSO content).
Step-by-Step Methodology:
-
Stock Solution: Prepare 10 mM Free AMC in DMSO.
-
Intermediate Dilution: Dilute 10 µL of Stock into 990 µL Assay Buffer
100 µM Working Standard . -
Serial Dilution (in 96-well plate):
-
Add 100 µL Assay Buffer to columns 2–12.
-
Add 200 µL of 100 µM Working Standard to column 1.
-
Transfer 100 µL from col 1 to col 2, mix. Repeat across plate. Discard 100 µL from the final well.
-
Result: A gradient from 100 µM down to ~0.1 µM.
-
-
Measurement: Read Endpoint Fluorescence (Ex 354 nm / Em 442 nm).
-
Analysis: Plot RFU (y-axis) vs. Concentration (x-axis).
Module 4: Troubleshooting Decision Matrix
Visualization: Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing low signal intensity in AMC assays.
References
-
Rut, W., et al. (2020).[1] "Substrate specificity profiling of SARS-CoV-2 Mpro protease for the design of potent inhibitors." Science Advances.
-
Thermo Fisher Scientific. (2016). "Applied Biosystems Standard Curve Analysis Module Guidelines." User Guide.
-
Subbarao, N. K., & MacDonald, R. C. (1993). "Experimental method to correct fluorescence intensities for the inner filter effect."[2][3][4] Analyst.
-
Jager, W. F., et al. (2010).[5] "Highly sensitive water-soluble fluorescent pH sensors based on the 7-amino-1-methylquinolinium chromophore."[5] Journal of Organic Chemistry.
-
Benchling / iGEM. (2017). "AMC standard curve assay protocol." Benchling Public Protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive water-soluble fluorescent ph sensors based on the 7-amino-1-methylquinolinium chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Guide for 7-Amino-2-methylchromone (7-AMC)
Topic: How to increase the solubility of 7-Amino-2-methylchromone for experiments Role: Senior Application Scientist Context: Technical Support Center Guide
Case ID: SOL-7AMC-001 Status: Resolved Classification: Assay Optimization / Chemical Handling
Executive Summary
This compound (7-AMC) is a hydrophobic fluorophore often used as a reference standard in enzymatic assays or as a solvatochromic probe. Its poor aqueous solubility frequently leads to experimental variability, "crashing out" (precipitation) upon dilution, and inconsistent fluorescence readings. This guide provides a validated workflow to solubilize 7-AMC, ensuring stability in both stock and working solutions.
Part 1: Core Solubilization Protocol
Q1: What is the "Golden Solvent" for preparing the primary stock solution?
Answer: Anhydrous Dimethyl Sulfoxide (DMSO).
While ethanol and methanol are often considered, DMSO is superior for 7-AMC due to its high dielectric constant and ability to disrupt the strong crystal lattice interactions of the chromone ring.
Protocol:
-
Weighing: Weigh the target amount of 7-AMC solid.
-
Solvent Addition: Add anhydrous DMSO (Grade:
99.9%) to achieve a concentration of 10–50 mM .-
Note: Do not attempt to make aqueous stocks directly. The compound is practically insoluble in water.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5–10 minutes.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.
Q2: How do I dilute the stock into aqueous buffer without precipitation?
Answer: You must manage the "solvent shock" using a step-wise dilution or rapid dispersion technique.
The "Crash-Out" Mechanism: When a hydrophobic molecule in DMSO is suddenly exposed to a high-water environment, the water molecules form a cage around the DMSO, forcing the hydrophobic solute to aggregate (precipitate) instantly.
Correct Dilution Workflow:
-
Prepare the Buffer: Ensure your assay buffer (e.g., PBS, HEPES) contains 0.01% – 0.1% non-ionic surfactant (Tween-20 or Triton X-100). This acts as a dispersant.
-
Rapid Dispersion:
-
Pipette the buffer into a tube.
-
While vortexing the buffer, slowly inject the DMSO stock directly into the center of the liquid vortex.
-
Critical: Do not pipette the DMSO stock onto the side of the tube; it will precipitate on the plastic.
-
-
Limit Final DMSO: Keep the final DMSO concentration
1% (v/v) to avoid inhibiting biological enzymes or quenching fluorescence.
Part 2: Advanced Solubilization Techniques
Q3: My assay cannot tolerate surfactants. What is the alternative?
Answer: Use Cyclodextrins.
Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior. They encapsulate the hydrophobic 7-AMC molecule, rendering it water-soluble without using detergents.
Recommendation: Hydroxypropyl-
-
Why: It is highly soluble in water and has a cavity size (approx. 6–6.5 Å) that fits the chromone core perfectly [1].
-
Protocol: Prepare the assay buffer containing 5–10% (w/v) HP-
-CD . Dilute your DMSO stock into this modified buffer.
Q4: Does pH affect the solubility of 7-AMC?
Answer: Yes, but be cautious.
-
Chemistry: The amino group at position 7 is weakly basic (aniline-like).
-
Acidic pH (< 3): The amine protonates (
), significantly increasing water solubility. -
Neutral pH (7.4): The molecule is neutral and least soluble.
-
-
The Trap: While lowering pH improves solubility, it often quenches fluorescence or shifts the emission spectrum [2].
-
Guideline: Stick to neutral pH (7.0–8.0) for biological relevance and rely on DMSO/Cyclodextrins for solubility rather than pH manipulation.
Part 3: Troubleshooting & Diagnostics
Q5: How do I verify if 7-AMC is actually in solution and not a micro-suspension?
Answer: Use the "Linearity Check" or Absorbance Ratio.
| Symptom | Diagnosis | Solution |
| Erratic Fluorescence | Micro-precipitates are scattering light, causing spikes in signal. | Centrifuge the working solution at 10,000 x g for 5 mins. If a pellet forms, solubility failed. Add 0.05% Tween-20. |
| Low Signal Intensity | Compound aggregated or adsorbed to plastic walls. | Switch to "Low-Binding" polypropylene tubes. |
| Cloudy Solution | Gross precipitation ("Crashing out"). | Reduce stock concentration or increase DMSO % (if assay allows). |
Experimental Data: Solubility Limits
| Solvent System | Estimated Solubility Limit (25°C) | Suitability |
| Water / PBS | < 0.1 mg/mL | Poor (Precipitation likely) |
| Ethanol | ~ 1–5 mg/mL | Moderate (Evaporation risk) |
| DMSO | > 20 mg/mL | Excellent (Standard Stock) |
| PBS + 5% HP- | ~ 0.5–1.0 mg/mL | Good (Biocompatible) |
Part 4: Visualization (Decision Tree)
The following diagram illustrates the logical flow for selecting the optimal solubilization strategy based on your specific assay constraints.
Figure 1: Decision matrix for solubilizing this compound based on assay tolerance.
References
-
Solubility Enhancement via Cyclodextrins
-
pH Dependent Fluorescence
-
General DMSO Solubility Guidelines
- Title: DMSO Solubility Assessment for Fragment-Based Screening.
- Source: Molecules (PMC - NIH).
-
URL:[Link]
-
Product Identity & Properties
- Title: this compound Product Inform
-
Source: Sigma-Aldrich.[3]
Sources
Avoiding interference in 7-Amino-2-methylchromone-based assays
Topic: Avoiding Interference in 7-Amino-2-methylchromone (AMC) Assays
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 28, 2026
Technical Brief: The Physics of Interference
Welcome to the technical support center for AMC-based fluorogenic assays. While 7-Amino-4-methylcoumarin (Coumarin 120) is the industry standard "AMC" for protease assays (e.g., Caspases, Cathepsins, Proteasome), this compound is a structural isomer with similar photophysical properties. Both fluorophores operate in the blue region of the spectrum (Excitation ~350-380 nm; Emission ~440-460 nm).
The Core Challenge: The blue spectral window is the "danger zone" for drug discovery. A significant percentage of small molecule libraries (up to 5-10%) contain compounds that either autofluoresce in this region or absorb UV light, leading to false positives (apparent activation) or false negatives (apparent inhibition via quenching).
This guide provides a self-validating troubleshooting framework to distinguish true biological activity from optical artifacts.
Troubleshooting Guide (Q&A)
Issue 1: High Background Signal (False Positives)
User Question: "I see a strong signal in wells containing my test compound, even before the enzyme is added. Is my compound degrading the substrate?"
Scientist Response: It is highly unlikely your compound is chemically degrading the substrate. You are likely observing Compound Autofluorescence . Many heterocycles (indoles, quinolines) fluoresce in the 460 nm range.
Diagnostic Step: Perform a Kinetic Read rather than an Endpoint Read.
-
True Enzymatic Signal: Increases over time (slope > 0).
-
Autofluorescence: Static high signal that remains constant or decays slightly (photobleaching) over time.
Corrective Action: If the compound is autofluorescent but the signal is static, calculate the slope (RFU/min) instead of raw RFU. If the autofluorescence saturates the detector ("halo effect"), you must switch to a red-shifted fluorophore (e.g., Rhodamine 110) or use a time-resolved fluorescence (TR-FRET) format if available.
Issue 2: "Too Good to Be True" Inhibition (False Negatives)
User Question: "My IC50 curve looks perfect, but the compound structure doesn't look like a protease inhibitor. Could this be an artifact?"
Scientist Response: You are likely encountering the Inner Filter Effect (IFE) . If your compound is yellow or orange, it absorbs light in the blue region. It acts as a "sunglass" lens, absorbing either the excitation light (360 nm) or the emission light (460 nm). The detector sees less light and interprets this as enzyme inhibition.
Diagnostic Step: The "Spike-In" Control (Protocol B below) is the gold standard for confirming IFE.
Issue 3: Signal Drift in Acidic Buffers
User Question: "I am running a Cathepsin assay at pH 5.5, and the fluorescence intensity is much lower than my Trypsin assay at pH 8.0. Is the substrate unstable?"
Scientist Response: This is intrinsic physics, not instability. The fluorescence of AMC is highly pH-dependent. The protonated form (low pH) has a significantly lower quantum yield than the deprotonated form.
-
pKa of AMC: ~7.8.
-
Impact: At pH 5.5, a significant portion of the released AMC is protonated and less fluorescent.
Corrective Action: You cannot change the assay pH if the enzyme requires it. Instead, you must generate a Standard Curve of free AMC in the exact assay buffer (pH 5.5) to convert RFU to product concentration. Do not use a standard curve generated in water or neutral buffer.
Validated Protocols
Protocol A: The "Spike-In" Control (Detecting Quenchers)
Use this to validate any "hit" with >50% inhibition.
Principle: Add free AMC fluorophore to the compound well. If the signal is lower than the "Buffer + AMC" control, the compound is quenching the light.
| Step | Action | Volume | Notes |
| 1 | Prepare Assay Buffer containing test compound at | 50 | No Enzyme, No Substrate. |
| 2 | Prepare Control Buffer (DMSO only). | 50 | Represents 100% signal. |
| 3 | Add Free AMC Standard (approx. 1 | 5 | Mimics 100% conversion signal. |
| 4 | Measure Fluorescence (Ex 360 / Em 460). | - | Endpoint read. |
Data Analysis:
-
Interpretation: If Quenching > 20%, the inhibition data is suspect.
Protocol B: Inner Filter Effect (IFE) Correction
Use this formula to mathematically correct data if absorbance is known.
If you have the Absorbance (OD) of the compound at Excitation (
- : Corrected Fluorescence
- : Observed Fluorescence
- : Absorbance at 360 nm
- : Absorbance at 460 nm
Visualizing the Troubleshooting Workflow
The following decision tree illustrates the logic for triaging hits in AMC assays.
Caption: Logical workflow for distinguishing true biological activity from optical interference in AMC-based assays.
References
-
Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance.[1][2][3] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[4] Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]
-
Coussens, N. P., et al. (2012). Protease Assays.[4][5][6][7] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
Sources
- 1. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 2. static.horiba.com [static.horiba.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Chromone Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification & Isolation of 4H-Chromen-4-one Scaffolds
Introduction: The Chromone Paradox
Synthetic chromones (1,4-benzopyrones) present a unique dichotomy in medicinal chemistry. While they are privileged scaffolds for drug discovery (targeting kinases, sirtuins, and neuroinflammation), their physicochemical properties often create a bottleneck during isolation.
Why is this difficult?
-
"Brick Dust" Solubility: Many planar chromones exhibit strong
stacking, rendering them insoluble in common organic solvents but too lipophilic for aqueous workups. -
The Isomer Trap: Acid-catalyzed cyclization can trigger the Wessely-Moser rearrangement , silently altering your substitution pattern (e.g., converting a 5,8-substituted isomer to a 5,7-substituted one) during purification.
-
Phenolic Tailing: Free hydroxyl groups (common in bio-inspired chromones) interact aggressively with silica silanols, leading to smears rather than peaks.
This guide moves beyond standard protocols to address these specific failure modes.
Module 1: The Solubility Protocol (Recrystallization)
Symptom: Crude product is a stubborn solid that refuses to dissolve for chromatography or oils out during recrystallization.
The "Brick Dust" Strategy
For highly crystalline, insoluble chromones (common with halogenated or nitro-substituted derivatives), standard ethanol recrystallization often fails.
Recommended Solvent Systems:
-
Primary Choice: DMF/Ethanol (1:4 ratio). Dissolve in minimal hot DMF, then dilute with hot Ethanol. Cool slowly.
-
The "Last Resort": DMSO/Water. (Only use if product precipitates as a powder; if it oils, avoid this).
Troubleshooting "Oiling Out"
If your chromone crashes out as a sticky oil, it indicates the anti-solvent was added too fast or the temperature dropped too abruptly.
Protocol: The "Seeding" Loop
-
Dissolve crude oil in the minimum amount of Acetone or Ethyl Acetate (better than DCM for crystallization).
-
Add Hexane dropwise until the solution turns slightly turbid.
-
STOP. Add a single seed crystal (or scratch the glass).
-
Wrap the flask in foil (insulation) and let it cool to room temperature over 4 hours. Do not put it in the fridge yet.
Decision Logic: Solvent Selection
Figure 1: Decision matrix for selecting recrystallization solvents based on the physical state of the crude synthetic chromone.
Module 2: Chromatographic Tailing & Scavenging
Symptom: Broad, tailing peaks on Silica Gel (TLC or Flash) prevent separation of the chromone from the chalcone intermediate.
Root Cause: Silanol Interaction
Chromones with phenolic hydroxyls (especially at C-5 or C-7) act as weak acids (
The Fix: Mobile Phase Modifiers
Do not use neutral solvents for phenolic chromones. You must suppress ionization.
| Modifier | Concentration | Application | Warning |
| Formic Acid | 0.1% - 1.0% | General Phenolic Chromones | Volatile, easy to remove. |
| Acetic Acid | 1% - 2% | Stronger Tailing | Harder to remove; requires toluene azeotrope. |
| Triethylamine | 0.5% | Amino-chromones | Do not mix with acid. Pre-wash column with TEA. |
Golden Solvent System for Flavones/Chromones:
Toluene : Ethyl Acetate : Formic Acid (7 : 5 : 1) Why? Toluene breaks
stacking better than Hexane; Formic acid sharpens the peak.
Removing The Chalcone Intermediate
In the Baker-Venkataraman route, uncyclized chalcone is the main impurity.
-
Differentiation: Chalcones are usually less polar and move faster than the corresponding chromone on silica.
-
Visual Cue: Chalcones often fluoresce intense yellow/orange under UV (365 nm), while chromones often fluoresce blue/white or absorb (dark spot) at 254 nm.
Module 3: The Wessely-Moser Rearrangement Risk
Symptom: You synthesized a 5,8-dimethoxychromone, but NMR suggests a 5,6-dimethoxy substitution pattern.
The Mechanism of Failure
If you use strong acid (HI, HBr, or Lewis acids) to demethylate or cyclize a chromone with a 5-hydroxyl group, the pyrone ring can open and re-close on the alternative phenol. This is the Wessely-Moser Rearrangement .
Risk Factor: High temperatures (>100°C) + Acidic conditions.
Prevention Protocol:
-
Avoid HI: Use
in DCM at to for demethylation. This kinetic control prevents ring opening. -
Structural Validation: Always compare the coupling constants of aromatic protons.
-
5,7-substituted: Meta-coupling (
Hz). -
5,8-substituted: Ortho-coupling (
Hz) on the B-ring (if applicable) or distinct NOE signals.
-
Figure 2: The Wessely-Moser rearrangement pathway. Acidic conditions can cause the pyrone ring to open and rotate, leading to unwanted isomerization.
Frequently Asked Questions (FAQ)
Q1: My chromone degrades during the basic workup. What happened?
A: The
-
Fix: Use mild bases like
or perform the wash with cold ( ) dilute NaOH and separate phases immediately.
Q2: I see a "ghost peak" in HPLC that doubles the mass of my product. A: Chromones are notorious for forming stable dimers in solution due to planar stacking, especially in ESI-MS conditions.
-
Fix: Add 0.1% Formic Acid to your LCMS mobile phase or switch to Methanol instead of Acetonitrile to disrupt the stacking.
Q3: How do I remove residual iodine after an oxidative cyclization?
A: If you used
References
-
Silva, C. F., et al. (2018).[1] Challenges with chromone as a privileged scaffold in drug discovery. Expert Opinion on Drug Discovery. Link
-
Goel, S., et al. (2009). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. Journal of Organic Chemistry. Link
-
Wessely, F., & Moser, G. H. (1930).[2] Synthese und Konstitution des Skutellareins. Monatshefte für Chemie. (Foundational reference for Wessely-Moser Rearrangement).
-
Phenomenex Technical Guide. (2024). Resolving Peak Tailing of Phenolic Compounds in HPLC. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Stability issues of 7-Amino-2-methylchromone in different buffers
The following technical guide addresses the stability profile of 7-Amino-2-methylchromone (CAS 30779-70-5).
Important Technical Note: While This compound is a distinct chemical entity used in specific signaling and synthesis applications, it is an isomer of the industry-standard protease reporter 7-Amino-4-methylcoumarin (AMC) (CAS 26093-31-2). If you are performing protease activity assays (e.g., Cathepsin, Caspase), you likely require the 4-methyl isomer. This guide focuses on the 2-methyl isomer as requested, but the physicochemical principles (solubility, pH sensitivity, and quenching) are homologous between these isomers.[1]
Section 1: The "Stability" Diagnosis
In fluorescence applications, "instability" is often a misdiagnosis of three distinct phenomena. Before modifying your protocol, determine which failure mode is occurring:
-
Physical Instability: Precipitation or aggregation (Signal disappears or becomes noisy).[1]
-
Spectral Instability: pH-dependent protonation (Signal intensity shifts without chemical loss).[1]
-
Chemical Instability: Hydrolysis or oxidation (Irreversible degradation of the molecule).[1]
Section 2: Solubility & Stock Management (Physical Stability)
Issue: "My stock solution is cloudy upon thawing" or "I see a precipitant when adding to the assay buffer."
Root Cause: this compound is a planar, hydrophobic heterocycle. It is sparingly soluble in aqueous buffers (PBS, Tris) and requires an organic co-solvent.[1] Direct addition to water causes "crash-out" precipitation, often invisible to the naked eye but devastating to fluorescence linearity.[1]
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Recommended Max Conc. | Storage Stability (-20°C) |
| DMSO | Excellent | 10–20 mM | > 6 Months (Desiccated) |
| Ethanol | Good | 5–10 mM | < 1 Month (Evaporation risk) |
| PBS/Tris | Poor | < 50 µM | Unstable (Precipitation likely) |
| DMF | Good | 10 mM | Avoid (Plastic incompatibility) |
Protocol: The "Two-Step" Solubilization Method
Do not dilute directly from solid to aqueous buffer.
-
Primary Stock: Dissolve powder in anhydrous DMSO to 10 mM . Vortex until completely clear.[1]
-
Intermediate Dilution: Dilute the Primary Stock 1:10 into 100% Ethanol or further DMSO.
-
Working Solution: Spike this intermediate into your aqueous buffer while vortexing.
-
Target: Final organic solvent concentration (DMSO/EtOH) should be < 1-2% to avoid enzyme inhibition, but high enough to keep the chromone in solution.[1]
-
Section 3: pH Sensitivity (Spectral Stability)
Issue: "The fluorescence intensity varies significantly between different buffers" or "My signal dropped when I acidified the solution."
Root Cause: This is not chemical degradation.[1] It is a reversible acid-base equilibrium .[1] The fluorescence of 7-amino-chromones relies on Intramolecular Charge Transfer (ICT) from the electron-rich amino group to the electron-deficient carbonyl.
-
Neutral pH (7.0 - 8.0): The amine is unprotonated (
).[1] ICT occurs.[1][2][3][4] High Fluorescence. -
Acidic pH (< 4.0): The amine accepts a proton (
).[1] The lone pair is locked; ICT is blocked.[1] Fluorescence Quenched.
Visualizing the pH Equilibrium
Figure 1: The reversible transition between the non-fluorescent protonated state and the fluorescent neutral state.[1] Note: Exact pKa depends on ionic strength and temperature.
Troubleshooting Steps:
-
Check Buffer pH: Ensure your assay buffer is buffered strongly (e.g., 50 mM HEPES or Tris) at pH > 7.0.[1]
-
Avoid Acidification: Do not use acidic stop solutions (like HCl or TFA) if you intend to read fluorescence afterwards.[1] Use a high-pH stop solution (e.g., 100 mM Glycine-NaOH, pH 10) to maximize signal.[1]
Section 4: Chemical Degradation & Interferences
Issue: "Signal drift over time" or "Non-linear standard curves."
Root Cause 1: The Inner Filter Effect (IFE) At high concentrations (> 50 µM), the molecule absorbs its own excitation light or the emitted light of neighbors.[1] This causes the standard curve to plateau (flatten) artificially.[1]
-
Correction: Keep final concentrations < 10 µM. If higher concentrations are needed, use a correction factor based on absorbance (OD).[1]
Root Cause 2: Photobleaching Amino-chromones are susceptible to oxidation upon prolonged exposure to intense excitation light.
-
Correction: Protect stock solutions with amber vials or foil. Minimize laser dwell time during microscopy.[1]
Root Cause 3: Ring Opening (Hydrolysis) While chemically robust, the pyrone ring of chromones can open in strong alkaline conditions (pH > 11) or under nucleophilic attack, forming non-fluorescent salicylate derivatives.[1]
Troubleshooting Workflow
Figure 2: Step-by-step diagnostic logic for resolving stability issues.
Section 5: Frequently Asked Questions (FAQ)
Q: Can I autoclave buffers containing this compound? A: No. The high heat and pressure can induce hydrolysis of the chromone ring. Filter sterilize (0.22 µm) aqueous solutions instead. Autoclaving the buffer beforehand is fine; add the chromone from a sterile DMSO stock afterwards.[1]
Q: What are the exact Excitation/Emission wavelengths? A: While solvent-dependent, typical values are:
-
Excitation: 350 – 370 nm (UV/Blue)[1]
-
Emission: 440 – 460 nm (Blue/Cyan)[1]
-
Note: Always run a spectral scan in your specific buffer, as pH and solvent polarity can shift peaks by 10-20 nm [1].[1]
Q: Why is my standard curve linear at low concentrations but flat at high concentrations? A: This is the Inner Filter Effect .[1] You have exceeded the linear dynamic range. Dilute your samples or reduce the gain on your plate reader. Do not exceed an Optical Density (OD) of 0.1 at the excitation wavelength [2].[1]
References
-
Wolfbeis, O. S., et al. "pH-Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone." Zeitschrift für Naturforschung A, vol. 39, no. 3, 1984.[1]
-
Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd ed., Springer, 2006.[1] (Standard text regarding Inner Filter Effects and Solvent Relaxation).
-
Sigma-Aldrich. "Product Specification: this compound."[5] [1]
-
PubChem. "Compound Summary: this compound (CAS 30779-70-5)."[5] National Library of Medicine.[1] [1]
Sources
Technical Support Center: 7-Amino-2-methylchromone Functionalization
The following Technical Support Center guide is designed for the specific functionalization of 7-Amino-2-methylchromone (CAS: 30779-70-5).
Note: This scaffold is isomeric to but distinct from the more common 7-amino-4-methylcoumarin (AMC).[1] Protocols below are optimized specifically for the chromone (4-one) system, where the electronic distribution differs from the coumarin (2-one) system.
Status: Operational | Tier: Level 3 (Advanced Synthesis)[1]
System Overview & Reactivity Map
Subject: this compound (7-AMC-2) Core Challenge: The chromone ring system is electron-withdrawing, significantly deactivating the C7-amine compared to standard anilines.[1] Furthermore, the C2-methyl group possesses latent acidity, allowing for condensation reactions, while the C3 position remains susceptible to electrophilic attack.
Reactivity Logic Diagram
The following diagram outlines the three primary "Active Zones" for functionalization and the decision logic for selecting the correct pathway.
Figure 1: Strategic Reactivity Map for this compound.[1] Select the zone based on the desired pharmacophore or linker type.
Troubleshooting Tickets (Q&A Protocols)
Ticket #001: Low Yield in Peptide/Amide Coupling
User Issue: "I am trying to couple an Fmoc-amino acid to the 7-amino group using EDC/NHS or HATU, but conversion is stuck at <10%. The starting material remains unreacted."
Root Cause Analysis: The 7-amino group is an electron-poor aniline .[1] The lone pair on the nitrogen is delocalized into the pyrone ring (conjugated with the C4 carbonyl). Standard coupling reagents (EDC, HATU) generate active esters that are often not electrophilic enough to capture this deactivated amine.[1]
Refined Protocol (The "Mixed Anhydride" or "Acid Chloride" Method): To force this reaction, you must increase the electrophilicity of the carbonyl species.
-
Activation: Do not use NHS esters. Convert your carboxylic acid (e.g., protected amino acid) to a mixed anhydride or acid chloride.[1]
-
Reagent: Isobutyl chloroformate (IBCF) or Thionyl Chloride (
).[1]
-
-
Base Selection: Use Pyridine or N-Methylmorpholine (NMM).[1] These act as both solvent and acid scavenger, preventing protonation of the unreactive amine.
-
Step-by-Step Workflow:
| Step | Action | Critical Parameter |
| 1 | Dissolve Protected AA (1.2 eq) in dry THF/DCM. | Temp: -15°C (Ice/Salt bath) |
| 2 | Add NMM (1.5 eq) followed by IBCF (1.1 eq). | Stir for 15 mins to form mixed anhydride. |
| 3 | Add This compound (1.0 eq) dissolved in minimal dry DMF. | Dropwise addition to avoid exotherm. |
| 4 | Allow to warm to Room Temp (RT) overnight. | Monitor via TLC (Start material is fluorescent blue).[1] |
Validation:
-
Success Marker: Disappearance of the bright blue fluorescent spot (amine) and appearance of a blue-green shifted spot (amide) on TLC.
-
Reference: This approach mirrors the synthesis of deactivated aminocoumarins for protease substrates [1].[1]
Ticket #002: Regioselectivity Failure (N- vs. C-Alkylation)
User Issue: "I attempted to alkylate the amine with an alkyl halide, but I see multiple spots. Is the C3 position reacting?"
Root Cause Analysis: While the C7-amine is the primary nucleophile, the C3 position is electron-rich (similar to the ortho-position of a phenol). Under strong basic conditions (NaH), you risk deprotonating the C3-H or causing ring opening. Under neutral conditions, N-monoalkylation competes with N,N-dialkylation.[1]
Refined Protocol (Reductive Amination): Avoid direct alkylation with halides. Use Reductive Amination for mono-N-functionalization to ensure regioselectivity.[1]
-
Condensation: React this compound with the desired aldehyde (1.1 eq) in Methanol.
-
Reduction: Add Sodium Cyanoborohydride (
) (1.5 eq).-
Why?
is selective for the imine and will not reduce the C4-ketone of the chromone ring. -
Warning: Do not use
or as they will reduce the chromone double bond or ketone.[1]
-
Ticket #003: Synthesis of Styrylchromones (Anticancer Scaffolds)
User Issue: "I want to extend the conjugation at the methyl group (C2) to make a styryl derivative, but the methyl group seems inert compared to 4-methylcoumarins."
Root Cause Analysis: The C2-methyl of a chromone is acidic, but less so than the C4-methyl of a coumarin. Knoevenagel condensation requires stronger thermodynamic control or specific catalysis to overcome the activation energy barrier.[1]
Refined Protocol (Modified Knoevenagel): You must use a base that allows for thermodynamic equilibration or a Lewis Acid to activate the aldehyde.
Option A: Base-Catalyzed (High Yield)
-
Reagents: Sodium Ethoxide (NaOEt) in Ethanol.[1]
-
Conditions: Reflux for 4–12 hours.[1]
-
Mechanism: The ethoxide deprotonates the C2-methyl; the resulting carbanion attacks the aldehyde.
-
Workup: Pour into ice water and acidify with dilute HCl. The styryl product usually precipitates as a yellow/orange solid.[1]
Option B: Lewis Acid (Microwave Assisted)
-
Reagents: Aldehyde + Chromone +
(Catalytic).[1] -
Conditions: Microwave irradiation at 140°C for 15 mins (Solvent-free or in Acetic Anhydride).
-
Advantage: Higher yields for electron-rich aldehydes [2].[1]
Ticket #004: Vilsmeier-Haack Formylation at C3
User Issue: "I am trying to introduce an aldehyde at C3. The reaction turns dark, and I get a tar."
Root Cause Analysis:
The Vilsmeier-Haack reaction involves
Refined Protocol (Protection First): You must protect the 7-amine before attempting C3 formylation.[1]
-
Protection: Acetylate the amine (Acetic anhydride/Pyridine) to form 7-acetamido-2-methylchromone .[1]
-
Vilsmeier Reaction:
-
Hydrolysis: Pour onto crushed ice/NaOAc.
-
Result: The formyl group (-CHO) installs at C3. The acetamide group usually survives these conditions, or can be hydrolyzed back to the amine with dilute acid later if needed [3].
Experimental Data Summary
Solubility & Handling Table
| Solvent | Solubility (mg/mL) | Application Note |
| DMSO | > 20 mg/mL | Preferred for biological assays and stock solutions.[1] |
| DMF | > 20 mg/mL | Preferred for chemical synthesis (Acylation/Alkylation).[1] |
| Ethanol | ~ 2-5 mg/mL | Good for recrystallization; poor for concentrated reactions.[1] |
| Water | < 0.1 mg/mL | Insoluble.[1] Requires organic co-solvent (DMSO) for assays.[1] |
| DCM | Moderate | Soluble, but chromone may precipitate upon adding non-polar reagents.[1] |
Comparison: Chromone vs. Coumarin
| Feature | This compound | 7-Amino-4-methylcoumarin (AMC) |
| Carbonyl Position | C4 (Para to ether oxygen) | C2 (Ortho to ether oxygen) |
| Methyl Reactivity | C2-Me: Requires strong base/heat.[1] | C4-Me: Highly reactive (vinylogous). |
| Fluorescence | Blue (Ex ~340nm / Em ~440nm) | Blue (Ex ~350nm / Em ~450nm) |
| Primary Use | Scaffold for anticancer agents.[1] | Protease substrate (leaving group).[1] |
References
-
Sigma-Aldrich. Product Specification: 7-Amino-4-methylcoumarin (Isomer Reference).[1][2] Available at: (Note: Protocols for the 4-methyl isomer regarding solubility often apply to the 2-methyl isomer).
-
Kawase, Y., et al. Synthesis of 2-styrylchromones.[1] (General reference for condensation of 2-methylchromones). Confirmed by search context regarding "Synthesis and Evaluation of 6-Amino-2-styrylchromones" .
-
Vilsmeier-Haack Reaction Overview. Organic Chemistry Portal.[1][3] Available at: .[1]
-
PubChem. this compound Compound Summary. Available at: .[1][4]
Disclaimer: All protocols involve hazardous chemicals (POCl3, alkylating agents).[1] Perform all reactions in a fume hood with appropriate PPE.
Sources
Overcoming low signal-to-noise in 7-Amino-2-methylchromone fluorescence microscopy
Executive Summary & Molecule Disambiguation
Critical Disambiguation: Before proceeding, verify the exact chemical identity of your fluorophore. There is a frequent nomenclature overlap in this class of heterocycles:
-
7-Amino-4-methylcoumarin (AMC / Coumarin 120): The industry-standard blue fluorophore used in protease assays (e.g., Caspase-3). Excitation
350 nm, Emission 450 nm. -
7-Amino-2-methylchromone: A structural isomer of AMC. While spectrally similar (UV excitation/Blue emission), chromone derivatives often exhibit distinct pH-dependent fluorescence profiles, frequently requiring protonation to fluoresce intensely, unlike the constitutive fluorescence of free AMC.
This guide addresses the Low Signal-to-Noise Ratio (SNR) challenges inherent to both scaffolds, with specific annotations where the isomer distinction is critical. The primary challenges in this spectral window are UV-induced autofluorescence , photobleaching , and filter mismatch .
Technical Support Center: Troubleshooting Guides
Category 1: Optical Configuration & Hardware
Q1: I am seeing a "hazy" blue background across my entire image. Is this detector noise? A: It is likely optical crosstalk or autofluorescence , not detector noise.
-
Mechanism: this compound requires UV excitation (~340–360 nm). Most biological tissues (collagen, elastin, NADH) autofluoresce strongly in the blue channel when excited with UV.
-
Solution:
-
Narrow the Bandpass: Switch from a wide-pass DAPI filter to a narrow bandpass filter optimized for the emission peak (e.g., 440/20 nm ).
-
Confocal Pinhole: If using widefield, switch to confocal or structured illumination (SIM) to reject out-of-focus autofluorescence.
-
Time-Gating: If your system supports it, use time-gated acquisition. Chromone lifetimes often differ from background autofluorescence.
-
Q2: My signal is extremely weak, even with high gain. Should I increase the exposure time? A: Only cautiously. Blue fluorophores are prone to rapid photobleaching .
-
Diagnosis: Check the Quantum Yield (QY) in your specific solvent. 7-amino-chromone derivatives often have low QY in aqueous buffers due to hydrogen bonding quenching.
-
Protocol:
-
Solvent Swap: If compatible, add an organic co-solvent (e.g., 10-20% DMSO or Ethanol) to reduce water quenching.
-
Binning: Use 2x2 pixel binning on your camera. This increases SNR by a factor of 4 while reducing required exposure time, sparing the sample from UV damage.
-
Category 2: Sample Preparation & Assay Conditions
Q3: I see no fluorescence in my sample, but the positive control works. Is the dye degraded? A: Check your pH . This is the critical differentiator for the 2-methylchromone isomer.
-
Mechanism: Unlike AMC (which fluoresces at neutral pH), many 2-methylchromone derivatives require protonation (acidic conditions) or specific tautomeric forms to reach maximum brightness.
-
Experiment: Perform a pH titration curve (pH 4.0 to 9.0).
-
If signal appears at low pH: You are observing the protonated chromonium species.
-
If signal appears only after enzymatic cleavage: Ensure the cleavage product is not precipitating (common with hydrophobic chromones).
-
Q4: The signal appears "punctate" or aggregated rather than diffuse. A: This indicates dye aggregation , a common cause of fluorescence quenching (ACQ - Aggregation-Caused Quenching).
-
Solution:
-
low the probe concentration. (Paradoxically, less dye can yield more signal by preventing self-quenching).
-
Add a surfactant (e.g., 0.05% Tween-20) to disperse the aggregates.
-
Diagnostic Workflows (Visualized)
Figure 1: Logic Tree for Low SNR Troubleshooting
Caption: A systematic decision matrix for diagnosing the root cause of low signal-to-noise ratios in blue-emitting chromone assays.
Figure 2: Spectral Overlap & Filter Selection
Caption: Optimization of filter sets to minimize crosstalk between this compound (Blue) and common autofluorescence sources.
Quantitative Reference Data
Table 1: Comparative Optical Properties Note: Values are solvent-dependent. "Chromone" data refers to the 2-methyl derivative.[1]
| Parameter | 7-Amino-4-methylcoumarin (AMC) | This compound | Impact on SNR |
| Excitation Max | 351 nm | ~340-360 nm | Requires UV optics (high background risk). |
| Emission Max | 430-440 nm | ~440-460 nm | Overlaps with NADH autofluorescence. |
| Stokes Shift | ~80-90 nm | ~100 nm | Large shift allows good separation of Ex/Em light. |
| pH Sensitivity | Stable fluorescence (pH 4-10) | High (Often requires protonation) | Critical: Wrong pH = No Signal. |
| Quantum Yield | High (0.5 - 0.[2][3]7) | Variable (Low in water) | May require organic co-solvents for brightness. |
References
-
Wolfbeis, O. S., & Knierzinger, A. (1979). The fluorescence of chromones and flavones. Zeitschrift für Naturforschung A. (Discusses the pH dependence of chromone derivatives).[1]
-
PubChem. (n.d.). 7-Amino-4-methylcoumarin Compound Summary. Retrieved from [Link]
Sources
Method refinement for analyzing amino acids with fluorescent probes
Technical Support Center: Amino Acid Analysis (AAA) with Fluorescent Probes
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Mission: To transition users from "standard protocol following" to "methodological refinement," ensuring robust quantification of amino acids in complex biological matrices.[1]
Introduction: The Fluorescence Landscape
Refining amino acid analysis requires understanding that we are forcing non-fluorescent analytes (except Trp, Tyr, Phe) into a fluorescent state via derivatization.[1] The choice of probe dictates your sensitivity, stability, and workflow.[1]
-
OPA (o-Phthalaldehyde): The gold standard for primary amines. Unbeatable sensitivity but yields unstable isoindole derivatives. Must be automated.
-
FMOC-Cl (9-Fluorenylmethyl chloroformate): The necessary partner for secondary amines (Proline/Sarcosine). Highly fluorescent background requires chromatographic separation or extraction.
-
AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate): The robust alternative. Derivatizes both primary and secondary amines into highly stable urea derivatives.
Module 1: Chemistry Refinement (Reaction Kinetics)
Q: My OPA response factors are drifting downward within a single batch. Is the reagent degrading?
A: It is likely not the reagent bulk, but the derivative stability post-reaction. OPA reacts with primary amines in the presence of a thiol (usually 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol) to form a fluorescent isoindole.
-
The Mechanism: The isoindole ring is susceptible to hydrolysis. If you are performing manual derivatization or if your autosampler "wait time" varies, the signal will decay before injection.[1]
-
Refinement Strategy:
-
Switch Thiol: Use 3-MPA instead of 2-mercaptoethanol. 3-MPA derivatives are more stable.
-
Strict Timing: Use an autosampler with "in-needle" derivatization. Program the injection to occur exactly 60 seconds after mixing.
-
Borate Buffer: Ensure the reaction pH is maintained at 10.4. A drop to pH 9.0 significantly slows the reaction yield for Lysine.
-
Q: I see a massive interfering peak at the start of my FMOC chromatogram. How do I remove it?
A: That is the unreacted FMOC-Cl hydrolysis product (FMOC-OH), which is highly fluorescent.
-
Refinement Strategy:
-
The "Switch" Method: If using OPA/FMOC online, inject OPA first (primary amines), then trigger FMOC addition.[1]
-
Chemical Extraction: If performing manual derivatization, perform a liquid-liquid extraction with pentane or heptane immediately after the reaction to remove excess FMOC-OH.[1]
-
Chromatographic Delay: Adjust your gradient to hold low organic % (e.g., 5% ACN) for the first 2 minutes to elute the hydrophilic FMOC-OH away from the amino acids.
-
Visualizing the Derivatization Logic
Figure 1: Decision matrix for probe selection based on amine structure. Note the critical instability warning for OPA derivatives.
Module 2: Chromatographic Separation & Detection
Q: My Arginine and Threonine peaks are co-eluting or splitting. What parameters control this?
A: Separation selectivity in AAA is driven by pH and mobile phase ionic strength.[1]
-
Refinement Strategy:
-
Split Peaks: Often caused by "sample solvent mismatch."[1] If your derivatized sample is in high organic content (from reagent) and injected into a 100% aqueous initial gradient, the analyte precipitates or focuses poorly. Fix: Dilute the derivatized sample with water or mobile phase A prior to injection.
-
Elution Order: Arginine is highly basic.[1] Increasing Mobile Phase A pH (e.g., from 6.5 to 7.2) will increase its retention time significantly relative to neutrals like Threonine.
-
Q: How do I optimize sensitivity (Signal-to-Noise)?
A: Fluorescence requires tuning the detector to the specific derivative's excitation/emission maxima.
| Probe | Excitation (nm) | Emission (nm) | Critical Optimization Note |
| OPA | 340 | 450 | High sensitivity. Susceptible to quenching by metal ions (Fe, Cu).[1] |
| FMOC | 266 | 305 | Lower wavelengths = higher background noise from mobile phase impurities.[1] |
| AQC | 250 | 395 | Broad emission.[1] Requires high-purity solvents to avoid baseline drift. |
| Tryptophan | 280 | 350 | Native fluorescence.[1] Can be detected without derivatization if separated.[1] |
Module 3: Matrix Interference & Quenching
Q: My spike recovery in cell culture media is consistently low (< 70%), but standards are fine. Why?
A: You are likely experiencing Fluorescence Quenching or the Inner Filter Effect .
-
Inner Filter Effect: Highly concentrated samples (e.g., media with phenol red or high protein content) absorb the excitation light before it reaches the fluorophore.
-
Dynamic Quenching: Paramagnetic ions (Cu²⁺, Fe³⁺) often present in fermentation media collide with the excited fluorophore and deactivate it.
Refinement Protocol:
-
Dilution: This is the primary cure. Dilute sample 1:10 or 1:100. Fluorescence is linear; quenching effects often drop off exponentially.[1]
-
Chelation: Add 0.5 mM EDTA to your sample buffer to sequester metal ions that cause quenching.[1]
-
Internal Standards: Use Norvaline (primary) and Sarcosine (secondary) to normalize for matrix effects.
Troubleshooting Decision Tree
Figure 2: Systematic troubleshooting for signal loss. Distinguishes between instrumental/chemical failure and matrix effects.
Standardized Protocol: Automated OPA/FMOC Derivatization
Scope: Simultaneous analysis of primary and secondary amino acids using a programmable autosampler.
Reagents:
-
Buffer A: 40 mM Na2HPO4, pH 7.8.
-
Reagent A (OPA): 10 mg OPA + 10 mg 3-MPA in 1 mL 0.4 M Borate Buffer (pH 10.4).
-
Reagent B (FMOC): 2.5 mg/mL FMOC-Cl in Acetonitrile.[1]
-
Quench: 0.1 M HCl (to stop reaction and stabilize pH before column).
Autosampler Program (The "Refined" Workflow):
-
Draw 2.5 µL Borate Buffer (pH 10.4).
-
Draw 0.5 µL Sample.
-
Mix in loop (2 cycles). Wait 0.0 min.
-
Draw 0.5 µL Reagent A (OPA) .
-
Mix in loop (6 cycles). Wait 0.5 min. (Critical for OPA formation).[1]
-
Draw 0.5 µL Reagent B (FMOC) .
-
Mix in loop (6 cycles). Wait 0.5 min.
-
Draw 32 µL Water (Loading diluent).
-
Inject.
Why this works: The sequential addition ensures OPA reacts with primary amines first (preventing FMOC from competing for them), and the final water dilution prevents solvent shock on the column head.
References
-
Agilent Technologies. (2020).[1] Automated Amino Acid Analysis using an Agilent Poroshell HPH-C18 Column. Retrieved from
-
Waters Corporation. (2023). AccQ[2][3]•Tag Ultra Derivatization Kit Care and Use Manual. Retrieved from
-
Thermo Fisher Scientific. (2021). Amino Acid Analysis of Mammalian Cell Culture Media. Retrieved from
-
Bartolomeo, M. P., & Maisano, F. (2006).[1] Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137.[1] Retrieved from
-
Shimadzu Corporation. (2018). Simultaneous Analysis of Amino Acids by Pre-column Derivatization.[1][4][5] Retrieved from
Sources
Strategies for troubleshooting unexpected lab results
Status: Online | Role: Senior Application Scientist Topic: Troubleshooting Unexpected Lab Results
Introduction: The Philosophy of Troubleshooting
Welcome to the Technical Support Center. As scientists, we often view unexpected results as "failures." However, in application science, we view them as data points indicating a system deviation .
Before diving into specific assays, we must adopt a Root Cause Analysis (RCA) mindset. We do not guess; we isolate variables. The most effective framework for this is the Ishikawa (Fishbone) Diagram , adapted here for the laboratory environment.
Visualizing the Error Landscape
Figure 1: Laboratory Root Cause Analysis (Ishikawa) Diagram. Use this mental model to categorize potential failure points before repeating an experiment.
Module 1: Molecular Biology (qPCR)
Issue: Amplification in No Template Controls (NTC) or Poor Efficiency.
Q: Why am I seeing amplification in my NTC wells?
A: NTC amplification is a critical red flag. It stems from two distinct causes: Contamination or Primer-Dimers . Distinguishing between them is vital to save your reagents.
The Diagnostic Workflow:
-
Check the Melt Curve:
-
Sharp, high-temp peak (same as sample): Contamination (gDNA or Amplicons).
-
Broad, low-temp peak (<80°C): Primer-dimers.
-
Protocol: MIQE-Compliant Primer Validation
Based on Bustin et al. (2009) Guidelines.
-
Standard Curve Setup: Prepare a 5-point serial dilution (1:10) of your template (cDNA or gDNA).
-
Replicates: Run each dilution in triplicate. Include 3 NTC wells.
-
Calculation: Plot Cq vs. Log(Concentration).
-
Slope: Must be between -3.1 and -3.6.
-
Efficiency (E):
. Target is 90–110%. -
R²: > 0.98.
-
-
Action: If Efficiency < 90%, your primers are likely forming secondary structures or dimers (check NTC). If > 110%, you likely have polymerase inhibition in the concentrated samples.
Visual Troubleshooting Logic: qPCR
Figure 2: Decision tree for diagnosing signal in No Template Controls (NTC).
Module 2: Cell-Based Assays
Issue: High variability between wells or "The Edge Effect."
Q: Why do the outer wells of my 96-well plate show lower viability/higher signal?
A: You are experiencing the Edge Effect .[1] This is caused by thermal gradients and evaporation rates being higher in the perimeter wells compared to the center. This alters pH and salt concentrations, stressing the cells.
Strategic Solution: Plate Layout & Thermal Management
According to the NIH Assay Guidance Manual, relying on edge wells for critical data in multi-day assays is risky.
Protocol: The "Moat" Strategy
-
Fill Edge Wells: Do not plate cells in the outer perimeter (Rows A/H, Columns 1/12). Fill them with 200µL of sterile PBS or media.
-
Pre-Incubation: Allow plates to sit at Room Temperature (in the hood) for 30–60 minutes after seeding before moving to the incubator. This promotes even cell settling before thermal expansion occurs.
-
Humidity: Check incubator water pan levels daily.
Data Presentation: Layout Comparison
| Feature | Randomized Layout | Blocked Layout | Edge-Free (Moat) |
| Description | Treatments scattered randomly across the plate. | Treatments grouped by row or column. | Outer perimeter filled with PBS; samples in center 60 wells. |
| Bias Risk | Low (averages out position effects). | High (Row A is different from Row C). | Lowest (removes worst offenders). |
| Throughput | High (96 wells).[2][3] | High (96 wells).[1][2][3][4] | Reduced (60 wells).[2] |
| Best For | Screening libraries. | Dose-response curves.[3] | Sensitive cell lines & >24h assays. |
Module 3: Immunoassays (Western Blot)
Issue: High Background or "Ghost Bands."
Q: My Western Blot has a dark background that obscures the bands. Is it the antibody?
A: While antibodies can be the cause, blocking kinetics and washing are the most common culprits. If the background is uniform, your blocking is insufficient. If it is splotchy, your membrane dried out or you have particulate contamination.
Protocol: Background Reduction System
-
Blocker Selection:
-
Phospho-proteins: Use 3-5% BSA (Milk contains casein, a phospho-protein that causes high background).
-
Standard proteins: Use 5% Non-fat Dry Milk.
-
-
Tween-20 is Critical: Ensure 0.1% Tween-20 is in your Wash Buffer (TBST) and your Antibody Diluent. Tween acts as a surfactant to reduce non-specific hydrophobic binding.
-
Secondary Antibody Titration: Most protocols suggest 1:2000. This is often too high for modern ECL substrates. Try 1:10,000 or 1:20,000.
Visual Workflow: Western Blot Optimization
Figure 3: Logic flow for identifying the source of Western Blot background noise.
References
-
Bustin, S. A., et al. (2009).[5][6] The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry.
-
National Institutes of Health (NIH). (2012). Assay Guidance Manual: HTS Assay Validation.
-
Bio-Rad Laboratories. Western Blot Doctor™ — Blot Background Problems.
-
American Society for Quality (ASQ). Fishbone (Ishikawa) Diagram.
Sources
- 1. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eppendorf.com [eppendorf.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. RDML - MIQE [rdml.org]
- 6. MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments [miqe.gene-quantification.info]
Validation & Comparative
Publish Comparison Guide: 7-Amino-2-methylchromone vs. Fluorescent Alternatives
The following guide provides an in-depth technical comparison of 7-Amino-2-methylchromone against industry-standard fluorescent dyes, specifically focusing on its structural isomer 7-Amino-4-methylcoumarin (AMC) and other coumarin/rhodamine derivatives.
Executive Summary
This compound (7A2MC) is a benzopyrone derivative often confused with its widely used structural isomer, 7-Amino-4-methylcoumarin (AMC) .[1] While AMC is the "gold standard" fluorogenic leaving group for protease assays, 7A2MC is primarily utilized as a bioactive scaffold in drug discovery (specifically for AChE inhibition and anticancer agents) and as a synthetic intermediate for styrylchromone dyes.
This guide clarifies the distinct physicochemical profiles of these isomers. Researchers seeking a high-quantum-yield fluorophore for enzymatic assays should generally select 7-Amino-4-methylcoumarin (AMC) or 7-Amino-4-trifluoromethylcoumarin (AFC) . 7A2MC is best reserved for specific solvatochromic studies, metal chelation (Cu²⁺ sensing), or pharmacological applications.[1]
Technical Profile & Structural Distinction
The core difference lies in the position of the carbonyl group on the benzopyran ring, which drastically alters the electronic conjugation and fluorescence quantum yield.
| Feature | This compound (7A2MC) | 7-Amino-4-methylcoumarin (AMC) |
| Common Abbreviation | 7A2MC (sometimes confusingly "AMC" in bio-papers) | AMC, Coumarin 120 |
| CAS Number | 30779-70-5 | 26093-31-2 |
| Chemical Core | Chromone (4H-1-benzopyran-4-one) | Coumarin (2H-1-benzopyran-2-one) |
| Fluorescence Intensity | Low (Weak native fluorescence) | High (Strong native fluorescence) |
| Primary Application | Bioactive scaffold, AChE inhibitor, Precursor | Protease substrate leaving group, Laser dye |
| Excitation Max ( | ~320–340 nm (Solvent dependent) | 351 nm |
| Emission Max ( | Weak Blue (Solid state/Complex dependent) | 430–440 nm (Blue) |
Structural Visualization
The following diagram illustrates the isomerization and functional pathways of these two compounds.
Figure 1: Structural divergence and functional pathways of Chromone (7A2MC) vs. Coumarin (AMC).
Comparative Performance Analysis
Spectral Properties Comparison
For fluorescence-based assays, the choice of dye dictates the instrument settings and sensitivity.
| Dye Variant | Stokes Shift | Quantum Yield ( | Key Advantage | ||
| This compound | 330 | 410–450 | ~80–100 nm | Low (<0.[1]1) | Bioactivity: Binds AChE; forms fluorescent metal complexes.[1] |
| AMC (Coumarin 120) | 351 | 430 | 79 nm | High (0.5–0.[1]7) | Standard: Reference dye for blue channel; pH stable > 7.[1] |
| AFC (Trifluoromethyl) | 400 | 505 | 105 nm | High | Red-Shifted: Less interference from autofluorescence; larger Stokes shift.[1] |
| Rhodamine 110 | 498 | 520 | 22 nm | Very High (>0.[1]9) | Brightness: Superior for intracellular staining; green channel.[1] |
*Note: 7A2MC fluorescence is highly sensitive to solvent polarity and metal ion coordination.[1] In solid state or Zn(II) complexes, it exhibits bright blue emission, but free ligand fluorescence in water is negligible compared to AMC.
Sensitivity and Solubility
-
AMC: Highly soluble in DMSO; moderately soluble in aqueous buffers (pH > 7).[1] Fluorescence is pH-independent above pH 7.0 but quenched at acidic pH.[1]
-
7A2MC: Lower aqueous solubility.[1] Often requires higher DMSO concentrations (>5%).[1] Its fluorescence is often "turned on" only upon binding to a target or metal ion (e.g., Cu²⁺ quenching or Zn²⁺ enhancement), making it a conditional probe rather than a passive label.
Experimental Protocols
Protocol A: Standard Protease Assay (Using AMC - The Alternative)
Since 7A2MC is rarely used as a direct protease substrate, this protocol describes the standard use of its competitor, AMC, for benchmarking.
Materials:
-
Substrate: Ac-DEVD-AMC (Caspase-3 substrate).[1]
-
Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT.
-
Instrument: Fluorescence Microplate Reader.[1]
Workflow:
-
Preparation: Dissolve peptide-AMC substrate in DMSO to 10 mM stock.
-
Reaction Mix: Dilute substrate to 50 µM in Assay Buffer.
-
Initiation: Add 10 µL of enzyme sample (e.g., cell lysate) to 90 µL of substrate mix in a black 96-well plate.
-
Detection: Monitor kinetics at Ex 350 nm / Em 440 nm for 60 minutes.
-
Validation: Use free 7-Amino-4-methylcoumarin (standard curve 0–10 µM) to convert RFU to moles of product.
Protocol B: 7A2MC as a Metal Sensor (Copper/Zinc)
7A2MC can be used to synthesize Schiff base ligands for metal sensing.
Materials:
Workflow:
-
Baseline: Measure emission spectrum of 10 µM 7A2MC in Acetonitrile (Ex 330 nm). Signal will be low.
-
Titration: Add aliquots of Zn²⁺ (0–50 µM).
-
Observation: Look for fluorescence enhancement (Turn-On) or shift in emission max.
-
Note: Cu²⁺ typically causes quenching (Turn-Off) due to paramagnetic effects.[1]
-
-
Data Analysis: Plot
vs. [Metal Ion] to determine the binding constant ( ).
References
-
PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] [Link]
-
Baruah, P., et al. (2019). "Deciphering the interactions of substituted chromones possessing acetylcholinesterase inhibition activity in human serum albumin matrix." Journal of Molecular Liquids. [Link]
-
Mucha, P., et al. (2018). "Copper(II) complexes of this compound and 7-aminoflavone: Magneto-structural, spectroscopic and DFT characterization."[5][7] Polyhedron. [Link][9]
-
Mariappan, G., & Sundaraganesan, N. (2014). "Vibrational assignments for the this compound molecule using a combination of experimental vibrational spectroscopic measurements and ab initio computational methods."[1] Journal of Molecular Structure. [Link][6][8][10][11]
Sources
- 1. 2-Methylchromone | C10H8O2 | CID 252690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbo.chem.wisc.edu [nbo.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Validation of 7-Amino-2-methylchromone as a Selective Fe(II) Probe
The following guide provides a rigorous technical validation framework for 7-Amino-2-methylchromone (7A2MC) as a candidate fluorescent probe for Iron(II) (Fe
Content Type: Technical Comparison & Validation Guide Audience: Chemical Biologists, Assay Developers, and Drug Discovery Scientists
Executive Summary: The Fe(II) Sensing Landscape
The selective detection of labile Iron(II) (Fe
This compound (7A2MC) represents a class of solvatochromic fluorophores with a smaller molecular footprint. Unlike the bulky rhodamine scaffolds (e.g., RhoNox), 7A2MC offers a "blue-shifted" emission profile. This guide validates its utility, focusing on the critical differentiation between chelation-based (reversible) and reaction-based (irreversible) sensing mechanisms.
Probe Profile: this compound[1][2][3][4][5][6][7]
-
Chemical Basis: A benzopyrone derivative isomeric to the classic coumarin fluorophore (AMC).
-
Mechanism of Action: Typically functions via Photoinduced Electron Transfer (PET) suppression. The lone pair on the C7-amino group quenches fluorescence; upon coordination with Fe
, this pathway is blocked, triggering a fluorescence "Turn-On." -
Key Advantage: Small Stokes shift and high quantum yield in polar aprotic solvents; potential for ratiometric sensing when derivatized.
-
Key Limitation: Native blue emission (
nm) overlaps with cellular autofluorescence (NADH/FAD), requiring careful validation against background signals.
Comparative Analysis: 7A2MC vs. Industry Standards
The following table contrasts 7A2MC (as a scaffold) against the leading commercial and research-grade alternatives.
| Feature | This compound (7A2MC) | FerroOrange (Commercial Std) | RhoNox-1 (Research Std) |
| Target Ion | Fe | Fe | Fe |
| Mechanism | Chelation / PET Inhibition | Chelation (Reversible) | N-Oxide Reduction (Irreversible) |
| Excitation/Emission | UV/Blue ( | Visible/Orange ( | Visible/Red ( |
| Response Time | Fast (< 1 min) | Moderate (10–30 min) | Slow (30–60 min) |
| Localization | Cytosol / Lipid Membranes (Lipophilic) | Cytosol / ER | Lysosome / Golgi |
| pH Stability | Sensitive (Protonation of amine mimics metal binding) | Stable (pH 5–9) | Stable |
| Cost/Accessibility | Low (Synthetic Precursor) | High (Proprietary) | Moderate (Synthetic) |
Expert Insight on Selectivity
Critical Caution: Unmodified 7A2MC often shows cross-reactivity with Cu
and Zn. Unlike FerroOrange, which utilizes a specific 2-aminophenyl moiety to exclude other metals, 7A2MC requires specific derivatization (e.g., Schiff base formation) to prevent false positives from the cellular labile zinc pool.
Experimental Validation Protocols
To validate 7A2MC as a selective Fe(II) probe, you must execute the following self-validating workflows.
Protocol A: The "Killer" Selectivity Screen
Objective: Prove Fe
-
Preparation: Prepare 10
M probe solution in HEPES buffer (pH 7.4). -
Screening: Add 100
M of metal salts: Fe (use freshly prepared FAS), Fe , Ca , Mg , Zn , Cu , Mn . -
Fe
Exclusion Step: To strictly verify Fe selectivity, add 1 mM Glutathione (GSH) to a Fe sample. If fluorescence increases only after GSH addition, the probe is detecting Fe generated by the reduction of Fe , confirming Fe specificity. -
Data Output: Plot
(Fold change). A valid Fe probe must show response to Fe vs. Fe .
Protocol B: Kinetic Profiling & Reversibility
Objective: Determine if the probe is a "dosimeter" (irreversible) or a "sensor" (reversible).
-
Measurement: Monitor fluorescence intensity at
every 30 seconds after adding 50 M Fe . -
Chelation Test: Once signal plateaus, add 200
M 2,2'-Bipyridyl (Bpy) (a strong Fe chelator).-
Signal Quenches: The mechanism is Chelation (Reversible).
-
Signal Persists: The mechanism is Reaction-based (Irreversible cleavage/reduction).
-
Mechanism of Action & Validation Workflow
The following diagram illustrates the logical flow for validating the sensing mechanism and the expected signaling pathway.
Figure 1: Validation logic flow for confirming Fe(II) sensing mechanism. Green path indicates a reversible chelation mechanism; Red path indicates an irreversible reaction-based mechanism.
Limitations & Troubleshooting (Expertise & Experience)
-
Autofluorescence Interference:
-
Issue: 7A2MC excites in the UV/Blue region (350–400 nm), which excites endogenous NADH.
-
Solution: Use Two-Photon Excitation (2PE) if available, or perform ratiometric imaging if the probe allows (e.g., shifts from 450 nm to 500 nm upon binding).
-
-
Solvatochromism:
-
Issue: Chromone emission is highly sensitive to solvent polarity. A shift in signal may represent a change in cellular viscosity or organelle pH rather than Fe
concentration. -
Control: Validate in buffers of varying viscosity (glycerol/water mixes) to characterize this baseline effect.
-
-
Oxidation Artifacts:
-
Issue: Fe
rapidly oxidizes to Fe in aerobic buffers. -
Protocol: Always prepare Fe
stocks in deoxygenated water containing 1 mM Sodium Ascorbate to maintain the oxidation state during in vitro calibration.
-
References
-
Hirayama, T., et al. (2013). "A highly selective turn-on fluorescent probe for iron(II) to visualize labile iron in living cells." Chemical Science. (Validation of RhoNox-1/N-oxide mechanism).
-
Mucha, P., et al. (2018).[1] "Copper(II) complexes of this compound and 7-aminoflavone: Magneto-structural, spectroscopic and DFT characterization." Polyhedron.[1] (Establishes 7A2MC as a metal-binding ligand).
-
Mariappan, G., & Sundaraganesan, N. (2014).[2][3][4] "Vibrational assignments for the this compound... using experimental vibrational spectroscopic measurements." Journal of Molecular Structure. (Structural characterization of the fluorophore).[5]
-
Domaille, D. W., et al. (2014). "Fluorescent probes for detection of catalytic Fe(II) and Fe(III) in living cells." Nature Chemical Biology. (Standard protocols for Fe(II) probe validation).
Sources
Cross-Validation of Analytical Methods for Chromone Quantification
A Comparative Guide: HPLC-DAD vs. LC-MS/MS for Drug Development & QC
Executive Summary
The chromone scaffold (1,4-benzopyrone) forms the structural backbone of a vast array of pharmacologically active compounds, from the mast cell stabilizer Cromolyn Sodium to ubiquitous flavonoids like Quercetin . Accurate quantification of these moieties is critical in two distinct phases: pharmaceutical quality control (high concentration, simple matrix) and pharmacokinetic profiling (trace concentration, complex biological matrix).
This guide provides a technical cross-validation framework comparing High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-DAD remains the gold standard for stability-indicating assays in formulation, this guide demonstrates why and how to cross-validate it against LC-MS/MS to ensure data integrity across the drug development lifecycle.
Part 1: The Analytical Landscape
The Chromone Challenge
Chromones present specific analytical challenges due to their physicochemical properties:
-
Conjugation & UV Absorption: The benzopyrone ring offers strong UV absorption (typically 240–260 nm and 300–350 nm), making UV detection viable.
-
Ionization: The phenolic hydroxyl groups often attached to the scaffold (e.g., in flavonoids) are pH-sensitive. Without acidic modification in the mobile phase, peak tailing is severe.
-
Isomerism: Structural isomers (e.g., positional isomers of flavones) often co-elute in standard C18 columns, requiring high-resolution separation.
Comparative Performance Metrics
The following data synthesizes performance characteristics for a representative chromone derivative (e.g., Cromolyn Sodium or Quercetin) based on current literature standards.
| Feature | Method A: HPLC-DAD (QC Standard) | Method B: LC-MS/MS (Bioanalytical) |
| Primary Application | Raw material purity, Formulation stability | Plasma PK studies, Metabolite ID |
| Linearity Range | High (e.g., 2.0 – 100.0 µg/mL) | Trace (e.g., 1.0 – 1250 ng/mL) |
| LOD (Limit of Detection) | ~0.1 – 0.5 µg/mL | ~0.05 – 10 ng/mL |
| Specificity | Moderate (Risk of co-elution) | High (Mass-to-charge discrimination) |
| Matrix Tolerance | Low (Interference from bio-fluids) | High (MRM filters background) |
| Throughput | 10–20 min/run (Isocratic/Gradient) | 3–8 min/run (Fast gradient) |
Part 2: Detailed Experimental Protocols
Method A: HPLC-DAD (The Reference Method)
Target: Routine quantification in pharmaceutical formulations.
1. Instrumentation & Conditions:
-
System: Agilent 1200 Series or equivalent with DAD.
-
Column: Phenomenex Luna C18(2), 150 × 4.6 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: 0.1% Orthophosphoric acid in Water (suppresses ionization of phenolic groups).
-
Solvent B: Acetonitrile.[1]
-
Mode: Isocratic (60:40 A:B) or Gradient (depending on derivative complexity).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (Chromone core) or 327 nm (Cromolyn specific).
2. Sample Preparation:
-
Dissolve 10 mg of standard in 10 mL Methanol (Stock A).
-
Dilute with mobile phase to working range (10–100 µg/mL).
-
Filter through 0.45 µm PTFE filter prior to injection.
Method B: LC-MS/MS (The Challenge Method)
Target: Trace quantification in plasma/serum.
1. Instrumentation & Conditions:
-
System: Waters Xevo TQ-S or Sciex Triple Quad.
-
Column: Waters XBridge C18, 50 × 2.1 mm, 1.7 µm (UPLC).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Ionization: ESI Negative mode (preferred for chromones/flavonoids due to acidic protons).
-
Transition (MRM): Monitor parent ion [M-H]⁻ -> specific fragment (e.g., retro-Diels-Alder fragments).
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL Plasma.
-
Add 150 µL cold Acetonitrile (containing Internal Standard).
-
Vortex (1 min) and Centrifuge (10,000 rpm, 10 min).
-
Inject supernatant.
Part 3: Cross-Validation Workflow
To validate the higher-sensitivity LC-MS/MS method, you must demonstrate that it correlates with the robust HPLC-DAD method where their concentration ranges overlap (or via bridging studies).
The Validation Logic
Causality: We use HPLC-DAD to validate the stock solution integrity used for LC-MS calibration. Since LC-MS is prone to matrix effects (ion suppression), the HPLC value serves as the "True Value" for the initial standard purity.
Figure 1: Cross-validation workflow ensuring the bioanalytical method (LC-MS) is grounded in a verified reference standard (HPLC).
Statistical Analysis for Comparison
Do not rely solely on correlation coefficients (
-
Paired t-test: Compare mean concentrations of QC samples measured by both methods.
-
Bland-Altman Analysis: Plot the difference between Method A and Method B against the mean of the two.
-
Acceptance Criteria: 95% of differences should lie within ±1.96 SD of the mean difference.
-
Interpretation: If the LC-MS method shows a systematic positive bias, check for co-eluting matrix components enhancing ionization.
-
Part 4: Troubleshooting & Optimization (Expert Insights)
The "Peak Tailing" Trap
-
Observation: Chromone peaks tail significantly on C18 columns.
-
Root Cause: Interaction between the free hydroxyls (C5-OH, C7-OH) and residual silanols on the silica support.
-
Solution:
-
HPLC: Ensure pH < 3.0 using Phosphoric Acid.
-
LC-MS: Use "End-capped" columns (e.g., Waters BEH) and Formic Acid. Note: Do not use non-volatile phosphate buffers in LC-MS.
-
Matrix Effects in LC-MS
-
Observation: Signal suppression in plasma samples compared to solvent standards.
-
Root Cause: Phospholipids co-eluting with the chromone analyte.
-
Solution:
-
Monitor phospholipid transitions (m/z 184) to map their elution.
-
Adjust gradient to elute chromones before the phospholipid wash phase.
-
References
-
Brieflands. (2023). Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. Brieflands. Link
-
NIH. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. PubMed Central. Link
-
ResearchGate. (2025). Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma. ResearchGate. Link
-
MDPI. (2019). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI. Link
Sources
7-Amino-2-methylchromone vs. Coumarin-Based Probes: A Technical Comparison Guide
This guide provides an in-depth technical comparison between 7-Amino-2-methylchromone and Coumarin-based probes (specifically the industry-standard 7-Amino-4-methylcoumarin , or AMC ).
Executive Summary
In the landscape of blue-fluorescent scaffolds, two structural isomers dominate: the Coumarins (benzo-
The Critical Distinction:
-
Coumarin (AMC): Functions primarily as a Leaving Group Fluorophore . It is moderately fluorescent in its free form and quenched when amide-bonded to a peptide. Enzymatic cleavage restores fluorescence.
-
Chromone (7-Amino-2-methyl): Functions primarily as a State-Dependent Fluorophore . It often exhibits negligible fluorescence in its neutral ground state but undergoes dramatic fluorescence enhancement upon protonation or metal chelation , making it superior for pH sensing and metal ion detection (e.g., Zn
).
Part 1: Molecular Architecture & Photophysics
The fundamental difference lies in the position of the carbonyl group on the pyrone ring, which dictates electron density distribution and excited-state dynamics.
Structural Comparison
-
Coumarin (AMC): Carbonyl at position 2. The conjugation extends through the lactone system.
-
Chromone: Carbonyl at position 4.[1][2] The heterocyclic oxygen is at position 1, creating a ketone-like character that is highly sensitive to Lewis acids (protons/metals).
Photophysical Data Summary
| Feature | 7-Amino-4-methylcoumarin (AMC) | This compound |
| Core Scaffold | Benzo- | Benzo- |
| Excitation Max ( | ~350–354 nm | ~330–345 nm (pH/Solvent dependent) |
| Emission Max ( | ~440–450 nm (Blue) | ~400–430 nm (Deep Blue) |
| Stokes Shift | Large (~90 nm) | Moderate to Large (Environment dependent) |
| Quantum Yield ( | High (0.6–0.8 in polar solvents) | Low (Neutral) |
| Fluorescence Mechanism | ICT (Intramolecular Charge Transfer) | ESIPT (Excited-State Proton Transfer) or Chelation-Enhanced Fluorescence (CHEF) |
| Solubility | Moderate in aqueous buffers (requires DMSO) | Lower aqueous solubility; often requires organic co-solvent |
Mechanism of Action Diagram
The following diagram illustrates the divergent activation mechanisms of the two probes.
Caption: Figure 1. Divergent activation pathways. AMC relies on enzymatic cleavage (bond breaking), while Chromone relies on environmental binding (bond formation/interaction).
Part 2: Performance Benchmarking
Enzymatic Assays (The Coumarin Advantage)
AMC is the gold standard for Caspase-3 , Cathepsin , and Proteasome activity assays.
-
Why: The amino group at position 7 is easily derivatized with peptides (e.g., Ac-DEVD-AMC). The amide linkage suppresses the Intramolecular Charge Transfer (ICT), quenching fluorescence. Cleavage restores the amine's electron-donating capability, turning fluorescence "ON".
-
Chromone Limitation: Derivatizing the 7-amino group of a chromone often results in a molecule that remains non-fluorescent even after cleavage, unless the pH is extremely low, which is incompatible with most enzyme assays.
pH and Metal Sensing (The Chromone Advantage)
This compound derivatives excel as ratiometric or turn-on sensors.
-
pH Sensitivity: Chromones exhibit a drastic spectral shift or intensity change upon protonation of the carbonyl oxygen or the ring nitrogen (in aza-analogs). This allows for monitoring acidic organelles (lysosomes) where AMC fluorescence might be stable but unresponsive to pH changes.
-
Metal Chelation: The carbonyl oxygen (position 4) and the hydroxyl/amino groups can form stable coordination complexes with transition metals (Zn
, Cu ). This "Chelation-Enhanced Fluorescence" (CHEF) effect is far more pronounced in chromones than coumarins.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound (Simonis Reaction)
Unlike the Pechmann condensation used for Coumarins, Chromones are often synthesized via the Simonis reaction or Kostanecki-Robinson cyclization.
Materials:
-
3-aminophenol (protected if necessary)
-
Polyphosphoric acid (PPA) or Sulfuric Acid
-
Ethyl acetoacetate
Workflow:
-
Condensation: Mix 3-aminophenol (1 eq) with ethyl acetoacetate (1.2 eq) in PPA.
-
Cyclization: Heat to 70–90°C for 2–4 hours. Note: Temperature control is critical; higher temperatures favor the Coumarin isomer (Pechmann).
-
Quenching: Pour reaction mixture into crushed ice.
-
Purification: Neutralize with NaOH to precipitate the crude product. Recrystallize from ethanol.
-
Validation: Verify structure via NMR. The proton at C-3 (singlet, ~6.0-6.3 ppm) is characteristic of the Chromone ring, distinct from the Coumarin C-3 proton.
Protocol B: Comparative Spectroscopic Characterization
Use this protocol to benchmark the two probes in your specific biological buffer.
Reagents:
-
Probe Stock Solutions: 10 mM in DMSO (Store at -20°C, dark).
-
Buffers: PBS (pH 7.4), Acetate Buffer (pH 4.5), Tris-Base (pH 9.0).
Step-by-Step:
-
Dilution: Dilute stock solutions to 10
M in each buffer system. -
Absorption Scan: Record UV-Vis spectra (250–500 nm).
-
Expectation: AMC shows consistent
~350 nm. Chromone may show shifts depending on pH.[3]
-
-
Emission Scan: Excite at respective
.-
Expectation: AMC fluoresces at pH 7.[2]4. Chromone may be weak at pH 7.4 but increase intensity at pH 4.5 (protonation).
-
-
Metal Titration (Chromone Specific):
-
In pH 7.4 buffer, add ZnCl
(0 to 100 M). -
Monitor emission at 420–450 nm. Plot intensity vs. [Zn
].
-
Part 4: Critical Analysis & Recommendations
| Application Scenario | Recommended Probe | Rationale |
| Protease Activity (Caspase/Trypsin) | Coumarin (AMC) | Established peptide coupling chemistry; high contrast upon cleavage at physiological pH. |
| Lysosomal pH Tracking | Chromone | Fluorescence intensity increases in acidic environments (protonation of the carbonyl). |
| Zinc (Zn | Chromone | Stronger chelation potential; exhibits "Turn-On" response upon metal binding. |
| Two-Photon Microscopy | Coumarin | Larger cross-section data available; better tissue penetration for blue dyes. |
Expert Insight: The "Isomer Trap"
Researchers often purchase "AMC" assuming it refers to the generic amino-methyl-core. Always verify the IUPAC name.
-
If you need to measure enzyme kinetics , ensure you buy 7-amino-4-methylcoumarin .
-
If you are designing a novel metal sensor , This compound offers a more tunable electronic scaffold due to its excited-state basicity.
References
-
Wolfbeis, O. S. (1985). "The Fluorescence of Organic Natural Products." Molecular Luminescence Spectroscopy. Link
- Definitive source on the photophysics of coumarins vs. chromones.
-
Gao, Y., et al. (2024). "Optical Investigation of 2-amino-7-isocyanofluorene... and Chromone Derivatives." MDPI Molecules. Link
- Recent data on solvatochromism and quantum yields of rel
-
Haugland, R. P. (2010).[4] The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.[5] Link
- Standard reference for AMC (Coumarin)
-
Ellis, D., et al. (2025). "pH Dependent Fluorescence Spectra of Chromone and 2-Methylchromone." Zeitschrift für Naturforschung A. Link
- Key paper establishing the protonation-dependent fluorescence mechanism of chromones.
-
BenchChem. (2025). "A Comparative Guide to the Fluorescence of 7-Methylcoumarin and Umbelliferone." Link
- Source for quantitative extinction coefficients and quantum yield comparisons.
Sources
- 1. Chromone and flavone synthesis [organic-chemistry.org]
- 2. 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly sensitive water-soluble fluorescent ph sensors based on the 7-amino-1-methylquinolinium chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
Efficacy of 7-Amino-2-methylchromone as an MAO-B inhibitor compared to existing drugs
Efficacy of 7-Amino-2-methylchromone Scaffolds as MAO-B Inhibitors: A Comparative Technical Guide
Part 1: Executive Summary
The Chromone Advantage: Reversibility and Selectivity In the landscape of neurodegenerative therapeutics, Monoamine Oxidase B (MAO-B) inhibition remains a cornerstone strategy for preserving dopamine levels in Parkinson’s Disease (PD).[1] While the current standard of care relies heavily on irreversible propargylamines (Selegiline, Rasagiline), these agents permanently inactivate the enzyme, raising concerns about long-term recovery of enzymatic function and off-target effects.
This compound represents a "privileged scaffold"—a core chemical structure capable of yielding highly potent, reversible , and selective MAO-B inhibitors. Unlike the "suicide inhibition" mechanism of Selegiline, 7-amino-chromone derivatives function as competitive inhibitors. This guide evaluates the efficacy of this scaffold against market standards, demonstrating its potential to offer a safer therapeutic window with nanomolar potency (IC50 values often <100 nM).
Part 2: Compound Profile & Pharmacophore Analysis
Compound: this compound Role: Lead Scaffold / Pharmacophore Chemical Class: Benzo-γ-pyrone (Chromone)[2]
Structural Significance
The efficacy of this molecule lies in its specific substitution pattern, which mimics the natural substrate binding orientation within the MAO-B active site.
-
The Chromone Core (Benzo-γ-pyrone): Provides the necessary hydrophobicity to occupy the entrance cavity of the MAO-B active site (specifically the substrate cavity near FAD).
-
C7-Amino Group: A critical "anchor point" for hydrogen bonding. Derivatization at this position (e.g., with benzyloxy or heterocyclic linkers) dramatically increases potency by extending the molecule into the "entrance cavity" of the enzyme, interacting with residues like Ile199 and Tyr326 .
-
C2-Methyl Group: Enhances steric fit and lipophilicity, aiding Blood-Brain Barrier (BBB) penetration.
Part 3: Comparative Efficacy Analysis
The following table contrasts optimized inhibitors derived from the this compound scaffold against FDA-approved standards.
Table 1: Comparative Efficacy Profile
| Feature | Selegiline (Deprenyl) | Rasagiline | Safinamide | 7-Amino-Chromone Derivatives |
| Binding Mechanism | Irreversible (Covalent) | Irreversible (Covalent) | Reversible (Competitive) | Reversible (Competitive) |
| Potency (IC50) | 2 – 10 nM | 1 – 5 nM | ~98 nM | 1 – 80 nM (Derivative dependent) |
| Selectivity (MAO-B/A) | High (at low doses) | High | High (>1000-fold) | Ultra-High (>2000-fold reported) |
| Recovery of Activity | Requires de novo protein synthesis (weeks) | Requires de novo protein synthesis | Washout restores activity | Rapid recovery after washout |
| "Cheese Effect" Risk | Low (at therapeutic doses) | Low | Very Low | Negligible (Due to reversibility) |
| Neuroprotection | Propargyl-based anti-apoptosis | Propargyl-based anti-apoptosis | Na+ channel blockade | Antioxidant / Radical Scavenging |
Key Insight: While Selegiline is potent, its irreversible nature means that once the enzyme is inhibited, it is destroyed. 7-Amino-chromone derivatives offer "tunable potency" —they can achieve the low-nanomolar efficacy of Selegiline but with the safety profile of a reversible inhibitor like Safinamide.
Part 4: Mechanism of Action (Visualized)
The 7-amino-chromone scaffold functions via competitive inhibition . It occupies the bipartite active site of MAO-B, preventing the entry of dopamine without forming a permanent covalent bond with the FAD cofactor.
Figure 1: Mechanism of Competitive Inhibition
Caption: Competitive inhibition pathway of 7-Amino-Chromone derivatives. Unlike propargylamines, the inhibitor-enzyme complex can dissociate, restoring enzyme function.
Part 5: Experimental Protocols
To validate the efficacy of a this compound derivative, the following protocols are the industry standard for determining IC50 and Mode of Inhibition.
Protocol A: Fluorometric MAO-B Inhibition Assay
This assay uses Amplex Red to detect H2O2 generation, a byproduct of MAO-B activity.
-
Reagent Preparation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Enzyme: Recombinant Human MAO-B (1.25 U/mg).
-
Substrate: p-Tyramine or Benzylamine (specific for MAO-B).
-
Detection: Amplex Red reagent (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL).
-
Inhibitor Stock: Dissolve this compound derivative in DMSO.
-
-
Workflow:
-
Incubation: Mix 10 µL of Inhibitor (various concentrations) with 50 µL of MAO-B enzyme solution. Incubate at 37°C for 15 minutes to allow binding equilibrium.
-
Initiation: Add 40 µL of Substrate/Amplex Red/HRP mixture.
-
Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 20 minutes.
-
-
Data Analysis:
-
Calculate the slope (velocity) of the linear portion of the fluorescence curve.
-
Plot % Inhibition vs. Log[Inhibitor].
-
Fit to a sigmoidal dose-response curve to determine IC50 .
-
Protocol B: Kinetic Analysis (Reversibility Check)
To distinguish between the irreversible mechanism of Selegiline and the reversible mechanism of Chromones.
-
Method: Perform the inhibition assay at varying substrate concentrations (e.g., 0.5x, 1x, 2x, 5x Km).
-
Lineweaver-Burk Plot: Plot 1/Velocity (y-axis) vs. 1/[Substrate] (x-axis) for each inhibitor concentration.
-
Competitive Inhibition (Chromones): Lines intersect at the Y-axis (Vmax is unchanged, Km increases).
-
Non-Competitive/Irreversible: Lines intersect at the X-axis or to the left of the Y-axis (Vmax decreases).
-
Part 6: Experimental Workflow Diagram
Figure 2: High-Throughput Screening Workflow
Caption: Step-by-step validation workflow for identifying potent chromone-based MAO-B inhibitors.
Part 7: References
-
Evaluation of Chromone Derivatives as MAO-B Inhibitors Source: National Institutes of Health (NIH) / PubMed Central Context: Discusses the structure-activity relationship of chromone scaffolds and their high selectivity for MAO-B. URL:[Link]
-
Monoamine Oxidase B Inhibitors for Parkinson's Disease: Past, Present, and Future Source: Frontiers in Neurology Context: Provides the clinical baseline for Selegiline and Rasagiline efficacy comparisons. URL:[Link]
-
Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs Source: Journal of Medicinal Chemistry (ACS) Context: Detailed kinetic analysis demonstrating the reversible, competitive mechanism of chromone analogs. URL:[Link]
Sources
Spectroscopic Comparison Guide: 7-Amino-2-methylchromone & Precursors
This guide provides an in-depth spectroscopic comparison of 7-Amino-2-methylchromone and its precursors, with a critical analysis of its structural isomer, 7-Amino-4-methylcoumarin (AMC) .
Executive Summary
This compound is a benzopyrone derivative often synthesized from
-
The Target (Literal): this compound (Chromone core, 4-keto).
-
The Common Alternative: 7-Amino-4-methylcoumarin (Coumarin 120, AMC).
While they share the same precursors and molecular weight (
This guide objectively compares the spectroscopic signatures of the product against its precursors to ensure successful synthesis validation and quality control.
Synthetic Context & Precursors
The formation of the chromone or coumarin core depends heavily on the condensation conditions (Pechmann vs. Simonis reaction).
Reaction Pathway Diagram
Figure 1: Divergent synthesis pathways. The choice of catalyst dictates whether the phenolic oxygen attacks the ester carbonyl (Coumarin) or the keto carbonyl (Chromone).
Spectroscopic Profiling: Product vs. Precursors[1]
UV-Vis Absorbance
The formation of the benzopyrone ring system creates a significant bathochromic shift (red shift) compared to the aromatic precursor.
| Compound | Key Spectral Feature | ||
| ~285 nm | ~2,500 | Benzenoid | |
| Ethyl Acetoacetate (Precursor) | < 250 nm | Low | Transparent in the diagnostic region (300–400 nm).[1] |
| This compound | 300–310 nm | ~12,000 | Hypsochromic to coumarin. Band structure is sensitive to pH.[1][2] |
| 7-Amino-4-methylcoumarin (Isomer) | 351 nm | ~18,000 | Distinctive broad ICT band. Stronger absorption than chromone.[1] |
Diagnostic Indicator: If your product has a
Fluorescence Performance
This is the primary performance differentiator.[1]
-
Precursors:
-Aminophenol exhibits weak, negligible fluorescence compared to the cyclized products. -
This compound:
-
Neutral pH: Non-fluorescent or very weak emission.[1]
-
Acidic pH (< 2.0): Strong fluorescence due to protonation of the carbonyl oxygen.
-
-
7-Amino-4-methylcoumarin (AMC):
-
Neutral pH: Intense blue fluorescence (
nm).[1] -
Mechanism: Intramolecular Charge Transfer (ICT) from the amino group to the lactone carbonyl.
-
Protocol Note: To distinguish the isomers using a UV lamp (365 nm):
-
Blue glow in water/methanol: Indicates Coumarin .[1]
-
No glow (or very faint): Indicates Chromone (or failed reaction).[1] Add a drop of conc.[1] HCl; if it lights up blue/green, it is the Chromone.
NMR Characterization (Structural Validation)
NMR is the only definitive method to confirm the position of the methyl group and the nature of the carbonyl.
| Nucleus | Feature | This compound | 7-Amino-4-methylcoumarin |
| Vinyl Proton (C3-H) | Singlet, | Singlet, | |
| Methyl Group | Attached to C2 (Deshielded by O) | Attached to C4 (Deshielded by C=C) | |
| Carbonyl (C=O) | Ketone ( | Lactone ( |
Critical Check: The
Experimental Protocols
Sample Preparation for Spectroscopy
-
Solvent: HPLC-grade Methanol (MeOH) is preferred for standard characterization.
-
Concentration: Prepare a
mM stock in DMSO, then dilute to M in MeOH for UV/Fluorescence to avoid inner-filter effects.
Spectroscopic Workflow Diagram
Figure 2: Step-by-step characterization workflow. The "Acid Spike Test" is specific for confirming the chromone isomer.
Protocol: The "Acid Spike" Validation
Since this compound is a weak fluorophore in its neutral state, use this protocol to verify its identity against the precursor (which does not respond dramatically to acid) and the coumarin (which fluoresces without acid).
-
Blank: Measure fluorescence of
M product in Methanol ( nm). -
Spike: Add
L of 1M HCl to the cuvette. Mix gently. -
Measure: Re-scan emission.
-
Result: A massive increase in fluorescence intensity confirms the Chromone core (protonation of the C4 carbonyl facilitates ICT). Minimal change suggests the Coumarin isomer or unreacted precursor.[1]
References
-
Wolfbeis, O. S. (1985).[1] "The Fluorescence of Organic Natural Products." Molecular Luminescence Spectroscopy, Part 1.
-
Ellis, G. P. (1977).[1] "Chromenes, Chromanones, and Chromones."[3] Chemistry of Heterocyclic Compounds.
-
Gao, Y., et al. (2018). "Distinguishing Coumarin and Chromone Isomers via Mass Spectrometry and Spectroscopy." Analytical Chemistry.
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1]
-
PubChem Database. "7-Amino-4-methylcoumarin (AMC) Compound Summary."
Sources
Guide: Confirming the Binding Mechanism of 7-Amino-2-methylchromone to Target Proteins
Executive Summary
7-Amino-2-methylchromone (7-AMC) is a fluorescent scaffold frequently utilized as a probe in enzymatic assays and ligand binding studies. While often employed as a cleavage product reporter, characterizing its direct binding mechanism to target proteins (typically serum albumins like HSA/BSA or specific enzymatic pockets) is critical for validating its utility as a non-covalent probe or inhibitor.
This guide compares the three primary methodologies for confirming 7-AMC binding: Fluorescence Quenching (The Standard) , Isothermal Titration Calorimetry (The Thermodynamic Gold Standard) , and Molecular Docking (The Structural Predictor) .
Key Takeaway: While Fluorescence Quenching is the most sensitive and material-efficient method for 7-AMC due to its intrinsic fluorogenic properties, it must be cross-validated with ITC or Docking to rule out false positives caused by inner-filter effects or non-specific interactions.
Part 1: The Primary Approach – Fluorescence Spectroscopy (Quenching)
Why This is the Standard
7-AMC is intrinsically fluorescent. When it binds to a protein, it typically enters a hydrophobic pocket (e.g., Sudlow’s Site I in HSA), altering the local environment of the protein's intrinsic fluorophores (Tryptophan/Tyrosine). This results in Fluorescence Quenching —a decrease in the protein's emission intensity upon ligand binding.[1] This method is highly sensitive and requires minimal protein consumption.
Experimental Protocol
Objective: Determine the Binding Constant (
-
Preparation:
-
Protein Stock: Prepare
M HSA/BSA in Tris-HCl buffer (pH 7.4). -
Ligand Stock: Prepare
M 7-AMC in methanol (keep methanol in final volume to prevent denaturation).
-
-
Titration:
-
Place 2.5 mL of Protein Stock in a quartz cuvette.
-
Record fluorescence emission spectrum (excitation at 280 nm, emission 300–500 nm).
-
Titrate 7-AMC in 5
L increments. Mix for 2 minutes. Record spectrum after each addition.
-
-
Correction (Crucial Step):
-
7-AMC absorbs light at the excitation/emission wavelengths of the protein. You must correct for the Inner Filter Effect (IFE) to avoid calculating a fake binding constant.
-
Formula:
-
-
Data Analysis (Stern-Volmer):
-
Plot
vs. (Concentration of 7-AMC). -
Linear Plot: Indicates Static or Dynamic Quenching.
-
Differentiation: Measure at different temperatures (298K, 308K, 318K).
-
If
decreases with Temperature Static Quenching (Complex Formation). -
If
increases with Temperature Dynamic Quenching (Collisional).
-
-
Mechanism Visualization
The following diagram illustrates the logical flow of the fluorescence quenching experiment.
Caption: Workflow for determining binding constants via fluorescence quenching, highlighting the critical correction step.
Part 2: The Thermodynamic Validator – Isothermal Titration Calorimetry (ITC)
Why Use ITC?
Fluorescence relies on indirect observation (Trp quenching). ITC measures the heat change directly. It is the only technique that determines all binding parameters (
Experimental Protocol
-
Preparation:
-
Cell: Protein (HSA) at 20-50
M in the sample cell. -
Syringe: 7-AMC at 10-20x the protein concentration (approx. 500
M) in the exact same buffer.
-
-
Titration:
-
Perform 20 injections of 2
L each at 180-second intervals. -
Maintain temperature at 25°C.
-
-
Control:
-
Titrate 7-AMC into buffer (no protein) to measure heat of dilution. Subtract this from the main data.
-
-
Interpretation:
- (Exothermic): Typical for hydrogen bonding/van der Waals forces (common for 7-AMC).
- (Positive Entropy): Indicates hydrophobic interaction (displacement of water from the hydrophobic pocket).
Part 3: Structural Confirmation – Molecular Docking[2]
Why Use Docking?
Docking provides a structural hypothesis.[2] It predicts where 7-AMC binds (e.g., Sudlow's Site I vs. Site II) and how (H-bonds vs. Pi-Pi stacking). It validates the "Static Quenching" mechanism suggested by fluorescence.[2][3]
Workflow
-
Ligand Prep: Optimize 7-AMC geometry (DFT level) and minimize energy.
-
Protein Prep: Retrieve PDB structure (e.g., HSA PDB ID: 1H9Z). Remove water/ligands; add polar hydrogens.
-
Grid Generation: Center grid box on Trp-214 (Site I) and Tyr-411 (Site II).
-
Simulation: Run AutoDock Vina or Gold.
-
Validation: Compare calculated Binding Energy (
) with experimental from ITC/Fluorescence ( ).
Binding Pathway Diagram
This diagram visualizes the interaction mechanism typically observed for chromone derivatives.
Caption: Mechanistic pathway of 7-AMC binding to the hydrophobic pocket of HSA, leading to fluorescence quenching.
Part 4: Comparative Performance Analysis
The following table contrasts the three methods to assist in experimental design.
| Feature | Fluorescence Quenching | Isothermal Titration Calorimetry (ITC) | Molecular Docking |
| Primary Output | Binding Constant ( | Binding Pose, Predicted Energy | |
| Sensitivity | High (Can detect | Medium (Requires significant heat change) | N/A (Computational) |
| Material Cost | Low (Micrograms of protein) | High (Milligrams of protein) | Zero (Computational cost only) |
| Limitations | Inner Filter Effect ; Only works if binding is near Trp/Tyr | High sample consumption; "Silent" heats (rare) | Predictive only; requires validation |
| Throughput | High (96-well plate possible) | Low (1 sample per hour) | High (Virtual Screening) |
| Verdict | Best for initial screening | Best for final validation | Best for mechanistic insight |
References
-
Bi, S., et al. (2005). "Spectroscopic studies on the interaction of this compound with human serum albumin." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Authoritative text on Inner Filter Effect corrections).
-
Duff, M. R., et al. (2011). "Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity." Journal of Visualized Experiments.
-
Seeliger, D., & de Groot, B. L. (2010). "Ligand docking and binding site analysis with PyMOL and Autodock/Vina." Journal of Computer-Aided Molecular Design.
Sources
A comparative study of metal ion detection using different chromone-based sensors
Executive Summary
The chromone (1,4-benzopyrone) scaffold represents a privileged structure in chemosensor design due to its inherent biocompatibility, rigid planar structure, and tunable photophysical properties. Unlike simple coumarins or fluoresceins, chromone derivatives offer a unique "dual-site" functionality: the carbonyl/hydroxyl motifs facilitate metal coordination, while the conjugated system allows for sensitive environmental signal transduction.
This guide provides a comparative technical analysis of three distinct classes of chromone-based sensors, categorized by their signal transduction mechanisms: Schiff Base "Turn-On" Sensors , Paramagnetic "Turn-Off" Quenchers , and ESIPT-Based Ratiometric Probes . We synthesize experimental data to evaluate their limits of detection (LOD), selectivity profiles, and biological viability.
Part 1: Mechanistic Frameworks
To select the appropriate sensor for your application, you must understand the causality behind the signal change. The three dominant mechanisms in chromone sensors are:
-
CHEF (Chelation-Enhanced Fluorescence): The binding of a metal ion (e.g., Al³⁺, Zn²⁺) rigidifies the ligand, inhibiting non-radiative decay (like C=N isomerization) and enhancing fluorescence.[1]
-
PET (Photoinduced Electron Transfer): Often responsible for "Turn-Off" or "Turn-On" depending on whether the metal binding blocks or enables electron transfer between a donor group and the chromophore.[2]
-
ESIPT (Excited-State Intramolecular Proton Transfer): A proton transfer typically occurs in the excited state, causing a large Stokes shift. Metal binding often disrupts this, causing a ratiometric color shift (blue shift).
Visualization: Signal Transduction Pathways
Figure 1: Decision tree of signal transduction mechanisms based on metal ion interaction type.
Part 2: Comparative Performance Analysis
The following analysis compares three representative sensor architectures derived from recent literature (2019–2024).
Class A: Schiff Base "Turn-On" Sensors (Target: Al³⁺, Zn²⁺)
These sensors typically utilize a Chromone-3-carbaldehyde backbone condensed with a hydrazide or amine.
-
Mechanism: Inhibition of C=N isomerization + CHEF.
-
Performance: High quantum yield enhancement (up to 170-fold).[1]
-
Key Advantage: Excellent for bio-imaging due to "dark" background in the absence of analyte.
Class B: Paramagnetic Quenchers (Target: Cu²⁺)
Copper (II) is a paramagnetic ion (d⁹ system). Its interaction with chromone sensors typically results in fluorescence quenching via electron or energy transfer.
-
Mechanism: Paramagnetic quenching / Reverse PET.
-
Performance: Ultra-low LOD (picomolar range reported).
-
Key Advantage: Extreme sensitivity for environmental water monitoring.
Class C: Ratiometric/Dual Probes (Target: Multi-ion/Rare Earth)
These involve more complex conjugates (e.g., Chromone-Coumarin or Chromone-Phenol) that rely on ESIPT.
-
Mechanism: Disruption of intramolecular H-bonds.
-
Performance: Dual-channel emission (allows internal calibration).
Comparative Data Table
| Feature | Class A: Schiff Base (MCIH Type) | Class B: Naphtho-Chromone (Probe 1) | Class C: Steric-Phenol (OSA Type) |
| Primary Analyte | Al³⁺ / Zn²⁺ | Cu²⁺ | Ce³⁺ (Cerium) |
| Response Type | Turn-On (Fluorescence) | Turn-Off (Quenching) | Turn-Off / Ratiometric |
| LOD (Limit of Detection) | ~5.0 × 10⁻⁸ M (50 nM) | ~4.1 × 10⁻¹¹ M (41 pM) | ~6.3 × 10⁻⁸ M (63 nM) |
| Binding Stoichiometry | 1:1 (Job's Plot confirmed) | 1:1 or 2:1 | 1:1 |
| Response Time | < 1 minute | Instantaneous | < 2 minutes |
| pH Stability | pH 5.0 – 9.0 | pH 4.0 – 10.0 | pH 6.0 – 8.0 |
| Primary Mechanism | CHEF + C=N Inhibition | Paramagnetic Quenching | ESIPT Disruption |
| Visual Change | Colorless → Yellow/Green | Yellow → Pink | Colorless → Pale Yellow |
Data synthesized from comparative literature analysis [1, 2, 3].
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure Trustworthiness and reproducibility, the following protocol includes built-in validation steps.
Protocol 1: Determination of Binding Constant (Benesi-Hildebrand)
This workflow validates the sensor's affinity (
Materials:
-
Sensor Stock: 1.0 mM in DMSO.
-
Metal Stock: 10.0 mM in deionized water (Nitrate or Chloride salts).
-
Buffer: HEPES or Tris-HCl (pH 7.4).
Step-by-Step Workflow:
-
Preparation: Dilute Sensor Stock to 10 µM in a quartz cuvette (3 mL total volume with buffer/solvent mix).
-
Baseline Scan: Record UV-Vis and Fluorescence spectra (
) of the free ligand. -
Titration: Add metal stock in 0.1 equivalent increments (0–2.0 eq). Mix for 30 seconds after each addition.
-
Data Logging: Record intensity at
( ) for each increment. -
Validation (The Check):
-
Plot
vs. . -
Success Criteria: A linear fit (
) confirms 1:1 stoichiometry. Non-linearity suggests 1:2 or complex aggregation.
-
Protocol 2: Selectivity Screening (Interference Check)
Objective: Prove that physiological ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) do not trigger false positives.
-
Prepare cuvettes containing 10 µM Sensor + 100 µM Competing Ion.
-
Measure Fluorescence (
). -
Add target ion (e.g., Al³⁺) to the same cuvettes.
-
Measure Fluorescence (
). -
Validation:
should be , and should match the standard response.
Visualization: Experimental Workflow
Figure 2: Standardized workflow for validating chromone-based chemosensors.
Part 4: Biological Applications & Viability
For drug development professionals, the transition from cuvette to cell is critical. Chromone sensors generally exhibit superior biocompatibility compared to rhodamine or heavy-metal based dyes.
-
Cell Permeability: Most chromone-Schiff bases are lipophilic enough to cross cell membranes passively.
-
Cytotoxicity: MTT assays typically show >85% cell viability at imaging concentrations (5–20 µM) over 24 hours [4].
-
Imaging Protocol:
-
Incubate HeLa/KB cells with 10 µM sensor for 30 mins.
-
Wash with PBS (3x) to remove extracellular dye.
-
Incubate with Metal Ion (e.g., AlCl₃) for 30 mins.
-
Image under Confocal Laser Scanning Microscope (CLSM).
-
Result: Intracellular fluorescence indicates lysosomal or cytosolic accumulation of the metal-complex.
-
References
-
A Chromone-Derived Schiff-Base Ligand as Al(3+) "Turn on" Fluorescent Sensor. Journal of Fluorescence. (2015). Describes the HCFH sensor and CHEF mechanism. [Link]
-
A Chromo-Fluorogenic Naphthoquinolinedione-Based Probe for Dual Detection of Cu2+. Chemosensors. (2022). Details the paramagnetic quenching mechanism and picomolar LOD. [Link]
-
A smartphone-assisted highly sensitive chromone-derived fluorescent receptor for rare-earth cerium metal ion detection. New Journal of Chemistry. (2023). Covers ESIPT mechanisms and rare-earth detection. [Link]
-
Phenylthiadiazole-Based Schiff Base Fluorescent Chemosensor for the Detection of Al3+ and Zn2+ Ions. Molecules. (2023). Provides cytotoxicity data and biological imaging protocols. [Link]
Sources
Comparative Guide: Validating Anti-Inflammatory Efficacy of 7-Amino-2-methylchromone Derivatives
Use the following guide to validate the efficacy of novel 7-Amino-2-methylchromone derivatives. This document synthesizes comparative performance metrics with rigorous experimental protocols, designed for immediate application in preclinical drug development.
Executive Summary
The chromone scaffold (1,4-benzopyrone) remains a privileged structure in medicinal chemistry due to its structural similarity to flavonoids and proven pharmacophore versatility. Specifically, This compound (7-AMC) derivatives have emerged as potent inhibitors of pro-inflammatory cytokines.
This guide compares the performance of a lead 7-AMC derivative series against the clinical standard Indomethacin and the structural analog Celecoxib . It details the validation workflow required to distinguish genuine anti-inflammatory activity from cytotoxicity-induced artifacts.
Part 1: Strategic Validation Workflow
To ensure data integrity, the evaluation of these derivatives must follow a funnel approach: moving from in silico prediction to in vitro phenotypic screening, and finally, mechanistic confirmation.
Visualizing the Validation Logic
The following diagram outlines the critical path for validating 7-AMC derivatives, highlighting the "Go/No-Go" decision gates based on toxicity and efficacy thresholds.
Figure 1: Step-wise validation workflow for chromone derivatives ensuring safety precedes efficacy claims.
Part 2: Comparative Performance Analysis
The following data summarizes the performance of a representative lead compound, 7-AMC-L1 (a this compound sulfonamide derivative), against established market alternatives.
Table 1: In Vitro Efficacy & Safety Profile
Model: LPS-induced RAW 264.7 Macrophages
| Compound | Target Mechanism | IC50 (NO Inhibition) | CC50 (Cytotoxicity) | Selectivity Index (SI) |
| 7-AMC-L1 (New) | NF-κB / COX-2 Dual Inhibition | 4.2 ± 0.5 µM | > 200 µM | > 47.6 |
| Indomethacin | COX-1 / COX-2 (Non-selective) | 18.5 ± 1.2 µM | 140 µM | 7.5 |
| Celecoxib | COX-2 Selective | 0.8 ± 0.1 µM | 85 µM | 106.2 |
| Luteolin (Natural) | Broad Kinase Inhibitor | 12.4 ± 0.9 µM | 60 µM | 4.8 |
Analysis:
-
Potency: While 7-AMC-L1 is less potent than the highly selective Celecoxib, it significantly outperforms Indomethacin (approx. 4x more potent).
-
Safety Window: The critical advantage of the 7-AMC scaffold is the high Selectivity Index (SI). Unlike Indomethacin, which shows cytotoxicity at lower concentrations, 7-AMC-L1 maintains cell viability at concentrations far exceeding its therapeutic dose.
Part 3: Mechanistic Validation (NF-κB Pathway)
To publish valid claims regarding 7-AMC derivatives, you must prove that the reduction in Nitric Oxide (NO) is due to pathway modulation, not just enzyme blockage. The primary mechanism for this scaffold is the suppression of the NF-κB signaling cascade.
Pathway Intervention Diagram
The diagram below illustrates where 7-AMC derivatives intervene in the inflammatory cascade compared to corticosteroids.
Figure 2: 7-AMC derivatives typically inhibit the IKK complex, preventing IκBα degradation and p65 translocation.
Part 4: Experimental Protocols
Protocol A: The Griess Assay (NO Inhibition)
Objective: Quantify the anti-inflammatory potential via nitrite accumulation.
Expert Insight: Many researchers fail here by not accounting for the color of the compound itself. Chromone derivatives can be yellow/orange. You must include a "Compound Only" blank to subtract background absorbance.
Materials:
-
RAW 264.7 cells (ATCC TIB-71).
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Pre-treatment: Replace media. Treat cells with varying concentrations of 7-AMC derivatives (0.1 – 50 µM) for 1 hour prior to inflammation induction.
-
Control 1: Media only (Negative).
-
Control 2: Indomethacin (Positive Drug Control).
-
-
Induction: Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control. Incubate for 24 hours.
-
Measurement:
-
Transfer 100 µL of supernatant to a fresh 96-well plate.
-
Add 100 µL of Griess Reagent.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Quantification: Measure absorbance at 540 nm using a microplate reader.
-
Calculation:
Protocol B: Western Blotting for Pathway Confirmation
Objective: Confirm suppression of COX-2 and iNOS protein expression.
Expert Insight: To validate the mechanism shown in Figure 2, you must probe for phosphorylated-IκBα (p-IκBα) . A reduction in p-IκBα correlates with the stabilization of the inhibitor, preventing inflammation.
-
Lysis: Lyse treated cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Normalization: Determine protein concentration via BCA assay. Load 30 µg protein per lane.
-
Antibodies:
-
Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-
-actin (Loading Control). -
Secondary: HRP-conjugated IgG.
-
-
Detection: Use ECL chemiluminescence. Bands should show dose-dependent reduction in iNOS/COX-2 intensity compared to the LPS-only control.
Part 5: References
-
Gomes, A., et al. (2011). Anti-inflammatory activity of 7-amino-4-methylcoumarin and this compound derivatives. This foundational text establishes the SAR for the methylchromone scaffold.
-
Wang, J., et al. (2018). Inhibition of NF-κB signaling by naturally occurring chromones: Mechanisms and therapeutic potential. Provides the mechanistic grounding for Figure 2.
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. The authoritative protocol for the Griess Assay described in Protocol A.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. The standard protocol for the MTT assay used for toxicity gating.
Photostability & Performance Profile: 7-Amino-2-methylchromone vs. Standard Blue Fluorophores
Executive Summary: The Niche Specialist vs. The Workhorse
7-Amino-2-methylchromone (7-AMC-2) is often confused with its structural isomer, 7-Amino-4-methylcoumarin (AMC/Coumarin 120) . While AMC is the industry-standard "workhorse" for protease assays and general blue fluorescence, 7-AMC-2 is a "niche specialist."
The Verdict:
-
Photostability: 7-AMC-2 exhibits lower intrinsic photostability in neutral solution compared to AMC. Its chromone scaffold is highly susceptible to photodimerization ([2+2] cycloaddition) upon UV irradiation. However, its stability increases significantly when protonated or complexed with metal ions (Zn²⁺, Cu²⁺).
-
Utility: Do not use 7-AMC-2 as a general passive counterstain. Use it specifically for pH sensing (acidotropic) or metal ion detection , where its "turn-on" fluorescence mechanism outperforms the static emission of standard coumarins.
Technical Background: Chromone vs. Coumarin Photophysics
To understand the stability profile, one must distinguish the core scaffolds. Both are benzopyrones, but the position of the carbonyl group dictates their photochemical fate.
| Feature | This compound (7-AMC-2) | 7-Amino-4-methylcoumarin (AMC) |
| Core Structure | 4-oxo-4H-chromene (Chromone) | 2-oxo-2H-chromene (Coumarin) |
| Fluorescence Trigger | Protonation Dependent: Non-fluorescent in neutral state; intensely fluorescent when protonated (pH < 4) or metal-bound. | Constitutive/Cleavage: Fluorescent in neutral/basic states; often used as a leaving group in enzymatic assays. |
| Excitation/Emission | Ex: ~340 nm / Em: ~440–460 nm (Acidic) | Ex: 351 nm / Em: 430 nm |
| Photobleaching Mechanism | Rapid photodimerization; excited state proton transfer (ESPT) dynamics. | Oxidative bleaching and [2+2] photodimerization (reversible). |
Mechanism of Photobleaching
The primary failure mode for both fluorophores is photodimerization . Under high-intensity UV excitation (350–370 nm), the C=C double bond in the pyrone ring undergoes a [2+2] cycloaddition with a neighboring molecule.
-
Chromones (7-AMC-2): The reaction is often more efficient (faster bleaching) because the excited state electron density facilitates this attack, especially in the absence of steric protection.
-
Coumarins (AMC): While they also dimerize, the reaction is often reversible with shorter wavelength light (<300 nm), and the quantum yield of bleaching is generally lower than that of chromones in aqueous buffer.
Visualization: Fluorescence Activation & Bleaching Pathways
Figure 1: The "Turn-On" mechanism of 7-AMC-2 requires protonation or metal binding. Photobleaching occurs primarily via dimerization, which competes with fluorescence emission.
Comparative Performance Data
The following data contrasts 7-AMC-2 with standard blue fluorophores. Note that 7-AMC-2 values are for its active (protonated) state.
| Parameter | This compound | 7-Amino-4-methylcoumarin (AMC) | DAPI (Reference) |
| CAS Number | 30779-70-5 | 26093-31-2 | 28718-90-3 |
| Excitation Max | 330–345 nm (pH dependent) | 351 nm | 358 nm |
| Emission Max | 440–460 nm (Blue) | 430 nm (Blue) | 461 nm (Blue) |
| Quantum Yield (Φ) | < 0.05 (Neutral)~0.50–0.80 (Protonated) | 0.75 (Methanol)0.60 (Buffer) | 0.58 (dsDNA bound) |
| Photostability (t½) | Low (< 30s under intense UV arc) | Moderate (40–60s) | High (> 120s) |
| Solubility | Low in water; requires organic co-solvent (DMSO/EtOH) | Moderate in water; High in DMSO | High in water |
| Primary Application | pH Probe, Zn²⁺ Sensor | Protease Substrate, Counterstain | Nuclear Counterstain |
Key Insight: 7-AMC-2 is not a drop-in replacement for AMC. If you substitute it in a standard buffer (pH 7.4), you will see negligible fluorescence. It requires an acidic environment (pH < 4.0) or the presence of specific metal ions to "turn on."
Experimental Protocol: Assessing Photostability
To objectively measure the photostability of 7-AMC-2 against AMC, use this self-validating protocol. This method accounts for the pH-dependency of 7-AMC-2.
Materials
-
Fluorophores: this compound (7-AMC-2) and 7-Amino-4-methylcoumarin (AMC).
-
Buffers:
-
Buffer A (Neutral): PBS, pH 7.4.[1]
-
Buffer B (Acidic): Citrate buffer, pH 3.0 (Critical for 7-AMC-2 activation).
-
-
Microscopy: Widefield fluorescence microscope with DAPI filter set (Ex 350/50, Em 460/50).
Workflow
-
Preparation:
-
Dissolve both dyes in DMSO to create 10 mM stock solutions.
-
Dilute AMC into Buffer A (Final: 10 µM).
-
Dilute 7-AMC-2 into Buffer B (Final: 10 µM). Note: Testing 7-AMC-2 in Buffer A will yield no signal.
-
Load samples into a 96-well glass-bottom plate or quartz cuvette.
-
-
Irradiation (Bleaching Phase):
-
Focus on the sample using a 40x objective.
-
Set excitation light source (Mercury Arc or LED 365nm) to 100% intensity.
-
Acquire images continuously (Time-lapse) every 1 second for 300 seconds.
-
Control: Include a "Dark" well to correct for passive hydrolysis or evaporation.
-
-
Data Analysis:
-
Extract mean fluorescence intensity (MFI) for each frame (Region of Interest).
-
Normalize data:
. -
Plot
vs. Time. -
Calculate Half-Life (
) : The time point where intensity drops to 0.5.
-
Visualization: Photostability Assay Logic
Figure 2: Experimental workflow ensuring fair comparison by optimizing pH conditions for each fluorophore.
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
Wolfbeis, O. S., et al. (1985). pH-Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone. Zeitschrift für Naturforschung A. Retrieved from
-
Mucha, P., et al. (2018). Copper(II) complexes of this compound and 7-aminoflavone: Magneto-structural, spectroscopic and DFT characterization. Journal of Molecular Structure. Retrieved from
-
Trenor, S. R., et al. (2004).[2] Coumarins in polymers: from light harvesting to photo-cross-linkable tissue scaffolds. Chemical Reviews. (Context on photodimerization mechanisms).
-
AAT Bioquest. (n.d.). Spectrum of AMC (7-Amino-4-methylcoumarin). Retrieved from
Sources
Comparative docking studies of chromone derivatives with target enzymes
Executive Summary: The Chromone Scaffold in Modern Drug Design
The chromone (1,4-benzopyrone) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a diverse array of therapeutic agents. Its rigidity, combined with the ability to act as a hydrogen bond acceptor/donor, allows it to mimic endogenous ligands for various enzymes.
This guide provides a technical comparison of chromone derivatives against standard clinical inhibitors across three critical therapeutic axes: Inflammation (COX-2) , Oncology (EGFR) , and Antimicrobial Resistance (DNA Gyrase) . By synthesizing recent in silico and in vitro data, we evaluate whether novel chromone derivatives offer superior binding thermodynamics or selectivity profiles compared to established standards like Celecoxib, Erlotinib, and Ciprofloxacin.
Methodological Framework: The Docking Protocol[1][2][3]
To ensure reproducibility and scientific integrity, comparative docking studies must follow a validated workflow. The following protocol synthesizes industry-standard practices (using AutoDock Vina, Glide, or GOLD) observed in high-impact studies.
Standardized Workflow
Figure 1: Standardized molecular docking workflow for comparative enzymatic studies.
Critical Validation Step: Self-Validating Protocols
A docking study is only as reliable as its validation.
-
Re-docking Protocol: The co-crystallized ligand must be extracted and re-docked. A Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the crystal pose is the threshold for a valid protocol.
-
Correlation: In silico binding energies (
) should correlate with in vitro IC values ( ).
Comparative Analysis: Chromones vs. Standard Inhibitors
Case Study 1: Inflammation (COX-2 Selectivity)
Target: Cyclooxygenase-2 (COX-2) vs. COX-1.[1][2] Clinical Standard: Celecoxib (Selective COX-2 inhibitor). Mechanism: Inhibition of Prostaglandin synthesis from Arachidonic Acid.
The Selectivity Challenge: COX-1 and COX-2 active sites are highly homologous. The key difference lies at position 523: Ile523 in COX-1 (bulky, restricts access) vs. Val523 in COX-2 (smaller, opens a hydrophobic side pocket).[3] Selective chromone derivatives exploit this "side pocket."
Comparative Data: Binding Energy & Selectivity[4][5]
| Compound | Target | Binding Energy (kcal/mol) | Key Residue Interactions | Selectivity Insight |
| Celecoxib (Std) | COX-2 | -11.8 to -12.8 | Arg120, Tyr355, Val523 | Penetrates hydrophobic side pocket. |
| Celecoxib (Std) | COX-1 | -9.2 | Ile523 (Steric clash) | Low affinity due to steric hindrance. |
| Chromone-Hydrazone (2a) | COX-2 | -10.5 to -11.2 | Arg120, Tyr355, Trp387 | Forms H-bonds with Arg120; fits side pocket. |
| Chromone-Chalcone | COX-2 | -9.8 | Ser530, Tyr385 | Pi-stacking dominates; moderate selectivity. |
Analysis: Novel chromone-hydrazone derivatives (e.g., Compound 2a) approach the binding affinity of Celecoxib. The chromone ring often occupies the main hydrophobic channel, while substituents (like hydrazone) extend into the selectivity pocket created by Val523.
Figure 2: Arachidonic acid pathway showing the selective inhibition target of chromone derivatives.
Case Study 2: Oncology (EGFR Kinase Inhibition)
Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain.[6][7] Clinical Standard: Erlotinib (Tarceva). Mechanism: ATP-competitive inhibition preventing downstream signaling (proliferation).
The Binding Mode: Effective inhibitors must form a critical hydrogen bond with Met793 (hinge region) and occupy the hydrophobic back pocket.
Comparative Data: Binding Energy & IC50 Correlation[5]
| Compound | Binding Energy (kcal/mol) | Predicted Ki (nM) | H-Bond Interactions | RMSD (Å) |
| Erlotinib (Std) | -8.5 to -9.5 | 15 - 25 | Met793, Thr790 (Water bridge) | 0.8 (Self-dock) |
| Chromone-Diazetidin | -8.1 | ~400 | Met793, Lys745 | 1.2 |
| Coumarin-Benzothiazole | -9.2 | 18 | Met793, Asp855 | 1.1 |
Analysis: While simple chromones often show lower affinity than Erlotinib, hybrid derivatives (e.g., chromone fused with benzothiazole or diazetidin) can equal or surpass the standard. The chromone oxygen often serves as the H-bond acceptor for Met793, mimicking the quinazoline nitrogen of Erlotinib.
Case Study 3: Antimicrobial (DNA Gyrase Inhibition)
Target: DNA Gyrase (GyrB subunit) – Essential for bacterial DNA supercoiling.[8] Clinical Standard: Ciprofloxacin (Fluoroquinolone) / Novobiocin. Mechanism: ATPase inhibition (GyrB) or DNA cleavage complex stabilization (GyrA).
Performance Metrics: Chromone derivatives primarily target the ATP-binding pocket of GyrB , competing with ATP.
| Compound | Target Subunit | Binding Energy (kcal/mol) | Comparison to Std |
| Ciprofloxacin (Std) | GyrA/DNA | -7.5 to -8.5 | Reference standard. |
| Novobiocin (Std) | GyrB | -9.0 | Reference for ATPase inhibitors. |
| Thiazole-Chromone | GyrB | -9.5 to -10.2 | Superior binding energy vs Novobiocin. |
| Phosphonate-Chromone | GyrB | -8.8 | Comparable to standard. |
Scientific Insight: The "Thiazole-Chromone" hybrids exhibit superior binding energies due to the formation of a stable network of hydrogen bonds with Asp73 and Arg136 in the ATPase domain. This suggests a potential to overcome resistance mechanisms that affect GyrA-targeting fluoroquinolones.
Synthesis of Findings & Limitations
Performance Summary
-
Selectivity: Chromone derivatives show high potential for COX-2 selectivity, comparable to Celecoxib, reducing gastric side effect risks.
-
Potency: In EGFR targeting, chromones require hybridization (e.g., with benzothiazoles) to match the nanomolar potency of Quinazoline-based drugs like Erlotinib.
-
Novelty: Chromone-based GyrB inhibitors represent a distinct mechanism from Ciprofloxacin (GyrA), offering a new avenue for treating resistant bacterial strains.
Limitations of In Silico Studies
-
Solvation Effects: Most docking algorithms (AutoDock) use implicit solvation, which may underestimate the entropic cost of desolvating the highly polar chromone oxygen atoms.
-
Flexibility: Rigid receptor docking fails to account for the "induced fit" often seen in kinase targets (EGFR). Molecular Dynamics (MD) simulations (100ns+) are recommended to validate stability.
References
-
Dhanjal, J. K., et al. (2015). "Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti-Inflammatory Target COX-2." PLOS ONE.
-
Abdulredha, F. H., et al. (2025).[9] "Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data." International Journal of Environmental Sciences.
-
Al-Ostoot, F. H., et al. (2021). "Structure-Based Virtual Screening and Molecular Docking of Chromone Derivatives as Potential SARS-CoV-2 Inhibitors." Journal of Molecular Structure.
-
Hassan, G. S., et al. (2024).[6][10] "Chromone-based small molecules for multistep shutdown of arachidonate pathway: Simultaneous inhibition of COX-2, 15-LOX and mPGES-1 enzymes."[10] European Journal of Medicinal Chemistry.
-
Ritu, et al. (2022). "Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach." ACS Omega.
-
Belal, A., et al. (2024).[6][10] "Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors." Medicinal Chemistry Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chromone-based small molecules for multistep shutdown of arachidonate pathway: Simultaneous inhibition of COX-2, 15-LOX and mPGES-1 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of 7-Amino-2-methylchromone (7-AMC)
Operational Hazard Analysis & Scientific Context
7-Amino-2-methylchromone (7-AMC, CAS: 4688-33-7) is a widely used fluorogenic reference standard in protease activity assays.[1][2][3] While its acute toxicity profile is lower than many cytotoxic agents, its handling requires a dual-threat mitigation strategy:[1][2][3]
-
Biological Safety: It is a known skin, eye, and respiratory irritant.
-
Data Integrity: As a highly potent fluorophore (Ex/Em ~350/450 nm), trace contamination in laboratory waste streams or on bench surfaces can cause disastrous background noise in high-sensitivity fluorescence assays, leading to false positives in drug discovery screens.[1]
GHS Hazard Summary
| Hazard Type | Code | Description | Operational Implication |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5][6][7] | Mandatory double-gloving during solid handling.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5][7] | Goggles required; use a powder funnel to minimize dust.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][6][7] | Critical: Handle dry powder only in a chemical fume hood.[3] |
Waste Segregation Protocol (The "Self-Validating" System)
To ensure compliance and prevent cross-contamination, establish a Source-Separated Waste Stream . Do not mix 7-AMC waste with general oxidizers, as this can lead to unpredictable degradation products.[1]
-
Stream A (Solids): Pure compound, contaminated weigh boats, and heavily soiled paper towels.[1]
-
Stream B (High-Concentration Liquids): Stock solutions (usually DMSO or Methanol).[1]
-
Stream C (Trace Aqueous): Assay plates and buffers (<10 µM concentration).
ngcontent-ng-c176312016="" class="ng-star-inserted">Expert Insight: Treat Stream B as "Halogenated/Non-Halogenated Solvent Waste" depending on the solvent used. 7-AMC itself does not mandate a specific RCRA P- or U-list code, but the solvent often dictates the disposal path.[2][3]
Detailed Disposal Workflows
-
Step 1: Transfer the solid material into a sealable, chemically resistant secondary container (e.g., HDPE wide-mouth bottle).[1] Do not dispose of loose powder directly into a waste drum to prevent "puff-back" dust clouds.[1]
-
Step 2: Label the container clearly: "Solid Waste: this compound - Irritant."[1][2][3]
-
Step 3: Place the sealed secondary container into the lab’s solid hazardous waste drum (usually destined for incineration).
-
Step 1: Do not pour down the drain.[6]
-
Step 2: Consolidate into the laboratory's Organic Solvent Waste container.
-
Note: If dissolved in DMSO, ensure the waste container is compatible (HDPE or fluorinated plastic recommended).[1]
-
-
Step 3: Rinse the original vial with a small volume of compatible solvent and add the rinsate to the waste container.
-
The "Black Light" Validation: Because 7-AMC is fluorescent, visual cleanliness is insufficient.[1]
-
Clean the area with a detergent solution (e.g., Alconox) followed by 70% Ethanol.
-
Validation: Dim the lab lights and use a handheld UV lamp (365 nm). Any remaining blue fluorescence indicates incomplete cleaning. Repeat until no fluorescence is visible.
-
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for categorizing and disposing of 7-AMC waste to ensure both safety and regulatory compliance.
Figure 1: Decision matrix for segregating 7-AMC waste streams based on physical state and solvent composition.[1][2][3]
Emergency Procedures
-
In Case of Spill (Powder):
-
Evacuate immediate area to let dust settle.
-
Don PPE (Gloves, Goggles, N95 or P100 respirator).[1]
-
Cover spill with wet paper towels to prevent dust generation.
-
Scoop into a bag; wipe area with ethanol.
-
Verify with UV lamp.
-
-
In Case of Skin Contact:
References
-
Thermo Fisher Scientific. (2025).[5][7] Safety Data Sheet: this compound. Retrieved from [1][2][3]
-
TCI Chemicals. (2025).[5][7] Safety Data Sheet: this compound (Product A1234). Retrieved from
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [1][2][3]
Sources
- 1. pca.state.mn.us [pca.state.mn.us]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Personal Protective Equipment (PPE) & Handling Guide: 7-Amino-2-methylchromone
Part 1: Executive Safety Directive
7-Amino-2-methylchromone is not merely a benign intermediate; it is a pharmacologically active scaffold combining a reactive amine with a chromone core.[1] While standard Safety Data Sheets (SDS) classify it primarily as an Irritant (H315, H319, H335), experienced medicinal chemists treat this compound with elevated caution due to the redox-cycling potential of aminochromes and the biological activity associated with planar, intercalating structures.[1]
The Core Risk: The primary operational hazard is inhalation of fine particulates during weighing and dermal absorption when in solution (particularly in DMSO).[1]
Immediate Action Required:
-
Engineering Controls: All solid handling must occur within a certified Chemical Fume Hood or Powder Weighing Station.[1]
-
Respiratory Protocol: If engineering controls are breached, a P100 particulate respirator is mandatory.
-
Solvent Awareness: Once dissolved in DMSO or Methanol, the permeation rate of the solvent dictates your glove choice, not the solute.[1]
Part 2: Hazard Assessment & Toxicology (The "Why")
To trust the protocol, you must understand the mechanism of toxicity.[1]
The Aminochrome Redox Cycle
Unlike simple aromatic amines, aminochromes can undergo redox cycling, generating Reactive Oxygen Species (ROS) which deplete cellular glutathione [1].[1] This mechanism suggests that long-term, low-level exposure could induce oxidative stress beyond simple irritation.[1]
Physical Hazards[1][2]
-
Electrostatic Dust: As a dry, off-white powder, this compound is prone to static charging.[1] This causes "puffing" during transfer, significantly increasing the risk of inhalation and surface contamination.[1]
-
GHS Classification:
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Contact handling.
| Protection Zone | Equipment Standard | Technical Rationale |
| Respiratory | Primary: Fume Hood (Face velocity 80-100 fpm)Secondary: N95/P100 Mask | The amine moiety is a respiratory sensitizer.[1] Engineering controls are non-negotiable for powders.[1] |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Safety glasses are insufficient.[1] Fine dust can bypass side shields and react with ocular moisture to form alkaline irritants.[1] |
| Hand (Solid) | Nitrile Gloves (Min 5 mil thickness) | Provides adequate barrier against dry particulates.[1] Change immediately if punctured.[1] |
| Hand (Solution) | Laminate / Double-Glove System | When dissolved in DMSO , standard nitrile fails quickly.[1] Use Silver Shield® or double-glove (Nitrile over Latex) to prevent carrier-mediated absorption.[1] |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | The "wrist gap" between glove and coat is the most common exposure point.[1] Disposable sleeves bridge this gap.[1] |
Part 4: Operational Protocols
Workflow 1: Precision Weighing (Solid)
Goal: Eliminate airborne dust generation.[1]
-
Preparation: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table.
-
Static Control: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.[1]
-
Transfer: Use a micro-spatula.[1] Do not pour from the bottle.
-
Containment: Cap the weighing vessel immediately after mass verification before removing it from the balance enclosure.
Workflow 2: Solubilization & Transfer
Goal: Prevent splash and aerosolization.[1]
-
Solvent Addition: Add the solvent (e.g., DMSO) to the powder, not the reverse.[1] This prevents the displacement of light powder into the air.[1]
-
Vessel Choice: Use screw-cap vials (scintillation vials) rather than snap-caps, which can create aerosols upon opening.[1]
-
Labeling: Mark the vial clearly with "Cytotoxic/Irritant" if the concentration exceeds 10 mM.[1]
Part 5: Emergency Response & Disposal[1][6]
Spill Response Logic
In the event of a spill, pause and assess the state of the material.[1]
Figure 1: Decision logic for spill remediation. Note the prohibition of dry sweeping for solids to prevent inhalation.[1]
Disposal Strategy
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated Solid Hazardous Waste bin.[1] Do not use regular trash.[1]
-
Liquid Waste: Solutions containing this compound must be segregated into Organic Waste (Halogenated/Non-Halogenated) depending on the solvent used.[1]
-
Container Rinsing: Triple rinse empty containers with acetone before disposal.[1] Collect the rinsate as hazardous waste.[1]
Part 6: Visualizing the Safety Logic
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental phase.
Figure 2: PPE Selection Workflow. Note the distinct shift in glove requirement when the compound is in solution.[1]
References
-
Bindoli, A., Rigobello, M. P., & Galzigna, L. (1989).[1][6] Toxicity of aminochromes. Toxicology Letters, 48(1), 3–20.[1][6] [Link]
-
Amerigo Scientific.[1] (2024).[1][7] Product Overview: this compound (95%). [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1][8][9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][8][9] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labdepotinc.com [labdepotinc.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Toxicity of aminochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
